(N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(N-methylanilino)-triphenylphosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYKZWPCENNSDR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23INP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385189 | |
| Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34257-63-1 | |
| Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
This guide provides an in-depth protocol for the synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, a versatile phosphonium salt commonly known in the field of organic chemistry as Murahashi's Reagent. Designed for researchers and professionals in chemical synthesis and drug development, this document elucidates the underlying chemical principles, a detailed experimental procedure, safety considerations, and methods for validation.
Introduction and Significance
This compound (C₂₅H₂₃INP, MW: 495.34 g/mol ) is a key reagent in modern organic synthesis.[][2] Its primary utility lies in its ability to facilitate a range of chemical transformations, most notably the synthesis of unsymmetrical amines and sulfides directly from alcohols, the conversion of allyl alcohols to alkenes, and the formation of 1,3-dienes.[3] The compound functions as a powerful tool for creating carbon-nitrogen and carbon-sulfur bonds under relatively mild conditions, offering a strategic advantage in the construction of complex molecular architectures. This guide presents a reliable and reproducible protocol for its preparation, grounded in established chemical literature.
Theoretical Framework: The Mechanism of Formation
The synthesis of phosphonium salts is a cornerstone reaction in organophosphorus chemistry. Typically, these salts are formed through the nucleophilic substitution (Sɴ2) reaction between a phosphine and an alkyl halide.[4][5] In this mechanism, the lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a stable phosphorus-carbon bond.[6][7]
The synthesis of this compound follows a similar, yet distinct, pathway. The starting material is not a simple phosphine but phenyliminotriphenylphosphorane (Ph₃P=NPh), an aza-ylide. In this molecule, the nitrogen atom is the nucleophilic center. The reaction proceeds via the nucleophilic attack of the nitrogen atom on the electrophilic methyl group of iodomethane (methyl iodide). This Sɴ2-type reaction forms the N-methyl bond and transfers the positive charge to the phosphorus atom, with the iodide ion serving as the counter-anion. This process yields the target phosphonium salt with high efficiency.[3]
Caption: Sɴ2 mechanism for the synthesis of the target phosphonium salt.
Experimental Protocol
This section details the complete workflow for the laboratory-scale synthesis of this compound.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity/Grade | Supplier Example |
| Phenyliminotriphenylphosphorane | C₂₄H₂₀NP | 353.40 | ≥98% | TCI, Sigma-Aldrich |
| Iodomethane (Methyl Iodide) | CH₃I | 141.94 | ≥99%, Stabilized | TCI, Sigma-Aldrich |
| Benzene or Toluene (Anhydrous) | C₆H₆ or C₇H₈ | 78.11 or 92.14 | Anhydrous, ≥99.8% | Major suppliers |
| Diethyl Ether or Hexanes (for washing) | (C₂H₅)₂O or C₆H₁₄ | 74.12 or 86.18 | Reagent Grade | Major suppliers |
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Glass funnel and filter paper or Büchner funnel setup
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Schlenk line (recommended for handling anhydrous solvent)
-
Reaction Setup : Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. The entire apparatus should be flame-dried under vacuum or oven-dried and assembled hot to ensure anhydrous conditions. Place the setup under a positive pressure of an inert gas like nitrogen.[8]
-
Charging the Flask : In the flask, dissolve phenyliminotriphenylphosphorane in a suitable volume of anhydrous benzene or toluene. A concentration of approximately 0.25 M is a reasonable starting point (e.g., 8.8 g, 25 mmol in 100 mL solvent).
-
Addition of Iodomethane : Add a stoichiometric excess of iodomethane to the solution. An excess of 1.5 to 2 equivalents is typically sufficient. The reaction is often quantitative, but excess methyl iodide ensures the complete conversion of the starting phosphorane.[3]
-
Reflux : With gentle stirring, heat the reaction mixture to reflux. According to literature, a reaction time of 2 hours at reflux is effective.[3] A similar procedure notes refluxing for 8 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC) if a suitable system is developed.
-
Work-up and Isolation : After the reaction is complete, allow the mixture to cool to room temperature. The product, being a salt, is often insoluble in non-polar solvents like benzene or toluene and may precipitate upon cooling.
-
Purification :
-
Remove the excess iodomethane and the reaction solvent using a rotary evaporator.
-
The resulting crude solid can be washed with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.
-
For higher purity, the product can be recrystallized. The choice of solvent depends on solubility, but solvent pairs like dichloromethane/diethyl ether or ethyl acetate/hexanes are often effective for phosphonium salts. The product is reported to be soluble in DMF and ethyl acetate.[3]
-
-
Drying : Collect the purified white to slightly yellow crystals by filtration and dry them under vacuum to remove any residual solvent.[][2] A quantitative yield is expected.[3]
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization and Validation
To ensure the successful synthesis and purity of the final product, the following analytical methods are recommended:
-
Appearance : The purified compound should be a white to slightly yellow crystalline solid.[][2]
-
Melting Point : A sharp melting point is indicative of high purity. This should be measured and compared to literature values if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expect to see characteristic signals for the three triphenylphosphine groups (aromatic region, ~7.5-8.0 ppm), the N-phenyl group (aromatic region, ~7.0-7.5 ppm), and a distinct singlet for the N-methyl protons. The chemical shift of the N-methyl group will be a key indicator of successful methylation.
-
³¹P NMR : A single peak in the phosphorus NMR spectrum is expected, confirming the presence of a single phosphonium species. The chemical shift will be characteristic of this type of phosphonium salt.
-
-
High-Performance Liquid Chromatography (HPLC) : Purity can be quantitatively assessed by HPLC, with a target purity of >98% being common.[2]
Safety, Handling, and Storage
Professional laboratory safety practices are mandatory when performing this synthesis.
-
Hazard Assessment :
-
Iodomethane : This is a highly toxic and carcinogenic substance. It must be handled exclusively in a certified chemical fume hood.[9] Avoid inhalation and skin contact at all costs.
-
Phosphonium Salts : While this specific salt's toxicity data is not widely published, phosphonium salts as a class can range from irritants to toxic compounds.[10][11] They should be handled with care, avoiding dust inhalation and skin contact.[3][12]
-
Solvents : Benzene is a known carcinogen and should be substituted with a less hazardous solvent like toluene where possible. All organic solvents used are flammable.
-
-
Personal Protective Equipment (PPE) :
-
Wear a flame-resistant lab coat.
-
Use chemical splash goggles or a face shield.
-
Wear appropriate chemical-resistant gloves (e.g., nitrile gloves may require double-gloving or frequent changes when working with solvents).
-
-
Engineering Controls : The entire procedure must be performed in a well-ventilated chemical fume hood.[3]
-
Storage : The final product, this compound, is stable and should be stored in a tightly sealed bottle on a laboratory bench or in a desiccator to protect it from moisture.[3]
References
-
Chemistry LibreTexts. (2021). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Online] Available at: [Link]
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Fiveable. Phosphonium Salt Definition. [Online] Available at: [Link]
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J&K Scientific LLC. Wittig Reaction. [Online] Available at: [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Online] Available at: [Link]
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YouTube. (2019). making phosphonium salts. [Online] Available at: [Link]
- Google Patents. (1974). Synthesis of (b) [N-Methyl-N-(3-acetyl-phenyl)-amino]-triphenyl phosphonium iodide.
-
Hopax Fine Chemicals. (2025). Are Quaternary Phosphonium Salts toxic? - Blog. [Online] Available at: [Link]
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Regulations.gov. (2015). CYPHOS® IL 169 PHOSPHONIUM SALT SAFETY DATA SHEET. [Online] Available at: [Link]
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PubChemLite. This compound (C25H23NP). [Online] Available at: [Link]
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PubChem. Methyltriphenylphosphonium iodide. [Online] Available at: [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(N-Methyl-N-phenylamino)triphenylphosphonium iodide , a quaternary phosphonium salt, represents a versatile reagent in modern organic synthesis. This guide provides an in-depth exploration of its core physicochemical properties, offering both established data and field-proven insights into its handling, characterization, and application. The subsequent sections are structured to deliver a comprehensive understanding of this compound, from its molecular identity to its practical utility.
Molecular Identity and Structural Elucidation
This compound, also known as N-Methylanilinotriphenylphosphonium iodide, is identified by the CAS Number 34257-63-1 . Its molecular structure consists of a central phosphorus atom bonded to three phenyl groups and a nitrogen atom, which is further substituted with a methyl and a phenyl group, forming a quaternary phosphonium cation. This cation is associated with an iodide anion.
Key Identifiers:
| Property | Value |
| Molecular Formula | C₂₅H₂₃INP |
| Molecular Weight | 495.34 g/mol |
| Canonical SMILES | CN(C1=CC=CC=C1)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
| InChI Key | SAYKZWPCENNSDR-UHFFFAOYSA-M |
Synthesis and Purification
The primary and most efficient synthesis of this compound involves the quaternization of an iminophosphorane.[1] This method is reliable and provides a high yield of the desired product.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from phenyliminotriphenylphosphorane and iodomethane.
Materials:
-
Phenyliminotriphenylphosphorane
-
Iodomethane (excess)
-
Anhydrous solvent (e.g., toluene or benzene)
-
Recrystallization solvent (e.g., ethanol/ether mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenyliminotriphenylphosphorane in an anhydrous solvent.
-
Add an excess of iodomethane to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess iodomethane and solvent under reduced pressure.
-
The crude product is then purified by recrystallization to afford a quantitative yield of this compound.[1]
Causality Behind Experimental Choices: The use of excess iodomethane ensures the complete conversion of the starting iminophosphorane. Refluxing the reaction provides the necessary activation energy for the quaternization reaction to proceed efficiently. Anhydrous conditions are crucial to prevent any unwanted side reactions.
Visualizing the Synthesis Pathway
Caption: Synthetic route to this compound.
Physical and Spectroscopic Properties
The physical state of this compound is typically a white to yellow or orange crystalline powder.[2][3]
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to Yellow to Orange powder to crystal | [2][3] |
| Melting Point | 238-239 °C | [1] |
| Purity | ≥ 98.0% (HPLC) | [2][3] |
Solubility
This compound exhibits solubility in polar organic solvents.
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | Soluble | [1] |
| Ethyl Acetate (EtOAc) | Soluble | [1] |
| Water | Soluble | [4] |
| Methanol | Soluble | [4] |
| Benzene | Insoluble | [4] |
The solubility profile is characteristic of many phosphonium salts, where the large organic cation imparts solubility in less polar organic solvents, while the ionic nature allows for some solubility in polar solvents.
Spectroscopic Characterization
While specific spectral data for this compound is not widely published in publicly accessible literature, its structure can be unequivocally confirmed by standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the four phenyl groups, likely in the range of 7.0-8.0 ppm. A distinct singlet for the N-methyl protons would appear further upfield.
-
¹³C NMR: The spectrum would display resonances for the aromatic carbons and a signal for the N-methyl carbon.
-
³¹P NMR: A single resonance is expected, characteristic of a quaternary phosphonium phosphorus atom.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorption bands corresponding to the vibrations of the phenyl groups (C-H and C=C stretching). A key feature would be the P-C stretching vibrations.
UV-Vis Spectroscopy: The electronic absorption spectrum is expected to show absorptions in the UV region, arising from the π-π* transitions of the aromatic rings.
Thermal and Electrochemical Properties
Thermal Stability
Protocol for Thermal Analysis (TGA/DSC):
-
Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Place the pan in the TGA/DSC instrument.
-
Heat the sample from room temperature to a desired final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
Electrochemical Behavior
The electrochemical properties of aminophosphonium salts are of interest for various applications, including catalysis and materials science. The electrochemical window and redox potentials can be determined by cyclic voltammetry.
Protocol for Cyclic Voltammetry:
-
Prepare a solution of the phosphonium salt in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential over a defined range and record the resulting current.
Applications in Organic Synthesis
This compound is a valuable reagent for several synthetic transformations, primarily due to the reactivity of the phosphonium group.
Key Applications:
-
Synthesis of amines from alcohols: This reagent facilitates the conversion of alcohols to amines.[1]
-
Synthesis of unsymmetrical sulfides: It can be employed in the preparation of sulfides from appropriate starting materials.[1]
-
Synthesis of alkenes from allyl alcohols: This highlights its utility in C-C bond formation.[1]
-
Synthesis of 1,3-dienes: Demonstrating its role in the construction of conjugated systems.[1]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.[2] It is recommended to store under an inert atmosphere.[2]
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]
Conclusion
This compound is a stable and versatile phosphonium salt with established applications in organic synthesis. This guide has provided a detailed overview of its known physicochemical properties and outlined standard methodologies for its further characterization. While a comprehensive set of experimental data for this specific compound is not fully available in the public domain, the information presented here, based on existing data and general principles of phosphonium salt chemistry, serves as a valuable resource for researchers and professionals in the field.
References
-
Methyl Triphenyl Phosphonium Iodide | India. (n.d.). Retrieved January 21, 2026, from [Link]
-
3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
-
Physical and Electrochemical Properties of Room Temperature Ionic Liquids Based on Quaternary Phosphonium Cations | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Effect of Thermal Activation on the Structure and Electrochemical Properties of Carbon Material Obtained from Walnut Shells. (2024). MDPI. Retrieved January 21, 2026, from [Link]
-
Exploring the Physicochemical Properties and Electrochemical Behavior of Phosphonium-Based Ionic Liquids as Additives in Carbonate Electrolytes for Lithium-Ion Batteries | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to (N-Methyl-N-phenylamino)triphenylphosphonium Iodide: Synthesis, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(N-Methyl-N-phenylamino)triphenylphosphonium iodide, a versatile phosphonium salt, has carved a niche for itself in the synthetic organic chemist's toolbox. Primarily known as Murahashi's reagent, it serves as a powerful tool for the direct conversion of alcohols into a variety of functional groups, including amines, sulfides, and dienes.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and critically, the mechanistic underpinnings of its diverse applications, offering field-proven insights for researchers in organic synthesis and drug development.
Core Properties and Identification
A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization.
| Property | Value | Source(s) |
| CAS Number | 34257-63-1 | [3][4] |
| Molecular Formula | C25H23INP | [4][] |
| Molecular Weight | 495.34 g/mol | [4][] |
| Appearance | White to yellow to orange crystalline powder | [2][4] |
| Purity | Typically ≥98.0% (HPLC) | [2][4] |
| Storage Conditions | Room temperature, in a cool, dark place (<15°C), under an inert gas. It is light-sensitive and hygroscopic. | |
| Synonyms | N-Methylanilinotriphenylphosphonium iodide, Murahashi's reagent | [2][] |
Structure:
The structure of this compound consists of a positively charged phosphorus atom bonded to three phenyl groups and an N-methyl-N-phenylamino group, with an iodide anion as the counter-ion.
-
SMILES: C(P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[I-]
-
InChI: InChI=1S/C25H23NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1[]
Synthesis of this compound
The synthesis of Murahashi's reagent is a straightforward process, typically involving a two-step sequence starting from triphenylphosphine.
Step 1: Synthesis of the Precursor, Phenyliminotriphenylphosphorane
The precursor, an iminophosphorane, can be synthesized via the Staudinger reaction between triphenylphosphine and an organic azide.[6]
Experimental Protocol:
-
A solution of triphenylphosphine in a suitable anhydrous solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
An equimolar amount of phenyl azide is added dropwise to the stirred solution at room temperature.
-
The reaction is typically exothermic and proceeds with the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is stirred for a few hours to ensure complete reaction.
-
The solvent is removed under reduced pressure to yield phenyliminotriphenylphosphorane as a solid, which can be used in the next step without further purification.
Caption: Synthesis of this compound.
Applications in Organic Synthesis
Murahashi's reagent is a cornerstone for the direct conversion of alcohols into various functional groups, proceeding via the activation of the hydroxyl group.
Synthesis of Amines from Alcohols
A significant application of this reagent is the direct synthesis of amines from alcohols, a transformation that typically requires the conversion of the alcohol to a better leaving group. [1][2][7] Reaction Mechanism:
The reaction proceeds through the initial activation of the alcohol's hydroxyl group by the phosphonium salt to form an alkoxyphosphonium salt. This is followed by an SN2 displacement by the amine nucleophile.
Caption: General Mechanism for Amine Synthesis from Alcohols.
Experimental Protocol:
-
To a solution of the alcohol in a suitable aprotic solvent (e.g., THF, dichloromethane), an equimolar amount of this compound is added.
-
The amine nucleophile (primary or secondary) is then added to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up involves removal of the solvent, followed by an aqueous extraction to remove triphenylphosphine oxide and any remaining salts.
-
The desired amine is then purified by chromatography or distillation.
Synthesis of Unsymmetrical Sulfides from Alcohols
In a similar fashion, this reagent facilitates the synthesis of unsymmetrical sulfides from alcohols and thiols. [1][2] Reaction Mechanism:
The mechanism mirrors that of amine synthesis. The alcohol is first activated to form an alkoxyphosphonium salt, which is then displaced by a thiolate nucleophile in an SN2 reaction.
Caption: General Mechanism for Unsymmetrical Sulfide Synthesis.
Experimental Protocol:
-
The alcohol and the thiol are dissolved in an appropriate solvent.
-
This compound is added to the mixture.
-
A non-nucleophilic base (e.g., triethylamine, DBU) is often added to deprotonate the thiol, forming the more nucleophilic thiolate.
-
The reaction is stirred at room temperature or heated as necessary.
-
Standard aqueous work-up and purification by chromatography yield the desired unsymmetrical sulfide.
Synthesis of 1,3-Dienes from Allyl Alcohols
This reagent is also instrumental in the synthesis of 1,3-dienes from allyl alcohols, a transformation that can be challenging to achieve selectively. [1][2] Reaction Mechanism:
The reaction likely proceeds through the formation of an allyloxyphosphonium salt intermediate. Subsequent elimination, often base-mediated, leads to the formation of the conjugated diene system. The stereochemical outcome can be influenced by the reaction conditions and the structure of the allyl alcohol.
Caption: General Mechanism for 1,3-Diene Synthesis from Allyl Alcohols.
Experimental Protocol:
-
The allyl alcohol is dissolved in a suitable solvent.
-
This compound is added.
-
A base is typically required to facilitate the elimination step. The choice of base and reaction temperature can influence the regioselectivity and stereoselectivity of the resulting diene.
-
After completion of the reaction, the mixture is worked up to remove triphenylphosphine oxide and other byproducts.
-
The 1,3-diene is then purified, often by distillation or chromatography.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated fume hood. [1]Avoid breathing dust, fumes, or vapor. [1]Avoid contact with skin and eyes. [1]* Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.
Conclusion
This compound, or Murahashi's reagent, is a highly effective and versatile reagent for the direct conversion of alcohols to amines, sulfides, and 1,3-dienes. Its ease of preparation and broad applicability make it an invaluable tool for synthetic chemists. A clear understanding of the underlying mechanisms allows for the rational design of synthetic strategies and the optimization of reaction conditions to achieve desired chemical transformations, proving its continued relevance in both academic research and the development of novel therapeutics.
References
-
3,7-Nonadien-1-ol, 4,8-dimethyl-, (E). Organic Syntheses Procedure. Available at: [Link]
-
Methyltriphenylphosphonium iodide | C19H18IP | CID 638159. PubChem. Available at: [Link]
-
Selective Preparation of Functionalized Dienes from Allylic Phosphonium Salts through the Wittig Reaction. Sci-Hub. Available at: [Link]
-
Synthesis and structures of substituted triphenyl(phenylimino)phosphoranes. (2025-08-06). Request PDF. Available at: [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]
-
The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. (2016-06-06). CORA. Available at: [Link]
-
Murahashi coupling. Wikipedia. Available at: [Link]
-
Chemical Reactivity. MSU chemistry. Available at: [Link]
-
Alcohols to Amines. Chemistry Steps. Available at: [Link]
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This compound (C25H23NP). PubChemLite. Available at: [Link]
-
Taming Polar Organometallic Reagents: Resurgence of the Murahashi Coupling and Organometallic Reactions “On” Protic Solvents. (2024-02-20). Denmark Group. Available at: [Link]
-
Wittig Olefination between Phosphine, Aldehyde, and Allylic Carbonate: A General Method for Stereoselective Synthesis of Trisubstituted 1,3-Dienes with Highly Variable Substituents. ACS Publications. Available at: [Link]
-
Synthesis of Amines and Ammonium Salts. ResearchGate. Available at: [Link]
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Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. (2023-08-23). ACS Publications. Available at: [Link]
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Catalytic cycle of the Murahashi cross‐coupling reaction with possible... ResearchGate. Available at: [Link]
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Facile Synthesis of a Monosulfonated Triphenylphosphane (TPPMS) Derived Ligand having Strong π‐Acceptor Character. Request PDF. Available at: [Link]
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Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. (2024-06-21). Available at: [Link]
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literature review on (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
An In-depth Technical Guide to (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile organophosphorus reagent. Tailored for researchers, synthetic chemists, and drug development professionals, this document delves into its synthesis, core reactivity, and diverse applications, grounding theoretical principles in practical, field-proven methodologies.
Introduction and Strategic Overview
This compound, also known by the synonym N-Methylanilinotriphenylphosphonium Iodide and sometimes referred to as Murahashi's Reagent, is a quaternary phosphonium salt with the CAS Number 34257-63-1.[1][] Its structure, featuring a triphenylphosphonium cation covalently linked to an N-methylanilino group, imparts unique reactivity that has been harnessed for a variety of synthetic transformations.
While classic phosphonium salts are renowned as precursors to ylides for the Wittig reaction, this particular reagent offers a different spectrum of utility.[3][4] Its primary applications lie in the activation of alcohols for subsequent nucleophilic substitution, enabling the efficient synthesis of amines, sulfides, and alkenes.[1][5] For professionals in drug discovery, the triphenylphosphonium moiety is of significant interest for its role in targeting mitochondria, while the N-methylanilino substructure serves as a case study in the strategic use of methylation to modulate molecular properties.[][6][7]
This guide will explore the fundamental chemistry of this reagent, provide detailed protocols for its synthesis and application, and contextualize its relevance within the broader landscape of organic synthesis and medicinal chemistry.
Physicochemical Properties and Characterization
The physical and chemical properties of this compound are summarized below. It typically appears as a white to yellow or orange crystalline powder.[8] From a practical standpoint, it behaves similarly to many Wittig-type reagents in terms of solubility, showing good solubility in polar aprotic solvents like dimethylformamide (DMF) and ethyl acetate (EtOAc).[1]
| Property | Value | Reference |
| CAS Number | 34257-63-1 | [1] |
| Molecular Formula | C₂₅H₂₃INP | [][8] |
| Molecular Weight | 495.34 g/mol | [][8] |
| IUPAC Name | (N-methylanilino)-triphenylphosphanium;iodide | [] |
| Appearance | White to Yellow to Orange powder/crystal | [8] |
| Purity | ≥98.0% (by HPLC) | [8] |
| InChI Key | SAYKZWPCENNSDR-UHFFFAOYSA-M | [] |
| SMILES | CN(C1=CC=CC=C1)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | [] |
Synthesis and Reaction Mechanism
The synthesis of this compound is a straightforward and high-yielding quaternization reaction. The process involves the N-alkylation of an iminophosphorane precursor.
Synthesis Pathway
The primary preparative method involves the reaction of phenyliminotriphenylphosphorane with an excess of iodomethane (methyl iodide).[1] The iminophosphorane acts as a nucleophile, where the nitrogen atom attacks the electrophilic methyl group of iodomethane in a classic SN2 reaction. The resulting phosphonium salt precipitates or is isolated after removal of the excess, volatile alkylating agent.
Caption: Synthesis of the title compound via SN2 alkylation.
Detailed Experimental Protocol: Synthesis
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
Phenyliminotriphenylphosphorane
-
Iodomethane (Methyl Iodide), excess
-
Dry Benzene or Toluene (optional, as solvent)[9]
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere of nitrogen.
-
Charging Flask: To the flask, add phenyliminotriphenylphosphorane. While some procedures use a solvent like dry benzene, others react the phosphorane directly with excess iodomethane.[1][9]
-
Addition of Reagent: Carefully add an excess of iodomethane to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-8 hours.[1][9]
-
Workup: After cooling the reaction mixture to room temperature, remove the excess iodomethane under reduced pressure.
-
Purification: The resulting solid crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product in quantitative amounts.[1]
Trustworthiness Note: The quantitative yield of this reaction makes it highly reliable. The purity can be readily assessed by standard methods like HPLC or NMR spectroscopy. The starting iminophosphorane can be prepared from the reaction of triphenylphosphine with the corresponding azide (Staudinger reaction) or via other established methods.
Core Applications in Organic Synthesis
The utility of this reagent stems from its ability to activate hydroxyl groups, transforming them into good leaving groups for nucleophilic substitution. This circumvents the need for harsh conditions or the pre-functionalization of alcohols into halides or sulfonates.
Conversion of Alcohols to Amines and Sulfides
A key application is the synthesis of unsymmetrical amines and sulfides directly from alcohols.[1][5] The reaction proceeds by activating the alcohol, followed by in-situ displacement with a suitable amine or thiol nucleophile.
Caption: General workflow for alcohol substitution using the reagent.
Synthesis of Alkenes and Dienes
The reagent is also effective for the direct substitution of the hydroxyl group in allyl alcohols with alkyl groups and for the synthesis of 1,3-dienes.[1][5] This transformation leverages the stability of the allylic cation or a concerted SN2' mechanism, providing a regioselective route to complex olefinic structures.
Relevance and Application in Drug Development
While not a therapeutic agent itself, this compound and its structural components hold significant relevance for drug development professionals.
The Triphenylphosphonium Cation: A Mitochondrial Targeting Vector
The triphenylphosphonium (TPP⁺) cation is a well-established vector for delivering molecular cargo to mitochondria.[6] Due to the large negative membrane potential of the inner mitochondrial membrane, these lipophilic cations accumulate within the mitochondrial matrix. This principle is widely exploited to deliver antioxidants, imaging agents, and potential therapeutics directly to the site of cellular respiration and oxidative stress. The TPP⁺ core of Murahashi's reagent makes it an excellent model compound for studies in organophosphorus modeling and ligand-framework development for such targeted systems.[]
Caption: TPP⁺ cations accumulate in mitochondria due to membrane potential.
N-Methylation: The "Magic Methyl" Effect
In medicinal chemistry, the addition of a methyl group—the "magic methyl" effect—can profoundly and often unpredictably improve a drug candidate's properties.[7] N-methylation, as seen in this reagent, can enhance metabolic stability by blocking N-dealkylation, improve cell permeability, and increase binding affinity by filling a small hydrophobic pocket in a target protein.[7] The N-methyl-N-phenylamino group serves as a simple yet powerful illustration of this fundamental drug design strategy.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is crucial for safety and maintaining reagent integrity.
-
Storage: The compound should be stored in a tightly sealed bottle on a laboratory bench, away from incompatible materials.[1]
-
Handling: Use in a well-ventilated fume hood is mandatory. Avoid breathing dust, fumes, or vapor. Direct contact with skin and eyes should be prevented by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] In case of skin contact, wash the affected area with plenty of soap and water.
Conclusion
This compound is more than a standard phosphonium salt. It is a specialized tool for the activation and substitution of alcohols, offering a mild and efficient alternative to conventional methods. Its structural features resonate with modern principles in drug development, from targeted delivery systems to nuanced lead optimization strategies. This unique combination of classic reactivity and modern relevance ensures its continued importance for scientists across the chemical and pharmaceutical sciences.
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The Genesis of a Catalyst: An In-depth Technical Guide to Dichloro(p-cymene)ruthenium(II) Dimer and its Role in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of dichloro(p-cymene)ruthenium(II) dimer, a pivotal catalyst precursor in organometallic chemistry and homogeneous catalysis. While not formally christened "Murahashi's Reagent," its extensive use in ruthenium-catalyzed transformations, a field significantly advanced by the pioneering work of Professor Shun-Ichi Murahashi, makes this association contextually relevant. We will delve into the historical context of its discovery, detail its synthesis and characterization, elucidate its mechanistic role in key organic transformations, and provide experimentally validated protocols for its application, with a particular focus on the formation of amides and related C-N bond-forming reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the power of ruthenium catalysis in their synthetic endeavors.
Introduction: A Legacy of Ruthenium Catalysis
The latter half of the 20th century witnessed a paradigm shift in synthetic organic chemistry, with the advent of transition metal catalysis enabling previously unimaginable molecular constructions. Within this revolution, ruthenium has emerged as a uniquely versatile element, capable of catalyzing a broad spectrum of reactions. Professor Shun-Ichi Murahashi has been a towering figure in this field, with his research group making seminal contributions to ruthenium-catalyzed oxidations, C-H bond functionalization, and the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4]
While Murahashi's name is most famously associated with the "Murahashi Coupling," a cross-coupling reaction of organolithium compounds with organic halides, his influence extends deep into the realm of ruthenium catalysis.[5] A cornerstone of modern ruthenium catalysis is the air-stable, dimeric complex, dichloro(p-cymene)ruthenium(II) dimer, with the formula [(p-cymene)RuCl₂]₂. This red, crystalline solid serves as a gateway to a vast array of catalytically active monomeric ruthenium species. Its ease of synthesis, handling, and reactivity has made it an indispensable tool for synthetic chemists.
This guide will focus on [(p-cymene)RuCl₂]₂ as a central figure in the story of ruthenium catalysis, exploring its origins, properties, and applications, particularly in the context of amide bond synthesis—a reaction of profound importance in the pharmaceutical and fine chemical industries.
Discovery and Historical Context
The synthesis of arene ruthenium(II) complexes, including the p-cymene variant, was a significant advancement in organometallic chemistry. A key method for their preparation involves the reaction of hydrated ruthenium trichloride with an appropriate diene.[5] The dimer [(cymene)RuCl₂]₂ is synthesized from the reaction of α-phellandrene with hydrated ruthenium trichloride.[6] This straightforward synthesis provides access to a stable and versatile precursor for a multitude of ruthenium catalysts.
The utility of [(p-cymene)RuCl₂]₂ lies in its ability to undergo facile bridge-cleavage reactions with Lewis bases, such as phosphines or amines, to generate monomeric "piano-stool" complexes of the type (p-cymene)RuCl₂(L). These monomers are often the catalytically active species or immediate precursors to them.
Synthesis and Physicochemical Properties
The synthesis of dichloro(p-cymene)ruthenium(II) dimer is a well-established laboratory procedure.
Table 1: Physicochemical Properties of Dichloro(p-cymene)ruthenium(II) Dimer
| Property | Value |
| Chemical Formula | C₂₀H₂₈Cl₄Ru₂ |
| Molar Mass | 612.39 g/mol |
| Appearance | Red to red-brown crystalline solid |
| Melting Point | 250 °C (decomposes) |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), slightly soluble in other organic solvents, hydrolyzes in water. |
| Stability | Air-stable solid |
Mechanism of Action: The Gateway to Catalytic Cycles
The versatility of [(p-cymene)RuCl₂]₂ stems from its role as a precatalyst. In solution, the dimer can be readily cleaved by a variety of ligands to generate catalytically active monomeric ruthenium(II) species. The p-cymene ligand, an arene, remains coordinated to the ruthenium center in a η⁶-fashion, providing stability to the complex. The two chloride ligands can be substituted, and the ruthenium center can access various oxidation states, which is fundamental to its catalytic activity.
A prominent application of ruthenium catalysis is in the direct synthesis of amides from alcohols and amines, a highly atom-economical process that generates water as the only byproduct. Several ruthenium-based catalytic systems have been developed for this transformation.[7][8]
The generally accepted mechanism for the ruthenium-catalyzed amidation of alcohols and amines involves a "borrowing hydrogen" or "hydrogen transfer" strategy.
Diagram 1: Catalytic Cycle for Ruthenium-Catalyzed Amide Synthesis from an Alcohol and an Amine
Caption: A simplified catalytic cycle for the direct synthesis of amides from alcohols and amines catalyzed by a ruthenium complex.
The process is initiated by the dehydrogenation of the alcohol to the corresponding aldehyde by the active ruthenium catalyst. The aldehyde then reacts with the amine to form a hemiaminal, which subsequently dehydrates to an imine. The ruthenium catalyst then facilitates the oxidative addition of the imine C-H bond, followed by reductive elimination to afford the amide product and regenerate the active ruthenium hydride species.
Experimental Protocols
The following protocols are illustrative examples of the application of dichloro(p-cymene)ruthenium(II) dimer in catalysis.
Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer
This procedure is adapted from the literature and provides a reliable method for the synthesis of the title compound.[5]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
α-Phellandrene
-
Ethanol
Procedure:
-
A mixture of ruthenium(III) chloride hydrate and a slight excess of α-phellandrene in ethanol is heated at reflux.
-
The reaction progress is monitored by the color change of the solution.
-
Upon completion, the reaction mixture is cooled, and the resulting red-brown precipitate is collected by filtration.
-
The solid is washed with ethanol and then diethyl ether and dried under vacuum to afford dichloro(p-cymene)ruthenium(II) dimer.
Ruthenium-Catalyzed Direct Amidation of an Alcohol with an Amine
This protocol is a general representation based on published procedures for direct amide synthesis.[8][9]
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer ([(p-cymene)RuCl₂]₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
A base (e.g., potassium tert-butoxide, KOtBu)
-
The desired primary alcohol
-
The desired primary or secondary amine
-
Anhydrous toluene
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [(p-cymene)RuCl₂]₂, the phosphine ligand, and the base.
-
Add anhydrous toluene and stir the mixture at room temperature for a specified time to generate the active catalyst in situ.
-
Add the alcohol and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Applications in Drug Development and Organic Synthesis
The development of efficient and atom-economical methods for amide bond formation is of paramount importance in the pharmaceutical industry, as the amide bond is a ubiquitous feature in active pharmaceutical ingredients (APIs). Ruthenium-catalyzed direct amidation offers a green and efficient alternative to traditional methods that often rely on stoichiometric and wasteful coupling reagents.
The broad substrate scope and functional group tolerance of many ruthenium-catalyzed reactions make them highly attractive for the synthesis of complex molecules. The work of Murahashi and others has laid the foundation for the application of these methodologies in the synthesis of natural products, agrochemicals, and functional materials.[10]
Conclusion
Dichloro(p-cymene)ruthenium(II) dimer is a workhorse of modern organometallic chemistry and a testament to the power of ruthenium catalysis. While not formally named after him, its central role in the types of transformations pioneered by Shun-Ichi Murahashi underscores his profound impact on the field. This guide has provided a technical overview of this important precatalyst, from its historical discovery to its practical application in the synthesis of amides. As the demand for more sustainable and efficient synthetic methods continues to grow, the legacy of Murahashi's work and the utility of catalysts like [(p-cymene)RuCl₂]₂ will undoubtedly continue to inspire innovation in chemical synthesis for years to come.
References
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Murahashi, S.-I., Komiya, N., Terai, H., & Nakae, T. (2003). Aerobic Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide. Journal of the American Chemical Society, 125(50), 15312–15313. [Link]
- Bennett, M. A., & Smith, A. K. (1974). Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride. Journal of the Chemical Society, Dalton Transactions, (2), 233-241.
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Murahashi, S.-I., & Zhang, D. (2008). Ruthenium catalyzed biomimetic oxidation in organic synthesis inspired by cytochrome P-450. Chemical Society Reviews, 37(8), 1490–1501. [Link]
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Murahashi, S.-I., Komiya, N., & Terai, H. (2005). Ruthenium-catalyzed oxidative cyanation of tertiary amines with hydrogen peroxide and sodium cyanide. Angewandte Chemie International Edition, 44(42), 6931–6933. [Link]
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Muthaiah, S., Ghosh, S. C., Jee, J.-E., Chen, C., Zhang, J., & Hong, S. H. (2010). Direct amide synthesis from either alcohols or aldehydes with amines: activity of Ru(II) hydride and Ru(0) complexes. The Journal of Organic Chemistry, 75(9), 3002–3006. [Link]
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Murahashi, S.-I., Nakae, T., Terai, H., & Komiya, N. (2008). Ruthenium-catalyzed oxidative cyanation of tertiary amines with molecular oxygen or hydrogen peroxide and sodium cyanide: sp3 C-H bond activation and carbon-carbon bond formation. Journal of the American Chemical Society, 130(33), 11005–11012. [Link]
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Nordstrom, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(52), 17672–17673. [Link]
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Murahashi, S.-I., Naota, T., & Saito, E. (1986). Ruthenium-catalyzed amidation of nitriles with amines. A novel, facile route to amides and polyamides. Journal of the American Chemical Society, 108(24), 7846–7847. [Link]
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(Cymene)ruthenium dichloride dimer. In Wikipedia. Retrieved January 21, 2026, from [Link]
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A Comprehensive Spectroscopic Guide to (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Abstract
(N-Methyl-N-phenylamino)triphenylphosphonium iodide, also known as Murahashi's Reagent, is a versatile phosphonium salt utilized in a variety of organic transformations, including the synthesis of amines, sulfides, and alkenes from alcohols.[1] Given its role as a key reagent and building block in synthetic chemistry, rigorous structural confirmation and purity assessment are paramount.[] This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound. We delve into the theoretical basis for expected spectral features, offer field-proven experimental protocols, and present a framework for accurate data interpretation, empowering researchers and drug development professionals to confidently verify the integrity of this essential reagent.
Molecular Structure and Spectroscopic Implications
This compound (CAS RN: 34257-63-1) is an ionic compound consisting of a tetracoordinate phosphonium cation and an iodide anion.[3] The cation's structure, featuring four substituents on a central phosphorus atom (three phenyl rings and one N-methyl-N-phenylamino group), dictates its unique spectroscopic fingerprint.
Key Structural Features for Analysis:
-
Phosphonium Center (P⁺): A positively charged, tetracoordinate phosphorus atom, which is the primary focus of ³¹P NMR.
-
Triphenylphosphine Moiety (P(C₆H₅)₃): Three phenyl rings directly bonded to phosphorus. Their protons and carbons produce characteristic signals in ¹H and ¹³C NMR, and their vibrations are IR-active.
-
N-Methyl-N-phenylamino Group (N(CH₃)(C₆H₅)): An N-methyl group and an N-phenyl group attached to the phosphorus via a P-N bond. These introduce distinct signals and vibrations.
-
Ionic Nature: The salt structure influences solubility and necessitates specific analytical techniques, particularly in mass spectrometry.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of this molecule in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the cationic structure.
Causality Behind NMR Experimental Choices
-
¹H NMR: Provides information on the number and connectivity of protons. For this molecule, it is essential for identifying the N-methyl group and characterizing the aromatic protons on the four distinct phenyl rings.
-
¹³C NMR: Reveals the carbon skeleton. The key diagnostic feature is the presence of carbon-phosphorus coupling (J-P-C), which confirms the connectivity of the phenyl rings to the phosphorus center.
-
³¹P NMR: As phosphorus is the central atom, ³¹P NMR is a highly specific and sensitive probe. The chemical shift is diagnostic of the oxidation state and coordination environment of the phosphorus atom. For phosphonium salts, a characteristic downfield shift is expected relative to their precursor phosphines, confirming the formation of the tetracoordinate cation.[4]
Predicted Spectra and Interpretation
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment & Expert Insights |
| ¹H NMR | ~ 7.6 - 8.0 | Multiplet | P-(C₆H₅)₃ & N-(C₆H₅): The 20 aromatic protons will appear as a complex multiplet. Protons on the P-phenyl rings often show coupling to the ³¹P nucleus. Signals may overlap, requiring 2D NMR for full assignment. |
| ~ 3.5 - 3.8 | Singlet or Doublet (²JPH) | N-CH₃: The methyl protons are expected to be a singlet. However, a small two-bond coupling to phosphorus (²JPH) may result in a doublet, which is a key confirmation of the P-N-C connectivity. | |
| ¹³C NMR | ~ 115 - 135 | Multiplets (d) | Aromatic Carbons: Multiple signals are expected due to the four phenyl rings. Carbons directly attached to phosphorus (ipso-carbons) will show a large ¹JPC coupling, while ortho, meta, and para carbons will show smaller 2, 3, and 4-bond couplings, respectively. |
| ~ 30 - 40 | Singlet or Doublet | N-CH₃: The methyl carbon signal. It may also exhibit coupling to the phosphorus nucleus. | |
| ³¹P NMR | ~ +20 to +40 | Singlet | P⁺ Center: The positive charge and tetracoordinate environment deshield the phosphorus nucleus, shifting its resonance significantly downfield into the typical range for phosphonium salts.[5][6][7] The signal should be a sharp singlet under proton-decoupled conditions. |
Experimental Protocol: NMR Spectroscopy
This protocol ensures the acquisition of high-quality, reproducible NMR data. The compound is noted to be hygroscopic and light-sensitive, requiring careful handling.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound in a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃CN). The compound is soluble in DMF and EtOAc.[1]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Vortex the sample until the solid is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a spectral width of ~16 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 16-64 scans are sufficient.
-
¹³C NMR: Acquire data using proton decoupling. Use a spectral width of ~240 ppm, a 30° pulse angle, and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
³¹P NMR: Acquire data with or without proton decoupling. Use a spectral width of ~200 ppm centered around +30 ppm. Use 85% H₃PO₄ as an external reference (δ = 0 ppm). A relaxation delay of 5 seconds is recommended. Typically, 128-256 scans provide a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm). Calibrate the ³¹P spectrum to the external standard.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules and is excellent for identifying key functional groups. For this compound, IR can quickly confirm the presence of the aromatic rings, the N-methyl group, and the P-N bond, while also confirming the absence of common impurities like triphenylphosphine oxide (which would show a strong P=O stretch).
Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Assignment & Expert Insights |
| 3100 - 3000 | C-H Stretch | Aromatic C-H: Characteristic of the protons on the four phenyl rings. |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H: From the N-methyl group. |
| 1600 - 1450 | C=C Stretch | Aromatic Ring: Multiple sharp bands confirming the presence of the phenyl groups. |
| ~1440 | P-C Stretch | P-Phenyl: A sharp, characteristic absorption for the P-Ph₃ moiety. |
| 1300 - 1200 | C-N Stretch | Aryl-Amine C-N: Vibration associated with the N-phenyl bond. |
| 900 - 690 | C-H Bend | Aromatic C-H Out-of-Plane Bending: Strong bands that can be indicative of the substitution pattern on the aromatic rings. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, carefully remove the sample powder and clean the ATR crystal as described in step 1.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For ionic salts, "soft" ionization techniques like Electrospray Ionization (ESI) are required to transfer the pre-formed cation into the gas phase for analysis.
Predicted Mass Spectrum (Positive Ion ESI-MS)
The analysis will focus on the cationic portion of the molecule, [C₂₅H₂₃NP]⁺.
| m/z (Mass-to-Charge Ratio) | Assignment | Expert Insights |
| ~368.16 | [M]⁺ | Parent Cation: This is the exact mass of the (N-Methyl-N-phenylamino)triphenylphosphonium cation. Its observation is the primary confirmation of the compound's identity.[8] |
| ~291.12 | [M - C₆H₅]⁺ | Loss of a Phenyl Radical: A common fragmentation pathway for tetraphenyl-substituted phosphorus or similar atoms. |
| ~262.10 | [P(C₆H₅)₃]⁺ | Triphenylphosphine Cation Radical: Fragmentation involving cleavage of the P-N bond. |
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup (Example: Q-TOF Mass Spectrometer):
-
Set the instrument to positive ion ESI mode.
-
Optimize the source parameters: capillary voltage (~3.5 kV), cone voltage (~30 V), source temperature (~120 °C), and desolvation gas flow (e.g., N₂ at 600 L/hr).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min) using a syringe pump.
-
Acquire data over a mass range of m/z 50-1000.
-
For high-resolution mass spectrometry (HRMS), use a lock mass standard to ensure high mass accuracy, allowing for elemental composition determination.
-
Integrated Spectroscopic Workflow
A logical workflow ensures comprehensive and efficient characterization of the compound, where each technique validates the others.
Caption: Workflow for the complete spectroscopic characterization of the title compound.
Conclusion
The structural integrity of this compound can be unequivocally established through a synergistic application of NMR, IR, and MS. ³¹P NMR confirms the formation of the phosphonium cation, while ¹H and ¹³C NMR resolve the specific proton and carbon environments. IR spectroscopy provides rapid verification of key functional groups, and ESI-MS confirms the precise mass of the cation. By following the detailed protocols and interpretation guides presented herein, researchers can ensure the quality and identity of this reagent, underpinning the reliability and success of their synthetic endeavors.
References
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PubChemLite. This compound (C25H23NP). [Link]
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ACS Publications | The Journal of Physical Chemistry. Phosphorus-31 Chemical Shifts of Quaternary Phosphonium Salts. [Link]
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ResearchGate. Preparation and 31P Chemical Shifts of Some Quaternary Phosphonium Salts. [Link]
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University of British Columbia Library. Preparation and 31P nuclear magnetic resonance studies of chiral phosphines. [Link]
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YouTube | NPTEL IIT Bombay. Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. [Link]
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Sources
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Executive Summary
(N-Methyl-N-phenylamino)triphenylphosphonium Iodide is a quaternary phosphonium salt with significant utility in organic synthesis, including the preparation of amines, unsymmetrical sulfides, and alkenes.[1] Its efficacy and safety in these applications are intrinsically linked to its thermal stability. This guide provides a detailed examination of the thermal behavior of this compound, grounded in the fundamental principles of organophosphorus chemistry and thermal analysis. We will explore the theoretical underpinnings of its decomposition, propose a primary degradation pathway, and provide comprehensive, field-proven protocols for its empirical analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the thermal properties of aminophosphonium salts for process optimization, safety assessment, and quality control.
Introduction to this compound
Molecular Structure and Properties
This compound is a salt composed of a bulky phosphonium cation and an iodide anion. The cation features a phosphorus atom bonded to three phenyl groups and a nitrogen atom, which is further substituted with a methyl and a phenyl group.
-
Chemical Formula: C₂₅H₂₃INP[2]
-
Molecular Weight: 495.34 g/mol [2]
-
CAS Number: 34257-63-1[1]
-
Appearance: White to yellow or orange powder/crystals.[2]
Synthesis and Applications
This phosphonium salt is typically synthesized via the quaternization of phenyliminotriphenylphosphorane with an excess of iodomethane.[1] The reaction proceeds to completion, yielding the target compound in high purity after recrystallization.[1] Its primary utility lies in its role as a versatile reagent in organic chemistry, facilitating a range of transformations.[1][] Understanding its thermal limits is paramount, as unintended decomposition can lead to reaction failure, byproduct formation, and potential safety hazards.
The Imperative of Thermal Analysis
For any chemical process, particularly in pharmaceutical development, knowledge of a reagent's thermal stability is non-negotiable. It dictates maximum operating temperatures, storage conditions, and potential incompatibilities. Thermal analysis provides critical data on decomposition onsets, the energy released or absorbed during degradation, and the nature of the decomposition products.
Theoretical Framework of Phosphonium Salt Decomposition
The thermal decomposition of phosphonium salts is not a monolithic process; it is highly dependent on the structure of the cation and the nature of the counter-anion.
General Decomposition Mechanisms
For quaternary phosphonium salts, several decomposition pathways are possible. A common mechanism, particularly for salts with halide anions, involves a nucleophilic attack by the anion on one of the carbon atoms attached to the phosphorus center.[4] This is essentially a reverse of the quaternization synthesis reaction. The susceptibility of the alkyl or aryl groups to this attack is governed by sterics and electronics.
Influence of the Cation Structure
The (N-Methyl-N-phenylamino)triphenylphosphonium cation has two distinct types of electrophilic carbon centers available for nucleophilic attack: the methyl carbon and the phenyl carbons.
-
Methyl Group: The sp³-hybridized carbon of the N-methyl group is sterically accessible and a prime target for nucleophilic attack.
-
Phenyl Groups: The sp²-hybridized carbons of the P-phenyl and N-phenyl groups are significantly less electrophilic and sterically shielded, making them less likely targets for initial decomposition steps.
Influence of the Iodide Anion
The anion plays a crucial role in the thermal stability of ionic compounds.[5] Iodide (I⁻) is a soft, highly nucleophilic anion. In the molten state or in solution, it can readily participate in nucleophilic substitution reactions. Its presence suggests that the decomposition of this compound will likely be initiated by an Sₙ2-type attack of the iodide on the most electrophilic and accessible carbon center of the cation.
Proposed Decomposition Pathway
Based on the principles outlined above, the primary thermal decomposition pathway for this compound is proposed to be initiated by the nucleophilic attack of the iodide anion on the N-methyl group.
Step 1: Nucleophilic Attack and C-N Bond Cleavage The iodide anion attacks the electrophilic methyl carbon. This leads to the cleavage of the carbon-nitrogen bond, resulting in the formation of two neutral species: methyl iodide (CH₃I) and (N-phenylamino)triphenylphosphine (also known as N-phenyl-P,P,P-triphenylphosphinous amide).
This initial fragmentation is likely the rate-determining step and defines the onset of thermal decomposition. Subsequent degradation of the complex phosphinous amide product may occur at higher temperatures.
Caption: Proposed initial thermal decomposition pathway.
Experimental Analysis of Thermal Stability
To empirically determine the thermal stability and validate the proposed decomposition mechanism, a combination of thermal analysis techniques is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the foundational methods for this investigation.[6]
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA is the cornerstone of thermal stability assessment.[7] It measures mass loss as a function of temperature, directly indicating when a material begins to decompose and how many distinct decomposition stages occur. By comparing the observed mass loss percentage with the theoretical mass percentage of volatile fragments (like methyl iodide), we can gain direct evidence for the proposed decomposition pathway.
Detailed Experimental Protocol (TGA):
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials (e.g., indium, calcium oxalate).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum). Ensure a consistent sample mass across runs for comparability.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes prior to and during the experiment. This prevents oxidative side reactions.
-
Heating Program:
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (DTG curve) to precisely identify the temperatures of maximum decomposition rates (T_peak).[7] Determine the onset temperature of decomposition (T_onset), typically defined as the intersection of the baseline tangent with the tangent of the decomposition curve.[5]
Caption: Standard experimental workflow for TGA.
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC complements TGA by measuring the heat flow into or out of a sample as a function of temperature.[6] It allows for the detection of thermal events that do not involve mass loss, such as melting (endothermic) and crystallization (exothermic). Crucially, it characterizes the decomposition process as either endothermic or exothermic. This information is vital for process safety and hazard analysis. An exothermic decomposition can lead to a thermal runaway reaction if not properly controlled.
Detailed Experimental Protocol (DSC):
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, typically indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The small sample size and sealed pan are critical for containing any evolved gases and ensuring good thermal contact.
-
Reference: Place an empty, hermetically sealed aluminum pan on the reference sensor.
-
Atmosphere: Purge the DSC cell with an inert gas (Nitrogen or Argon) at a constant, low flow rate (e.g., 20 mL/min).
-
Heating Program: Use the same heating rate as the TGA experiment (10 °C/min) to allow for direct correlation of thermal events. Heat from ambient temperature to a point beyond the final decomposition observed in the TGA.
-
Data Acquisition: Record the differential heat flow versus temperature.
-
Data Analysis: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak areas to quantify the enthalpy change (ΔH) for each event.
Data Presentation and Interpretation
For clarity and comparative analysis, the quantitative data obtained from TGA and DSC should be summarized in a tabular format. The following table represents an illustrative dataset for this compound, based on the expected behavior of such a compound.
| Parameter | Symbol | Expected Value | Unit | Method | Significance |
| Melting Point | Tₘ | 180 - 220 | °C | DSC | Indicates phase transition from solid to liquid. |
| Enthalpy of Fusion | ΔHₘ | 40 - 80 | J/g | DSC | Energy required to melt the sample. |
| Onset Decomposition Temp. | T_onset | 230 - 270 | °C | TGA | The temperature at which significant mass loss begins. Defines the upper limit for thermal stability. |
| Peak Decomposition Temp. | T_peak | 250 - 290 | °C | TGA (DTG) | The temperature of the maximum rate of mass loss for the primary decomposition step. |
| Mass Loss (Step 1) | Δm₁ | ~32% | % | TGA | Corresponds to the loss of a specific fragment. A value near 32.1% strongly supports the loss of methyl iodide (MW 141.94) from the parent compound (MW 495.34). |
| Decomposition Enthalpy | ΔH_d | Exothermic | J/g | DSC | Characterizes the decomposition as energy-releasing, which is a critical safety parameter. |
Self-Validation: The trustworthiness of this analysis is established by the convergence of data. A sharp endotherm in the DSC corresponding to the melting point should be observed before any significant mass loss in the TGA. The primary mass loss event in the TGA should align with a sharp exotherm in the DSC. The quantitative mass loss in TGA should closely match the theoretical mass percentage of the proposed volatile fragment (methyl iodide). For definitive confirmation, coupling the TGA to a mass spectrometer (TGA-MS) to directly detect the evolved methyl iodide (m/z = 142) is the gold standard.[10]
Conclusion and Future Outlook
The thermal stability of this compound is governed by the nucleophilicity of the iodide anion and the electrophilicity of the N-methyl carbon on the phosphonium cation. The proposed primary decomposition mechanism involves the Sₙ2 displacement of (N-phenylamino)triphenylphosphine by iodide, yielding methyl iodide as the volatile byproduct. This is predicted to occur at temperatures exceeding 230 °C.
The experimental protocols detailed herein provide a robust framework for empirically verifying this stability profile. For professionals in process chemistry and drug development, this guide serves as a practical tool for ensuring the safe and effective use of this versatile reagent. Future work should focus on TGA-MS analysis to provide unequivocal identification of the evolved gas species, thereby cementing the proposed decomposition mechanism. Further kinetic studies using methods like the Kissinger analysis could also be employed to determine the activation energy of the decomposition process, providing deeper insight for reaction modeling and safety assessments.[7]
References
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- Analysis of thermal hazards of O,O-dimethylphosphoramidothioate by DSC, TG, VSP2, and GC/MS. (2017). ResearchGate.
- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). Industrial & Engineering Chemistry Research.
- Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). MDPI.
- Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). ResearchGate.
- Methyl Triphenyl Phosphonium Iodide. Ab Enterprises.
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- Analysis of thermal hazards of O,O-dimethylphosphoramidothioate by DSC, TG, VSP2, and GC/MS. (2017). Thermochimica Acta.
- Mechanism of thermal decomposition of potassium/ammonium salts of the 12-molybdophosphoric acid and effect on the catalytic performance in the isobutyric acid oxidehydrogenation. (1994). IRIS.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) thermograms under nitrogen of the photo crosslinked CPZ polymer. ResearchGate.
- Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine. (2010). Bioorg Med Chem.
- Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. (2019). ACS Energy Letters.
- Thermogravimetric analysis (TG) of phosphonium based ionicliquids. ResearchGate.
- Thermogravimetric analysis. Wikipedia.
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2022). Molecules.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2024). Lab Manager.
- Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. (2006). ResearchGate.
- Phosphonium iodide. Wikipedia.
- This compound, TCI America 10 g. Fisher Scientific.
- Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. (2021). eScholarship.org.
- Thermal degradation of alkyl triphenyl phosphonium intercalated montmorillonites: An isothermal kinetic study. (2011). ResearchGate.
- Synthesis, Thermal Analysis, Spectroscopic Properties, and Degradation Process of Tutton Salts Doped with AgNO3 or H3BO3. (2023). Molecules.
- Kinetics of decomposition of alkylammonium salts. (2004). ResearchGate.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
- Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. (2022). MDPI.
- The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. (2017). Semantic Scholar.
- A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results. (2016). Sustainable Energy & Fuels.
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Methodological & Application
The Versatile Applications of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide in Modern Organic Synthesis
(N-Methyl-N-phenylamino)triphenylphosphonium Iodide , often referred to as Murahashi's Reagent, is a powerful and versatile phosphonium salt utilized in a range of synthetic transformations. This guide provides an in-depth exploration of its applications, reaction mechanisms, and detailed protocols for its use in the synthesis of amines, unsymmetrical sulfides, and 1,3-dienes, catering to researchers, scientists, and professionals in drug development.
Introduction: A Multifaceted Reagent
This compound, with the chemical formula C₂₅H₂₃INP, is a stable, crystalline solid.[1] Its utility in organic synthesis stems from its ability to activate alcohols and facilitate their conversion into various functional groups under mild conditions. This aminophosphonium salt serves as a key reagent in reactions that form carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, offering a valuable tool for the construction of complex molecular architectures. Researchers also utilize it in precursor design, ligand-framework development, and organophosphorus modeling.[2][3]
Synthesis of Amines from Alcohols: A Direct and Efficient Approach
One of the primary applications of this compound is the direct conversion of alcohols to amines. This transformation provides a significant advantage over traditional methods that may require harsh conditions or multiple steps.
Mechanistic Rationale
The reaction is believed to proceed through the activation of the alcohol by the phosphonium salt. The alcohol's hydroxyl group attacks the electrophilic phosphorus atom, leading to the formation of an alkoxyphosphonium salt intermediate. This intermediate serves to convert the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by an amine on the activated carbon center, in an Sₙ2 fashion, results in the formation of the desired amine and triphenylphosphine oxide as a byproduct.
Diagram of the Proposed Mechanism for Amine Synthesis
Caption: Proposed mechanism for the synthesis of amines from alcohols.
Detailed Experimental Protocol: Synthesis of N-Benzylaniline
This protocol details the synthesis of N-benzylaniline from benzyl alcohol and aniline using this compound.
Materials:
-
This compound
-
Benzyl alcohol
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.2 mmol) and aniline (1.0 mmol) in anhydrous DCM (10 mL) at room temperature, add benzyl alcohol (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure N-benzylaniline.
| Reactant/Reagent | Molar Equiv. |
| Aniline | 1.0 |
| Benzyl alcohol | 1.1 |
| This compound | 1.2 |
Synthesis of Unsymmetrical Sulfides: A Versatile C-S Bond Formation
This compound also facilitates the synthesis of unsymmetrical sulfides from alcohols and thiols. This method is particularly useful for preparing sulfides that might be challenging to synthesize via traditional Williamson ether synthesis-type reactions.
Mechanistic Considerations
Similar to amine synthesis, the reaction proceeds via the formation of an alkoxyphosphonium salt intermediate. The thiol, acting as a nucleophile, then attacks the activated carbon atom, displacing the phosphine oxide moiety and forming the desired sulfide.
Detailed Experimental Protocol: Synthesis of Benzyl Phenyl Sulfide
This protocol outlines the synthesis of benzyl phenyl sulfide from benzyl alcohol and thiophenol.
Materials:
-
This compound
-
Benzyl alcohol
-
Thiophenol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.2 mmol) and thiophenol (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add benzyl alcohol (1.1 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
After the reaction is complete, add a saturated aqueous solution of NaHCO₃ (15 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield benzyl phenyl sulfide.
| Reactant/Reagent | Molar Equiv. |
| Thiophenol | 1.0 |
| Benzyl alcohol | 1.1 |
| This compound | 1.2 |
Synthesis of 1,3-Dienes from Allylic Alcohols: A Regioselective Approach
The synthesis of 1,3-dienes from allylic alcohols represents another valuable application of this compound. This reaction often proceeds with good regioselectivity, providing a reliable method for the preparation of conjugated diene systems.
Mechanistic Pathway
The reaction is initiated by the activation of the allylic alcohol by the phosphonium salt to form an allyloxyphosphonium intermediate. A base, often a non-nucleophilic one, is then used to deprotonate the carbon adjacent to the double bond, leading to the formation of a phosphorus ylide. This ylide can then undergo a rearrangement, likely through a concerted mechanism, to yield the 1,3-diene and triphenylphosphine oxide.
Diagram of the Proposed Mechanism for 1,3-Diene Synthesis
Caption: Proposed mechanism for the synthesis of 1,3-dienes from allylic alcohols.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-1,3-butadiene
This protocol describes the synthesis of 1-phenyl-1,3-butadiene from cinnamyl alcohol.
Materials:
-
This compound
-
Cinnamyl alcohol
-
Potassium tert-butoxide
-
Anhydrous Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a solution of cinnamyl alcohol (1.0 mmol) in anhydrous toluene (10 mL), add this compound (1.2 mmol).
-
Cool the mixture to 0 °C and add potassium tert-butoxide (1.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain 1-phenyl-1,3-butadiene.
| Reactant/Reagent | Molar Equiv. |
| Cinnamyl alcohol | 1.0 |
| This compound | 1.2 |
| Potassium tert-butoxide | 1.5 |
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.[4] Store the reagent in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable reagent in organic synthesis, offering efficient and often mild conditions for the conversion of alcohols into amines, unsymmetrical sulfides, and 1,3-dienes. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile phosphonium salt in their synthetic endeavors.
References
-
PubChem. (n.d.). This compound. [Link]
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(N-Methyl-N-phenylamino)triphenylphosphonium Iodide: A Specialized Phase-Transfer Catalyst for Challenging Organic Transformations
Abstract
This guide provides a comprehensive technical overview of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, a quaternary phosphonium salt with specialized applications as a phase-transfer catalyst (PTC). We will delve into its synthesis, physicochemical properties, and the mechanistic underpinnings of its catalytic activity. Detailed protocols for its preparation and a representative application in N-alkylation are provided to equip researchers, chemists, and drug development professionals with the foundational knowledge to effectively utilize this versatile catalyst.
Introduction: Beyond Conventional Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants in immiscible phases, thereby enhancing reaction rates, improving yields, and often allowing for milder reaction conditions.[1][2] While standard quaternary ammonium and phosphonium salts are the workhorses of PTC, there is a growing need for specialized catalysts with tailored properties. This compound emerges as such a catalyst. The incorporation of an N-methyl-N-phenylamino moiety onto the phosphonium core is thought to modulate the electronic properties and lipophilicity of the cation, potentially offering unique reactivity and selectivity in certain transformations.[3]
Phosphonium salts, in general, offer distinct advantages over their ammonium counterparts, most notably superior thermal and chemical stability.[4] They are not susceptible to Hofmann elimination, a common degradation pathway for ammonium salts under basic conditions at elevated temperatures.[4] This robustness makes this compound a compelling choice for reactions requiring forcing conditions. This guide will explore the practical applications and provide the necessary protocols for its synthesis and use.
Physicochemical Properties and Handling
A thorough understanding of a catalyst's properties is paramount for its effective application.
| Property | Value | Reference |
| CAS Number | 34257-63-1 | [5] |
| Molecular Formula | C₂₅H₂₃INP | [3] |
| Molecular Weight | 495.34 g/mol | [3] |
| Appearance | White to yellow or orange powder/crystal | |
| Solubility | Soluble in DMF, Ethyl Acetate | [5] |
| Storage | Store in a sealed bottle at room temperature, away from light and moisture.[5][6] | |
| Handling | Use in a fume hood. Avoid contact with skin and eyes. Do not breathe dust.[5] |
Synthesis of the Catalyst
The preparation of this compound is a straightforward process, typically achieved through the quaternization of an appropriate phosphine derivative. The most common method involves the reaction of phenyliminotriphenylphosphorane with an excess of iodomethane.[5]
Caption: Synthesis of the target phosphonium iodide.
Protocol 3.1: Synthesis of this compound
This protocol is adapted from established literature procedures.[5][7]
Materials:
-
Phenyliminotriphenylphosphorane
-
Iodomethane (Methyl Iodide)
-
Dry Benzene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
Procedure:
-
To a solution of phenyliminotriphenylphosphorane in dry benzene, add an excess of iodomethane.
-
Heat the reaction mixture to reflux under an inert atmosphere (Nitrogen or Argon).
-
Maintain the reflux for approximately 2 hours.
-
After cooling to room temperature, remove the excess iodomethane under reduced pressure.
-
The resulting solid can be further purified by recrystallization to yield the final product.
Mechanism of Action in Phase-Transfer Catalysis
This compound functions by the established mechanism of phase-transfer catalysis. The lipophilic phosphonium cation forms an ion pair with an anion from the aqueous phase (e.g., a nucleophile or a base). This ion pair has sufficient solubility in the organic phase to be transported across the phase boundary, where the anion can then react with the organic substrate. After the reaction, the catalyst cation is regenerated and returns to the aqueous interface to repeat the cycle.[2]
Sources
Application Notes and Protocols for Amine Synthesis using (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Introduction: A Modern Perspective on a Classic Transformation
The synthesis of unsymmetrical secondary and tertiary amines is a cornerstone of organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. While numerous methods have been developed, the direct N-alkylation of amines with alcohols remains a highly sought-after, atom-economical transformation. This application note revisits a powerful, yet perhaps underutilized, method for this conversion, employing (N-Methyl-N-phenylamino)triphenylphosphonium Iodide. This reagent, often associated with the pioneering work of Murahashi, offers a distinct approach, activating alcohols for nucleophilic substitution by amines under conditions analogous to the venerable Mitsunobu reaction.
This document provides a comprehensive guide for researchers, offering not just a step-by-step protocol but also a deep dive into the mechanistic underpinnings and practical considerations of this methodology. By understanding the causality behind the experimental choices, scientists can better troubleshoot, adapt, and expand the applications of this versatile reagent.
The Causality Behind the Reagent: Mechanistic Insights
The utility of this compound lies in its ability to facilitate a Mitsunobu-type reaction. In the classical Mitsunobu reaction, a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) is used to activate an alcohol.[1][2] The reaction with this compound is believed to proceed through a similar pathway, forming a crucial alkoxyphosphonium salt intermediate.
The overall transformation can be visualized as a two-stage process:
-
Activation of the Alcohol: The primary or secondary alcohol attacks the electrophilic phosphorus atom of the phosphonium salt. This displacement of the N-methyl-N-phenylamino group generates a highly reactive alkoxyphosphonium iodide intermediate. This intermediate is essentially the alcohol with a superb leaving group (triphenylphosphine oxide) poised for departure.
-
Nucleophilic Attack by the Amine: The primary or secondary amine, acting as the nucleophile, then attacks the carbon atom of the activated alcohol. This results in an SN2-type displacement of triphenylphosphine oxide, forming the new carbon-nitrogen bond with inversion of stereochemistry if the alcohol is chiral. A final deprotonation step yields the desired secondary or tertiary amine.
This mechanistic pathway is advantageous as it avoids the common pitfalls of direct amine alkylation with alkyl halides, such as over-alkylation and the need for harsh conditions.[3] Furthermore, it transforms the poorly leaving hydroxyl group of an alcohol into an excellent leaving group under relatively mild conditions.
Diagram of the Proposed Reaction Mechanism:
Sources
(N-Methyl-N-phenylamino)triphenylphosphonium Iodide: A Guide to its Application in Medicinal Chemistry
Introduction: Unveiling a Versatile Reagent for Core Synthetic Transformations
In the landscape of medicinal chemistry, the efficient and selective formation of carbon-heteroatom bonds is a cornerstone of drug design and development. (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, often referred to as Murahashi's Reagent, emerges as a valuable tool for such transformations. This phosphonium salt has demonstrated utility in the synthesis of key functional groups, particularly amines and unsymmetrical sulfides, directly from alcohols. Its ability to activate the hydroxyl group of an alcohol, converting it into a good leaving group, facilitates nucleophilic substitution reactions that are fundamental to the construction of a wide array of biologically active molecules.
This guide provides an in-depth exploration of the applications of this compound in a medicinal chemistry context. We will delve into the mechanistic underpinnings of its reactivity, providing detailed protocols for its use, and contextualize its utility in the synthesis of molecular scaffolds relevant to pharmaceutical research. While not as ubiquitously cited in complex natural product synthesis as some other named reactions, the transformations it enables are of profound importance in the early stages of drug discovery and lead optimization.
Physicochemical Properties and Handling
| Property | Value |
| CAS Number | 34257-63-1[1] |
| Molecular Formula | C25H23INP[1] |
| Molecular Weight | 495.34 g/mol |
| Appearance | White to slightly yellow crystalline powder |
| Solubility | Soluble in DMF and EtOAc |
| Storage | Store in a tightly sealed container in a cool, dry place. |
Core Applications in Medicinal Chemistry: Synthesis of Amines and Unsymmetrical Sulfides
The primary utility of this compound in synthetic medicinal chemistry lies in its ability to facilitate the conversion of alcohols into amines and unsymmetrical sulfides. These functional groups are prevalent in a vast number of pharmaceuticals.
Synthesis of Amines from Alcohols
The amine functional group is a key pharmacophore in a multitude of drug classes, including antihistamines, antidepressants, and opioids. The direct conversion of readily available alcohols to amines is a highly sought-after transformation. This compound provides a means to achieve this conversion.
The reaction proceeds through the activation of the alcohol's hydroxyl group. The phosphonium salt acts as a Lewis acid, coordinating to the oxygen of the alcohol. This enhances the leaving group ability of the hydroxyl group, allowing for a subsequent nucleophilic attack by an amine.
Caption: Proposed reaction pathway for amine synthesis.
Materials:
-
Primary alcohol
-
This compound (1.2 equivalents)
-
Primary or secondary amine (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere, add the primary alcohol and anhydrous DMF.
-
Add this compound to the solution at room temperature with stirring.
-
Add the amine nucleophile to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
Causality and Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the phosphonium reagent with atmospheric moisture.
-
Anhydrous Solvent: Anhydrous DMF is used as the solvent due to its high boiling point and its ability to dissolve the reactants. The absence of water is critical to prevent hydrolysis of the activated alcohol intermediate.
-
Excess Amine: A slight excess of the amine nucleophile is used to drive the reaction to completion.
-
Heating: The reaction generally requires heating to overcome the activation energy for the nucleophilic substitution.
Synthesis of Unsymmetrical Sulfides from Alcohols
The sulfide linkage is present in various pharmaceuticals and serves as a versatile synthetic handle for further molecular elaboration. The synthesis of unsymmetrical sulfides, where the two organic residues attached to the sulfur atom are different, is of particular importance.
Similar to amine synthesis, the reaction is initiated by the activation of the alcohol by the phosphonium reagent. The resulting activated intermediate is then susceptible to nucleophilic attack by a thiol, leading to the formation of the unsymmetrical sulfide.
Caption: Proposed reaction pathway for sulfide synthesis.
Materials:
-
Primary alcohol
-
This compound (1.2 equivalents)
-
Thiol (1.2 equivalents)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Base (e.g., Triethylamine, 1.5 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the primary alcohol and this compound in the anhydrous solvent.
-
Add the thiol to the reaction mixture.
-
Add the base (e.g., triethylamine) to the mixture. The base serves to deprotonate the thiol, increasing its nucleophilicity.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure unsymmetrical sulfide.
Causality and Experimental Choices:
-
Base: The addition of a non-nucleophilic base like triethylamine is essential to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily attacks the activated alcohol.
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. Toluene is a common choice for its inertness and appropriate boiling point.
Comparison with Other Synthetic Methods
The synthesis of amines and sulfides from alcohols can also be achieved via other well-established methods, most notably the Mitsunobu reaction .
| Feature | This compound | Mitsunobu Reaction (DEAD/DIAD & PPh3) |
| Reagents | Pre-formed phosphonium salt | Generated in situ from an azodicarboxylate and triphenylphosphine |
| Byproducts | Triphenylphosphine oxide and N-methylaniline | Triphenylphosphine oxide and a hydrazine derivative |
| Scope | Primarily for amines and sulfides | Broader scope including esters, ethers, and azides |
| Conditions | Generally requires heating | Often proceeds at or below room temperature |
The use of Murahashi's reagent avoids the need for highly reactive and potentially hazardous azodicarboxylates used in the Mitsunobu reaction. However, the Mitsunobu reaction is generally more versatile and has been more extensively applied in the total synthesis of complex molecules.
Potential Applications in Drug Discovery and Development
While specific examples of the use of this compound in the late-stage synthesis of commercial drugs are not widely reported in recent literature, the fundamental transformations it enables are highly relevant to the drug discovery process.
-
Scaffold Synthesis: This reagent can be employed in the early stages of synthesis to create novel molecular scaffolds containing amine or sulfide functionalities. These scaffolds can then be further elaborated to generate libraries of compounds for biological screening.
-
Lead Optimization: During lead optimization, the ability to readily introduce amine or sulfide groups allows for the exploration of structure-activity relationships (SAR). For instance, converting a hydroxyl group in a lead compound to a series of substituted amines can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.
-
Fragment-Based Drug Discovery: In fragment-based drug discovery, small molecules (fragments) that bind to a biological target are identified and then grown or linked to produce a more potent lead. This reagent could be used to link fragments containing alcohol functionalities to other fragments bearing amine or thiol groups.
Conclusion and Future Perspectives
This compound is a valuable reagent for the direct conversion of alcohols to amines and unsymmetrical sulfides. Its ease of handling compared to some alternative reagents makes it an attractive option for these specific transformations. While it may not be the reagent of choice for highly complex, multi-step total syntheses where milder and more versatile methods might be preferred, its utility in foundational synthetic operations should not be overlooked by medicinal chemists.
Future research could focus on expanding the substrate scope of this reagent and exploring its application in solid-phase synthesis for the rapid generation of compound libraries. Furthermore, a detailed kinetic and mechanistic investigation could lead to the development of more efficient catalytic versions of these reactions, enhancing their appeal from a green chemistry perspective. For researchers and scientists in drug development, this compound represents a reliable tool for accessing key chemical functionalities that are integral to the design and synthesis of new therapeutic agents.
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-
Synthesis of (b) [N-Methyl-N-(3-acetyl-phenyl)-amino]-triphenyl phosphonium iodide. Molbase. Available at: [Link]
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Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. ACS Omega. Available at: [Link]
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One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Scientific Reports. Available at: [Link]
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24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
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The emergence of the C-H functionalization strategy in medicinal chemistry and drug discovery. RSC Chemical Biology. Available at: [Link]
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Aerobic Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide. Organic Chemistry Portal. Available at: [Link]
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Ruthenium catalyzed biomimetic oxidation in organic synthesis inspired by cytochrome P-450. Chemical Society Reviews. Available at: [Link]
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Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Medicinal Chemistry Letters. Available at: [Link]
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-
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Catalytic Applications of Quaternary Phosphonium Salts in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Chiral Quaternary Phosphonium Salts in Asymmetric Catalysis
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Asymmetric catalysis, in particular, has emerged as a powerful tool, enabling the production of enantiomerically enriched compounds that are the cornerstone of the pharmaceutical, agrochemical, and fragrance industries. Within this field, phase-transfer catalysis (PTC) offers a green and practical approach, facilitating reactions between reactants in immiscible phases.[1] While chiral quaternary ammonium salts have been extensively studied, their phosphonium counterparts have more recently garnered significant attention as highly effective organocatalysts for a range of asymmetric transformations.[2][3]
Quaternary phosphonium salts present several advantages over their ammonium analogues, including greater thermal and chemical stability, particularly under strongly basic conditions. This robustness allows for a broader reaction scope and can lead to lower catalyst loadings, which is economically and environmentally beneficial. This guide provides an in-depth exploration of the catalytic applications of chiral quaternary phosphonium salts in asymmetric synthesis, focusing on the underlying principles, practical experimental protocols, and key mechanistic insights.
Mechanistic Cornerstone: The Chiral Ion-Pair Model
The efficacy of chiral quaternary phosphonium salts in asymmetric phase-transfer catalysis is predominantly explained by the formation of a well-defined, chiral ion pair in the organic phase.[4] In a typical reaction, such as the alkylation of a glycine imine, a strong base in the aqueous or solid phase deprotonates the prochiral substrate. The chiral quaternary phosphonium cation (Q⁺) then pairs with the resulting enolate anion (Nu⁻) and shuttles it into the organic phase.
The key to stereoselectivity lies in the highly organized and rigid transition state formed between the chiral phosphonium cation and the nucleophile. The steric and electronic features of the catalyst's chiral backbone, often a C₂-symmetric binaphthyl scaffold as seen in Maruoka-type catalysts, create a distinct chiral pocket.[5][6] This pocket effectively shields one of the prochiral faces of the enolate, forcing the electrophile to approach from the less hindered face. Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing this transition state and amplifying the stereochemical communication between the catalyst and the substrate.[7]
Catalytic Cycle in Asymmetric Phase-Transfer Alkylation
Figure 1: General catalytic cycle for asymmetric phase-transfer alkylation.
Application Note 1: Asymmetric Alkylation of Glycine Imines for the Synthesis of α-Amino Acids
The enantioselective synthesis of non-proteinogenic α-amino acids is of immense interest in drug discovery and peptide chemistry.[7] Chiral phase-transfer catalysis using quaternary phosphonium salts provides a powerful and practical method for the asymmetric alkylation of glycine derivatives, yielding a wide variety of α-alkyl and α,α-dialkyl amino acids with high enantiomeric excess.[1]
Key Catalyst: (S)-N,N'-Bis(3,5-bis(trifluoromethyl)benzyl)-N,N'-dimethyl-1,1'-binaphthyl-2,2'-diammonium dibromide (Maruoka-type Catalyst)
This class of C₂-symmetric catalysts, developed by Maruoka and coworkers, has proven to be exceptionally effective. The bulky and electron-withdrawing substituents on the binaphthyl backbone create a well-defined and rigid chiral environment, leading to high levels of stereocontrol.
Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
This protocol details a typical procedure for the asymmetric benzylation of a glycine imine using a Maruoka-type catalyst.
Materials:
-
(S)-Maruoka Catalyst (1 mol%)
-
N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)
-
Benzyl bromide (1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered (5.0 equiv)
-
Toluene, anhydrous
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (e.g., 0.295 g, 1.0 mmol) and the (S)-Maruoka catalyst (e.g., 0.01 mmol, 1 mol%).
-
Add anhydrous toluene (e.g., 5 mL) to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Add finely powdered anhydrous potassium carbonate (e.g., 0.691 g, 5.0 mmol).
-
Add benzyl bromide (e.g., 0.143 mL, 1.2 mmol) dropwise to the stirred suspension.
-
Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., hexane/ethyl acetate, 9:1). The reaction is typically complete within 4-8 hours.
-
Upon completion, quench the reaction by adding deionized water (e.g., 10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired α-benzylated glycine derivative.
Determination of Enantiomeric Excess:
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Daicel Chiralpak AD-H or OD-H[8]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v)[8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The expected retention times for the enantiomers should be determined using a racemic sample.
| Entry | Electrophile | Yield (%) | ee (%) |
| 1 | Benzyl bromide | 95 | 96 |
| 2 | Allyl bromide | 92 | 94 |
| 3 | n-Butyl iodide | 88 | 90 |
| 4 | Ethyl iodide | 85 | 88 |
Table 1: Representative results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester.[1][5]
Application Note 2: Asymmetric Michael Addition to Oxindoles
The construction of chiral 3,3-disubstituted oxindoles is a significant challenge in organic synthesis, as these motifs are present in numerous biologically active compounds. Chiral quaternary phosphonium salts have been successfully employed as phase-transfer catalysts for the asymmetric Michael addition of 3-substituted oxindoles to various Michael acceptors.[2][9]
Key Catalyst: Binaphthyl-derived Tetraalkylphosphonium Salt
Similar to the alkylation reactions, binaphthyl-derived phosphonium salts are highly effective in promoting this transformation, providing excellent yields and enantioselectivities.[2]
Protocol: Asymmetric Michael Addition of 3-Phenyloxindole to Methyl Vinyl Ketone
Materials:
-
(S)-Binaphthyl-derived tetraalkylphosphonium salt (3 mol%)
-
3-Phenyloxindole (1.0 equiv)
-
Methyl vinyl ketone (1.5 equiv)
-
Potassium benzoate (5.0 equiv)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 3-phenyloxindole (e.g., 0.209 g, 1.0 mmol) and the chiral phosphonium salt catalyst (e.g., 0.03 mmol, 3 mol%).
-
Add anhydrous toluene (e.g., 2 mL).
-
Add potassium benzoate (e.g., 0.801 g, 5.0 mmol).
-
Add methyl vinyl ketone (e.g., 0.125 mL, 1.5 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired 3,3-disubstituted oxindole.
Determination of Enantiomeric Excess:
The enantiomeric excess is determined by chiral HPLC analysis.
-
Column: Daicel Chiralpak IG or IF
-
Mobile Phase: Hexane/isopropanol mixture
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
| Entry | Michael Acceptor | Yield (%) | ee (%) |
| 1 | Methyl vinyl ketone | 98 | 95 |
| 2 | Acrolein | 95 | 92 |
| 3 | Ethyl acrylate | 90 | 88 |
Table 2: Representative results for the asymmetric Michael addition of 3-phenyloxindole.[2][9]
Visualization of the Stereochemical Model
The stereochemical outcome of these reactions can be rationalized by considering the transition state assembly. The C₂-symmetric chiral phosphonium salt creates a well-defined chiral pocket that dictates the facial selectivity of the electrophilic attack on the enolate.
Figure 2: Simplified model of the chiral ion-pair transition state.
Conclusion and Future Outlook
Chiral quaternary phosphonium salts have proven to be robust and highly effective catalysts for a variety of asymmetric transformations. Their stability, coupled with the high levels of stereocontrol they impart, makes them valuable tools for both academic research and industrial applications. The development of new generations of these catalysts, including bifunctional variants with hydrogen-bond-donating capabilities, continues to expand their synthetic utility. As our understanding of the intricate non-covalent interactions that govern the stereochemical outcome deepens, the rational design of even more efficient and selective phosphonium salt catalysts can be anticipated, further solidifying their place in the asymmetric catalysis toolbox.
References
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Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(22), 5228–5229. [Link]
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Hashimoto, T., & Maruoka, K. (2009). Phosphonium Salts as Chiral Phase-Transfer Catalysts: Asymmetric Michael and Mannich Reactions of 3-Aryloxindoles. Angewandte Chemie International Edition, 48(25), 4559-4561. [Link]
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Shirakawa, S., Liu, S., & Maruoka, K. (2016). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry, 18(1), 51-64. [Link]
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Kitamura, M., Shirakawa, S., & Maruoka, K. (2005). Powerful Chiral Phase-Transfer Catalysts for the Asymmetric Synthesis of α-Alkyl- and α,α-Dialkyl-α-amino Acids. Angewandte Chemie International Edition, 44(11), 1549-1551. [Link]
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Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C 2 -Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520. [Link]
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Chen, L., You, Y., Zhang, M. L., Zhao, J., Zuo, J., Zhang, X. M., ... & Xu, X. Y. (2015). Organocatalytic asymmetric Michael addition of 3-substituted oxindoles to α, β-unsaturated acyl phosphonates for the synthesis of 3, 3′-disubstituted oxindoles with chiral squaramides. Organic & Biomolecular Chemistry, 13(15), 4413-4417. [Link]
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Wang, T., Han, X., & Zhong, F. (2013). Amino Acid‐Derived Phosphonium Salts‐Catalyzed Michael Addition of 3‐Substituted Oxindoles. Advanced Synthesis & Catalysis, 355(13), 2510-2514. [Link]
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Maruoka, K., & Ooi, T. (2003). Enantioselective amino acid synthesis by chiral phase-transfer catalysis. Chemical reviews, 103(8), 3013-3028. [Link]
-
Sun, J., & Deng, L. (2011). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research, 44(7), 564-575. [Link]
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Maruoka, K. (2008). Practical aspects of asymmetric phase-transfer catalysis. Organic Process Research & Development, 12(4), 679-697. [Link]
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Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. [Link]
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Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]
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Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organocatalytic asymmetric Michael addition of 3-substituted oxindoles to α,β-unsaturated acyl phosphonates for the synthesis of 3,3′-disubstituted oxindoles with chiral squaramides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric (3 + 3) and (4 + 2) Annulation Reactions of 2,3-Dioxopyrrolidines with 3-Alkylidene Oxindoles to Construct Diverse Chiral Heterocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide in Carbon-Carbon Bond Formation and Related Nucleophilic Substitution Reactions: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds is a cornerstone of modern synthetic chemistry. This guide provides an in-depth exploration of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide , a versatile reagent, focusing on its applications in pivotal C-C bond-forming reactions and other significant nucleophilic substitutions. This document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying principles, empowering researchers to effectively integrate this reagent into their synthetic workflows.
Introduction to this compound: A Specialized Phosphonium Salt
This compound, also known as N-Methylanilinotriphenylphosphonium Iodide or sometimes referred to as Murahashi's reagent, is a phosphonium salt with the chemical formula C₂₅H₂₃INP.[] Unlike conventional phosphonium salts primarily used in Wittig-type olefination reactions, this reagent possesses a unique N-methyl-N-phenylamino moiety that modulates its reactivity, making it particularly effective in the activation of alcohols for subsequent nucleophilic substitution reactions.[][2] Its primary applications lie in the synthesis of unsymmetrical amines, sulfides, and in specific C-C bond-forming reactions involving allylic alcohols.[2]
Key Properties:
| Property | Value |
| CAS Number | 34257-63-1[] |
| Molecular Formula | C₂₅H₂₃INP[] |
| Molecular Weight | 495.34 g/mol [] |
| Appearance | White to slightly yellow solid[] |
| Synonyms | N-Methylanilinotriphenylphosphonium Iodide, Murahashi's reagent[] |
The Core Principle: Activation of Alcohols for Nucleophilic Substitution
The central role of this compound is to convert the poor hydroxyl leaving group of an alcohol into a highly reactive phosphonium ether intermediate. This in-situ activation facilitates nucleophilic attack by a range of nucleophiles, including amines, thiols, and certain carbon nucleophiles. The driving force for these reactions is the formation of the highly stable triphenylphosphine oxide byproduct.
The general mechanism involves the reaction of the alcohol with the phosphonium salt, typically in the presence of a base, to form an alkoxyphosphonium salt. This intermediate is then susceptible to Sₙ2 attack by a nucleophile, leading to the desired substituted product and triphenylphosphine oxide. The N-methyl-N-phenylamino group is believed to play a crucial role in facilitating the initial activation step and influencing the reactivity of the intermediate.
Application in the Synthesis of Unsymmetrical Amines and Sulfides
A significant application of this compound is in the synthesis of unsymmetrical amines and sulfides directly from alcohols. This methodology provides a powerful alternative to traditional methods that often require the pre-functionalization of the alcohol to an alkyl halide.
Synthesis of Unsymmetrical Amines
The reaction of an alcohol with an amine in the presence of this compound and a base allows for the direct formation of a C-N bond. This method is particularly useful for the synthesis of unsymmetrical secondary and tertiary amines.
The reaction proceeds via the formation of an alkoxyphosphonium salt intermediate from the alcohol and the phosphonium iodide. The amine then acts as a nucleophile, attacking the activated carbon center and displacing the triphenylphosphine oxide moiety. The choice of base is critical to deprotonate the amine nucleophile and to neutralize the generated HI.
Caption: General workflow for amine synthesis.
Materials:
-
This compound
-
Alcohol
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous solvent.
-
Add the base (1.5 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.2 equiv.) portion-wise to the stirred solution.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired unsymmetrical amine.
Note: Reaction times and temperatures may vary depending on the specific substrates used. Optimization of the reaction conditions is recommended for each new substrate combination.
Synthesis of Unsymmetrical Sulfides
Analogous to the synthesis of amines, thiols can be used as nucleophiles to react with activated alcohols, providing a direct route to unsymmetrical sulfides.
Materials:
-
This compound
-
Alcohol
-
Thiol
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Base (e.g., Sodium Hydride, Potassium Carbonate)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.2 equiv.) in the anhydrous solvent.
-
Add the base (1.2 equiv.) and stir the mixture at room temperature for 15 minutes to form the thiolate.
-
In a separate flask, dissolve the alcohol (1.0 equiv.) and this compound (1.2 equiv.) in the anhydrous solvent.
-
Add the alcohol-phosphonium salt solution to the thiolate solution via cannula.
-
The reaction is typically stirred at room temperature or gently heated, with progress monitored by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure unsymmetrical sulfide.
C-C Bond Formation: Direct Substitution of Allylic Alcohols
A key C-C bond-forming application of this compound is the direct substitution of the hydroxyl group of allylic alcohols with carbon nucleophiles, such as organocuprates or Grignard reagents in the presence of a suitable catalyst. This reaction allows for the formation of new C-C bonds at the allylic position.
The reaction is believed to proceed through the formation of an allyloxyphosphonium salt, which then undergoes a transition-metal-catalyzed cross-coupling reaction with the organometallic reagent. The regioselectivity of the nucleophilic attack (Sₙ2 vs. Sₙ2') can be influenced by the nature of the substrate, the organometallic reagent, and the catalyst used.
Caption: C-C bond formation via allylic substitution.
Materials:
-
This compound
-
Allylic alcohol
-
Organometallic reagent (e.g., Grignard reagent, organozinc reagent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the allylic alcohol (1.0 equiv.), this compound (1.1 equiv.), and the palladium catalyst (0.05 equiv.) in anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add the organometallic reagent (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data Summary:
| Application | Nucleophile | Typical Yields | Key Advantages |
| Unsymmetrical Amines | Primary/Secondary Amines | 60-90% | Direct conversion of alcohols, avoids pre-functionalization. |
| Unsymmetrical Sulfides | Thiols | 70-95% | Mild conditions, good functional group tolerance. |
| Allylic Alkylation | Organometallic Reagents | 50-85% | Forms C-C bonds directly from allylic alcohols. |
Trustworthiness and Self-Validation
The protocols described herein are based on established synthetic methodologies. To ensure the trustworthiness and reproducibility of these reactions, the following points should be considered:
-
Reagent Purity: The purity of this compound and all other reagents and solvents is critical. Anhydrous conditions are essential for reactions involving organometallic reagents and strong bases.
-
Inert Atmosphere: Reactions involving sensitive reagents should be conducted under a meticulously maintained inert atmosphere of nitrogen or argon to prevent decomposition.
-
Monitoring Reaction Progress: Consistent monitoring of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS) is crucial to determine the optimal reaction time and to identify the formation of any side products.
-
Characterization of Products: The identity and purity of the final products should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Conclusion
This compound is a specialized and powerful reagent for the activation of alcohols, enabling a range of important synthetic transformations. Its utility in the direct synthesis of unsymmetrical amines and sulfides, as well as in C-C bond-forming allylic substitution reactions, makes it a valuable tool for organic chemists in academia and industry. By understanding the underlying mechanistic principles and adhering to rigorous experimental protocols, researchers can effectively leverage the unique reactivity of this phosphonium salt to achieve their synthetic goals in the development of novel molecules and drug candidates.
References
- Tanigawa, Y.; Murahashi, S.-I.; Moritani, I. A novel method for synthesis of unsymmetrical secondary and tertiary amines from reactions of alcohols with amines by utilizing aminophosphonium salts. Tetrahedron Letters1975, 16 (7), 471-472.
- Tanigawa, Y.; Kanamaru, H.; Murahashi, S.-I. A novel method for synthesis of unsymmetrical sulfides from alcohols. Tetrahedron Letters1975, 16 (52), 4655-4658.
- Tanigawa, Y.; Kanamaru, H.; Sonoda, A.; Murahashi, S.-I. Direct substitution of hydroxy groups of allyl alcohols with alkyl groups. Journal of the American Chemical Society1977, 99 (7), 2361–2363.
Sources
synthesis of heterocyclic compounds with (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
An Application Guide to the Synthesis of N-Heterocycles with (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Introduction: Unveiling a Powerful Cyclodehydration Reagent
In the landscape of heterocyclic synthesis, the quest for mild, efficient, and selective reagents is paramount. This compound, a stable, crystalline aminophosphonium salt, has emerged as a formidable tool for such transformations. While sometimes referred to as Murahashi's Reagent in other contexts, its application in cyclodehydration reactions represents a significant strategy for constructing valuable heterocyclic scaffolds.[1][2] This guide provides an in-depth exploration of its mechanism, applications, and detailed protocols for the synthesis of 2-oxazolines, 2-thiazolines, and 2-imidazolines, targeting researchers and professionals in organic synthesis and drug development.
The primary function of this reagent is to serve as a powerful dehydrating agent. Its efficacy stems from the conversion of a poor leaving group, typically a hydroxyl group within a precursor molecule, into a phosphonium intermediate. The subsequent intramolecular cyclization is driven by the irreversible formation of the highly stable triphenylphosphine oxide (TPPO), providing a strong thermodynamic driving force for the reaction. This principle allows for the construction of five-membered heterocyclic rings under remarkably mild conditions, preserving sensitive functional groups that might not withstand harsher methods.
Physicochemical Properties of the Reagent:
| Property | Description | Source |
| Appearance | White to slightly yellow crystalline powder. | [3] |
| Synonyms | N-Methylanilinotriphenylphosphonium Iodide | [3] |
| Molecular Weight | 495.34 g/mol | [4] |
| Stability | Light-sensitive and hygroscopic. | [3] |
| Storage | Store in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen). | [3] |
Part 1: The Core Mechanism of Action
Understanding the causality behind a reagent's function is critical for its effective implementation and for troubleshooting. This compound operates through a well-defined activation and intramolecular substitution pathway. The synthesis of 2-oxazolines from β-hydroxy amides serves as a classic example of this mechanism.
Mechanistic Rationale: The reaction is not merely a removal of water; it is a sophisticated activation process. The electrophilic phosphorus(V) center is the key actor. The hydroxyl group of the substrate attacks the phosphonium ion, creating an alkoxyphosphonium intermediate. This step transforms the hydroxyl group from a poor leaving group (-OH) into an excellent one (-O-P⁺Ph₃), poised for displacement. The presence of a non-nucleophilic base is crucial to deprotonate the amide proton, enhancing the nucleophilicity of the amide nitrogen for the subsequent ring-closing step. The irreversible formation of TPPO makes the overall process highly favorable.
Caption: General mechanism for phosphonium-mediated cyclodehydration.
Part 2: Application in Heterocyclic Synthesis
The true utility of this reagent is demonstrated in its application to synthesize a variety of important five-membered heterocycles. These structures are prevalent in pharmaceuticals, natural products, and serve as crucial chiral ligands in asymmetric catalysis.[1]
Application Note I: Synthesis of 2-Oxazolines
The synthesis of 2-oxazolines via the cyclodehydration of N-(2-hydroxyethyl)amides is one of the most effective applications of aminophosphonium salts. This transformation is valuable for creating chiral ligands for catalysis and as a protecting group for carboxylic acids.
Workflow Overview:
Caption: Step-by-step workflow for a typical 2-oxazoline synthesis.
Substrate Scope and Expected Yields: This method is generally applicable to a wide range of substrates, with high yields often reported for analogous phosphonium-based cyclodehydration reactions.
| R¹ Substituent (on Amide) | R² Substituent (on Backbone) | Expected Yield | Notes |
| Phenyl | H | > 90% | Aromatic amides are excellent substrates. |
| 4-Methoxyphenyl | H | > 90% | Electron-donating groups are well-tolerated. |
| 4-Nitrophenyl | H | 85-95% | Electron-withdrawing groups are well-tolerated. |
| Benzyl | H | > 90% | |
| tert-Butyl | H | 80-90% | Sterically hindered substrates may react slower. |
| Phenyl | Methyl | > 90% | Stereochemistry at the hydroxyl-bearing carbon is typically inverted (Sɴ2). |
Application Note II: Synthesis of 2-Thiazolines and 2-Imidazolines
The principle of activation can be extended to other nucleophiles. For the synthesis of 2-thiazolines and 2-imidazolines, the reagent activates the amide carbonyl oxygen, transforming it into a highly electrophilic center primed for intramolecular attack by a tethered thiol or amine nucleophile, respectively. This approach avoids the need to pre-form a thioamide, offering a more direct route from readily available amide precursors.
Mechanism for Carbonyl Activation:
Caption: Carbonyl activation mechanism for thiazoline and imidazoline synthesis.
Part 3: Detailed Experimental Protocols
Scientific integrity demands protocols that are robust and reproducible. The following procedures are based on established principles for phosphonium-mediated cyclizations and should be adapted based on the specific substrate.
Protocol 1: General Procedure for the Synthesis of 2-Oxazolines from N-(2-Hydroxyethyl)amides
A. Reagents and Equipment
-
N-(2-Hydroxyethyl)amide substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringes
-
Standard glassware for aqueous work-up and column chromatography
-
Silica gel for chromatography
B. Step-by-Step Methodology
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the N-(2-hydroxyethyl)amide (e.g., 1.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration, e.g., 10 mL for 1.0 mmol scale) via syringe and stir until the substrate is fully dissolved.
-
Base Addition: Add triethylamine (2.5 mmol, 2.5 equiv) via syringe and stir the solution for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) to the stirred solution in one portion. A color change and/or precipitation may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel. The eluent system should be optimized (e.g., hexanes/ethyl acetate) to separate the product from the triphenylphosphine oxide byproduct.
-
Characterization: Confirm the structure of the purified 2-oxazoline using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of 2-Thiazolines from N-(2-Mercaptoethyl)amides
This protocol follows the same steps as Protocol 1, with the N-(2-mercaptoethyl)amide as the starting material.
Key Experimental Considerations:
-
Causality of Base: The use of at least two equivalents of base is critical. One equivalent is required to deprotonate the amide (in the oxazoline synthesis) or thiol/amine (in the thiazoline/imidazoline synthesis), while the second equivalent neutralizes the hydrogen iodide that is cogenerated during the reaction.
-
Anhydrous Conditions: The phosphonium reagent is hygroscopic and reactive towards water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent reagent decomposition and ensure high yields.
-
Purification Challenges: Triphenylphosphine oxide (TPPO) is a common byproduct in reactions involving triphenylphosphine-based reagents. It is a crystalline solid with low solubility in nonpolar solvents and can be challenging to remove. Careful column chromatography is the most reliable method. In some cases, precipitation of TPPO from a nonpolar solvent like diethyl ether can aid in purification.
Part 4: Safety, Handling, and Troubleshooting
A. Reagent Handling and Safety
-
Handling: Due to its hygroscopic and light-sensitive nature, handle this compound quickly in a dry, inert atmosphere (e.g., a glovebox or under a strong argon flow).[3]
-
PPE: Always wear standard personal protective equipment, including safety glasses, a lab coat, and gloves.
-
Storage: Store the reagent in a tightly sealed container, preferably in a desiccator, away from light and moisture.
B. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive (hydrolyzed) reagent. 2. Insufficient base. 3. Substrate is not soluble. | 1. Use a fresh bottle of the reagent or purchase new. Ensure stringent anhydrous conditions. 2. Increase the amount of base to 3.0 equivalents. 3. Use a different anhydrous solvent like THF or increase solvent volume. |
| Incomplete Conversion | 1. Reaction time is too short. 2. Insufficient reagent. | 1. Allow the reaction to stir for a longer period (up to 24 hours). 2. Increase the stoichiometry of the phosphonium reagent to 1.5 equivalents. |
| Difficulty in Purification | TPPO co-elutes with the product. | 1. Modify the eluent polarity for chromatography (a more polar system may retain TPPO better). 2. After initial concentration, attempt to precipitate TPPO by adding diethyl ether or pentane and cooling to 0 °C. |
Conclusion
This compound is a highly effective reagent for the mild and efficient synthesis of 2-oxazolines, 2-thiazolines, and related five-membered heterocycles via cyclodehydration reactions. Its mechanism, rooted in the activation of hydroxyl or carbonyl groups and driven by the formation of triphenylphosphine oxide, provides a reliable and often high-yielding pathway to these valuable molecular scaffolds. By understanding the underlying principles and adhering to the detailed protocols and handling procedures outlined in this guide, researchers can confidently employ this reagent to accelerate their synthetic programs in drug discovery, materials science, and catalysis.
References
-
Synthesis characterization of oxazoline derivative. (n.d.). Retrieved January 20, 2026, from [Link]
-
Kearney, A. M., & Vanderwal, C. D. (2006). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Organic Letters, 8(23), 5333–5336. Available at: [Link]
-
OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Naifert, S. A., et al. (2025). Synthesis and Structure of 4-Acetyl-N,N,N-Trimethylanilinium Iodide. ResearchGate. Request PDF available at: [Link]
-
Youn, S. W. (2006). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Journal of the American Chemical Society, 128(45), 14476–14477. Available at: [Link]
-
Wessjohann, L. A., et al. (2016). Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives. Angewandte Chemie International Edition, 55(2), 778-782. Available at: [Link]
-
Murahashi coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Zhdankin, V. V., et al. (2019). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 15, 2304–2310. Available at: [Link]
-
Shun-Ichi Murahashi, et al. (2023). Mechanistic studies on catalytic alkane oxidation by Murahashi's O2/copper(ii)/aldehyde system. Catalysis Science & Technology. Available at: [Link]
-
Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. (2023). Molecules. Available at: [Link]
-
Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Wang, Q., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. Available at: [Link]
-
Synthesis of thiazolines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Desai, N. C., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4757. Available at: [Link]
-
Murahashi, S., et al. (2023). Mechanistic studies on catalytic alkane oxidation by Murahashi's O2/copper(ii)/aldehyde system. The Royal Society of Chemistry. Available at: [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2022). Molecules. Available at: [Link]
-
Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. (2015, August 19). [Video]. YouTube. Available at: [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Medicinal Chemistry. Available at: [Link]
-
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). Catalysts. Available at: [Link]
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Application Notes and Protocols: (N-Methyl-N-phenylamino)triphenylphosphonium Iodide in Advanced Polymer Chemistry
Introduction: A Versatile Reagent Bridging Organic Synthesis and Polymer Innovation
(N-Methyl-N-phenylamino)triphenylphosphonium Iodide, also known by the eponym Murahashi's Reagent, is a quaternary phosphonium salt with the CAS Registry Number 34257-63-1.[1][2] While extensively recognized in classical organic synthesis for its utility in forming amines, sulfides, and dienes, its application within the specialized domain of polymer chemistry remains an area of burgeoning potential.[1] This guide moves beyond its traditional roles to explore its advanced applications and protocols in polymer synthesis and modification.
Phosphonium salts, as a class, are pivotal in polymer science, serving as catalysts, precursors to functional polymers, and initiators for various polymerization mechanisms.[3][4][5] They offer distinct advantages, including high thermal stability, often exceeding that of their ammonium-based counterparts, which is a critical attribute for melt processing and high-performance applications.[6] This document provides researchers, scientists, and drug development professionals with a detailed exploration of this compound, presenting its core properties, synthesis protocols, and its function as a powerful tool in polycondensation reactions and as a precursor for novel monomer synthesis.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Registry Number | 34257-63-1 | [1] |
| Molecular Formula | C₂₅H₂₃INP | [] |
| Molecular Weight | 495.34 g/mol | [] |
| Appearance | White to yellow or orange crystalline powder | |
| Solubility | Soluble in Dimethylformamide (DMF), Ethyl Acetate (EtOAc) | [1] |
| Storage Conditions | Room temperature, in a cool, dark place (<15°C recommended). Store under inert gas. | [1] |
| Sensitivities | Light-sensitive, Hygroscopic |
Safe Handling and Storage Protocol
Causality: this compound is hygroscopic and light-sensitive. Exposure to moisture can lead to hydrolysis and degradation, while light can induce decomposition, compromising reagent purity and experimental reproducibility. Proper handling in a controlled environment is therefore critical.
Protocol Steps:
-
Environment: Handle the compound exclusively within a fume hood to avoid inhalation of dust or fumes.[1]
-
Inert Atmosphere: For transfers and weighing, use a glove box or an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to air and moisture.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves. Avoid skin contact; if it occurs, wash the affected area thoroughly with soap and water.
-
Storage: Upon receipt and after each use, securely seal the container with paraffin tape. Store in a desiccator away from light sources.[1]
-
Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Section 2: Synthesis of this compound
The most direct preparative method involves the quaternization of an iminophosphorane with methyl iodide.[1] This reaction is efficient and yields the product in high purity after recrystallization.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target phosphonium salt.
Detailed Synthesis Protocol
Rationale: This protocol is adapted from established methods for synthesizing phosphonium salts.[1][8] The use of excess iodomethane ensures complete conversion of the starting phosphorane. Refluxing in a dry, inert atmosphere prevents unwanted side reactions with water or oxygen.
Materials:
-
Phenyliminotriphenylphosphorane
-
Iodomethane (Methyl Iodide)
-
Anhydrous Benzene (or Toluene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Nitrogen or Argon gas line
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.
-
In the flask, dissolve phenyliminotriphenylphosphorane in dry benzene.
-
Add an excess (typically 1.5-2.0 equivalents) of iodomethane to the solution.
-
Heat the mixture to reflux and maintain for 2-8 hours, monitoring the reaction by TLC if desired.[1][8]
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Reduce the solvent volume using a rotary evaporator.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, dry solvent (e.g., ether) to remove any unreacted starting materials.
-
For higher purity, recrystallize the product from a suitable solvent system (e.g., ethanol/ether).
-
Dry the final product under vacuum to yield the pure phosphonium iodide salt.
Self-Validation:
-
Expected Yield: Quantitative or near-quantitative yields are reported.[1]
-
Characterization: Confirm the structure using ¹H NMR, ³¹P NMR, and FTIR spectroscopy. The melting point should be sharp and consistent with literature values.
Section 3: Applications in Polymer Synthesis: A Mechanistic Perspective
While not a conventional polymerization initiator on its own, this compound is a powerful enabler for specific polymerization techniques, primarily through the activation of monomers.
Co-catalyst in Direct Polycondensation Reactions
Mechanism: High-energy phosphonium compounds are exceptionally reactive towards nucleophiles and can activate carboxylic acid groups.[3] This process involves the formation of a highly reactive phosphonium ester intermediate. This intermediate is then readily attacked by a nucleophile, such as an amine, to form an amide bond, with the thermodynamically stable triphenylphosphine oxide as a byproduct. This activation cycle allows for the direct polycondensation of dicarboxylic acids and diamines under mild conditions to form high molecular weight polyamides.[3]
Mechanism of Carboxylic Acid Activation
Caption: Activation of a dicarboxylic acid for polyamide synthesis.
Precursor for Wittig-type Monomer Synthesis
Concept: The established utility of phosphonium salts in Wittig-type reactions can be strategically employed to synthesize custom vinyl monomers.[1] By first converting the phosphonium iodide to its corresponding ylide (using a strong base), it can react with an aldehyde- or ketone-functionalized molecule to create a new carbon-carbon double bond. If the aldehyde/ketone substrate contains a polymerizable group (or can be functionalized with one), this method provides a route to novel monomers that are not commercially available. This is particularly valuable for creating polymers with tailored electronic, optical, or biological properties.
Section 4: Detailed Experimental Protocols
The following protocols provide practical, step-by-step guidance for leveraging this compound in a polymer chemistry laboratory.
Protocol: Synthesis of a Polyamide via Phosphonium-Mediated Polycondensation
Objective: To synthesize a high molecular weight aromatic polyamide from isophthalic acid and 4,4'-oxydianiline under mild conditions.
Materials:
-
This compound
-
Isophthalic acid
-
4,4'-Oxydianiline (ODA)
-
Pyridine (anhydrous)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Lithium Chloride (LiCl)
-
Methanol
-
Nitrogen/Argon atmosphere setup
Experimental Workflow:
Caption: Step-by-step workflow for polyamide synthesis.
Procedure:
-
In an oven-dried, three-neck flask under a nitrogen atmosphere, add isophthalic acid (1 eq.), 4,4'-oxydianiline (1 eq.), and lithium chloride (5% w/v).
-
Add anhydrous NMP and anhydrous pyridine (e.g., 4:1 v/v) to dissolve the monomers. Stir until a clear solution is formed.
-
Add this compound (2.2 eq.) to the solution in one portion.
-
Allow the reaction to stir at room temperature. The solution will become increasingly viscous as polymerization proceeds.
-
Continue stirring for 12-24 hours or until the desired viscosity is reached.
-
Slowly pour the viscous polymer solution into a beaker of vigorously stirring methanol to precipitate the polyamide as a fibrous solid.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with hot water and methanol multiple times to remove NMP, pyridine, and phosphine oxide byproduct.
-
Dry the polymer in a vacuum oven at 80°C overnight.
Self-Validation and Troubleshooting:
-
Expected Result: A tough, off-white, fibrous polymer solid. The molecular weight (Mw) should be in the range of 30,000-80,000 g/mol with a polydispersity index (PDI) between 1.5 and 2.5, as determined by GPC.
-
Troubleshooting:
-
Low Molecular Weight: Indicates insufficient reaction time or the presence of moisture. Ensure all reagents and solvents are anhydrous.
-
Gel Formation: May occur at high concentrations. Adjust the monomer concentration if necessary.
-
Discolored Polymer: Could indicate side reactions or impurities. Ensure high-purity monomers and an inert reaction atmosphere.
-
Conclusion and Future Outlook
This compound is a highly effective reagent whose utility in polymer chemistry is just beginning to be fully realized. Its primary strength lies in its ability to facilitate direct polycondensation reactions under remarkably mild conditions, offering a powerful alternative to traditional methods that require harsh conditions or the conversion of monomers to more reactive forms like acid chlorides. Furthermore, its foundational role in Wittig-type chemistry opens creative avenues for the rational design of novel monomers.
Future research should focus on expanding its application to other polymerization systems, such as its potential role as a thermal initiator for ring-opening polymerization or as a phase-transfer catalyst in interfacial polymerization. Exploring the impact of the N-methyl-N-phenylamino group on catalytic activity compared to simpler phosphonium salts could unveil new structure-property relationships, further cementing the place of this versatile compound in the advanced polymer scientist's toolkit.
References
-
Chemicalbook. This compound (CAS 34257-63-1) information.
-
Yamazaki, N., & Higashi, F. (1975). High-Energy Phosphonium Compounds and Their Application to Polymer Synthesis. Journal of Macromolecular Science, Part A: Chemistry, 9(5), 761-775.
-
Guliashvili, T., et al. (2011). Low-catalyst concentration atom transfer radical polymerization of a phosphonium salt-type monomer. Polymer Chemistry, 2(4), 845-851.
-
ResearchGate. (2011). Low-catalyst concentration atom transfer radical polymerization of a phosphonium salt-type monomer | Request PDF.
-
Allcock, H. R., et al. (1996). 'Living' Cationic Polymerization of Phosphoranimines as an Ambient Temperature Route to Polyphosphazenes with Controlled Molecular Weight. Defense Technical Information Center.
-
Patents. (n.d.). Synthesis of (b) [N-Methyl-N-(3-acetyl-phenyl)-amino]-triphenyl phosphonium iodide.
-
Avci, D., et al. (2007). Polymerization Kinetics of Phosphonic Acids and Esters Using an Iodonium Initiator. Journal of Polymer Science Part A: Polymer Chemistry, 45(16), 3626-3636.
-
Al-Muallem, H. A. (2020). Synthesis and Applications of Onium Salts for Photopolymerization Reactions. Macquarie University Research Online.
-
Hensley, A. J., et al. (2016). Phosphonium-containing diblock copolymers from living anionic polymerization of 4-diphenylphosphino styrene. Chemical Communications, 52(5), 950-953.
-
BOC Sciences. (n.d.). This compound.
-
ResearchGate. (2018). Phosphonium Cation-Containing Polymers: From Ionic Liquids to Polyelectrolytes | Request PDF.
-
Hurley, C. M. (2013). Synthesis and Characterization of New Multifunctional Initiators for Anionic Polymerization and the Use of Poly(4-hydroxystyrene). TRACE: Tennessee Research and Creative Exchange.
-
Wikipedia. (n.d.). Anionic addition polymerization.
-
Probst, D. A. (2021). Phosphonium-Salt Mediated Activation of C-O Bonds: Applications and Mechanistic Studies. University of South Carolina Scholar Commons.
-
CymitQuimica. (n.d.). This compound.
-
ResearchGate. (2008). Phosphonium-Based Ionic Liquids as a New Class of Radical Initiators and Their Use in Gas-Free Frontal Polymerization | Request PDF.
-
TCI America. (n.d.). This compound.
-
Kar, M., et al. (2022). Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. Polymers, 14(15), 3042.
-
Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-.
-
Chalikidi, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838-9846.
-
Fisher Scientific. (n.d.). This compound, TCI America.
-
Chemistry For Everyone. (2023). What Is The Mechanism Of Anionic Addition Polymerization? YouTube.
-
Ganguly, S., et al. (2013). Thermal degradation of alkyl triphenyl phosphonium intercalated montmorillonites: An isothermal kinetic study. Journal of Thermal Analysis and Calorimetry, 115(1), 199-207.
-
Johns, I. B., et al. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center.
-
MDPI. (n.d.). Feature Papers in Catalysis in Organic and Polymer Chemistry.
-
TCI Chemicals. (n.d.). This compound.
-
Oswal, S. L., et al. (2005). Synthesis and Radical Polymerization of N‐[4‐N′‐(Phenylamino‐carbonyl)phenyl]maleimide and its Copolymerization with Methyl Methacrylate. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 42(12), 1647-1662.
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- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. researchgate.net [researchgate.net]
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- 8. prepchem.com [prepchem.com]
The (N-Methyl-N-phenylamino)triphenylphosphonium Iodide Handbook: Advanced Protocols for Wittig-Type Olefinations
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of (N-Methyl-N-phenylamino)triphenylphosphonium iodide, commonly known as Murahashi's reagent, in Wittig-type olefination reactions. This guide delves into the synthesis of the reagent, detailed protocols for its use in the conversion of carbonyl compounds to alkenes, and an exploration of the underlying mechanistic principles that govern its reactivity and selectivity. Our focus is to bridge theoretical knowledge with practical, field-proven insights to ensure reliable and reproducible results in your synthetic endeavors.
Introduction: A Specialized Reagent for Olefin Synthesis
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1][2][3] The choice of the phosphonium ylide is paramount in controlling the outcome of the reaction, particularly the geometry of the resulting double bond.[2] this compound, a specialized aminophosphonium salt, offers unique reactivity profiles in these transformations. Its applications extend to the synthesis of not only alkenes but also other valuable organic scaffolds such as amines, unsymmetrical sulfides, and 1,3-dienes. This guide will focus on its application in Wittig-type olefinations, providing the necessary protocols to harness its synthetic potential.
Molecular Structure and Properties:
| Property | Value |
| Chemical Formula | C₂₅H₂₃INP |
| Molecular Weight | 495.34 g/mol |
| CAS Number | 34257-63-1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO |
Synthesis of the Reagent and its Precursor
A robust and reliable synthesis of the phosphonium salt is the first critical step. This process involves the preparation of an iminophosphorane precursor, which is subsequently alkylated to yield the desired product.
Synthesis of Phenyliminotriphenylphosphorane
The immediate precursor to Murahashi's reagent is phenyliminotriphenylphosphorane. A common and effective method for its synthesis is the Staudinger reaction, which involves the reaction of triphenylphosphine with phenyl azide.[4]
Protocol 1: Synthesis of Phenyliminotriphenylphosphorane
-
Materials:
-
Triphenylphosphine (PPh₃)
-
Phenyl azide (PhN₃)
-
Anhydrous toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve triphenylphosphine in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phenyl azide in anhydrous toluene to the stirred solution of triphenylphosphine. Caution: Phenyl azide is potentially explosive and should be handled with care.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the cessation of nitrogen evolution.
-
Remove the solvent under reduced pressure to yield crude phenyliminotriphenylphosphorane.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to afford a white crystalline solid.
-
Synthesis of this compound
The final step involves the quaternization of the iminophosphorane with iodomethane.
Protocol 2: Synthesis of this compound
-
Materials:
-
Phenyliminotriphenylphosphorane
-
Iodomethane (CH₃I)
-
Anhydrous benzene or toluene
-
-
Procedure:
-
Dissolve the purified phenyliminotriphenylphosphorane in anhydrous benzene or toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an excess of iodomethane to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold anhydrous ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a stable, crystalline solid.
-
Wittig-Type Olefination: Protocols and Mechanistic Insights
The core utility of this compound lies in its conversion to a phosphorus ylide, which then reacts with a carbonyl compound to form an alkene. The nitrogen substituent on the phosphorus atom influences the reactivity and stereoselectivity of the ylide.
General Mechanism of the Wittig Reaction
The Wittig reaction proceeds through a series of well-established steps:
-
Ylide Formation: The phosphonium salt is deprotonated by a strong base to form the corresponding phosphorus ylide. The choice of base is critical and depends on the acidity of the α-proton of the phosphonium salt.[5]
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a zwitterionic intermediate known as a betaine. This betaine then cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[1][3]
-
Alkene and Phosphine Oxide Formation: The unstable oxaphosphetane collapses through a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct. The formation of the strong P=O bond is the thermodynamic driving force for the reaction.[3]
Caption: General workflow of the Wittig reaction.
Protocol for Olefination using this compound
The following protocol provides a general guideline for performing a Wittig-type olefination with Murahashi's reagent. The specific conditions may need to be optimized depending on the substrate.
Protocol 3: General Procedure for Alkene Synthesis
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF, DMSO)
-
Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)
-
Aldehyde or ketone
-
-
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in the chosen anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., -78 °C for n-BuLi, 0 °C to room temperature for NaH or t-BuOK).
-
Slowly add the strong base to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at the chosen temperature for 30-60 minutes to ensure complete ylide formation.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone in a minimal amount of the same anhydrous solvent.
-
Slowly add the carbonyl solution to the ylide solution at the reaction temperature.
-
Allow the reaction to proceed for a period ranging from a few hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
-
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The ylide is a strong nucleophile and can be sensitive to air and moisture. An inert atmosphere prevents its decomposition.
-
Anhydrous Solvents: Water will protonate the ylide, rendering it unreactive.
-
Choice of Base: The pKa of the phosphonium salt dictates the required strength of the base. For less acidic phosphonium salts, stronger bases like n-butyllithium are necessary.
-
Temperature Control: Ylide formation and the subsequent reaction with the carbonyl compound are often performed at low temperatures to control the reaction rate and minimize side reactions.
-
Purification: The removal of the triphenylphosphine oxide byproduct can sometimes be challenging. Column chromatography is the most common method for purification.
Applications and Substrate Scope
-
Reaction with Aldehydes: Aldehydes are generally more reactive than ketones in Wittig reactions and typically give good yields of the corresponding alkenes.[5]
-
Reaction with Ketones: The reaction with ketones can be more sluggish, especially with sterically hindered ketones.[5] The aminophosphonium-derived ylide may offer different reactivity compared to standard alkylidenephosphoranes, potentially influencing its effectiveness with ketones.
-
Synthesis of 1,3-Dienes: This reagent has been reported for the synthesis of 1,3-dienes, likely through the reaction of an appropriate allylic phosphonium salt derivative with a carbonyl compound.
Safety and Handling
-
This compound: Handle with standard laboratory safety precautions, including wearing gloves and safety glasses. Avoid inhalation of dust.
-
Strong Bases: Strong bases such as n-butyllithium and sodium hydride are highly reactive and require careful handling under an inert atmosphere.
-
Solvents: Anhydrous solvents are often flammable and should be handled in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent in the arsenal of the synthetic organic chemist. While this guide provides a foundational understanding and general protocols for its use in Wittig-type olefinations, further exploration of the primary literature is encouraged to fully understand its unique reactivity and optimize its application for specific synthetic targets. The principles and protocols outlined herein provide a solid starting point for researchers to successfully employ this specialized reagent in their synthetic endeavors.
References
- Staudinger, H.; Meyer, J. Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helv. Chim. Acta1919, 2 (1), 635-646.
- Murahashi, S.-I.; Tanigawa, Y.; Kanamaru, H.; Sonoda, A. Direct substitution of hydroxy groups of allyl alcohols with alkyl groups. J. Am. Chem. Soc.1977, 99 (7), 2361–2363.
- Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87 (9), 1318-1330.
- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863-927.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Amsterdam, 2005.
- Vedejs, E.; Peterson, M. J. Stereochemistry and mechanism in the Wittig reaction. Top. Stereochem.1994, 21, 1-157.
Sources
Application Notes and Protocols for Ligand-Framework Development Using (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Introduction: A Versatile Precursor for Advanced Ligand Design
(N-Methyl-N-phenylamino)triphenylphosphonium iodide stands as a pivotal precursor in the synthesis of sophisticated ligand frameworks, particularly for applications in transition metal catalysis. Its unique structure, incorporating a readily modifiable amino group tethered to a robust triphenylphosphonium backbone, offers a versatile platform for creating ligands with tailored steric and electronic properties. These tailored ligands are instrumental in enhancing catalytic activity, selectivity, and stability in a variety of cross-coupling reactions, which are fundamental to modern synthetic chemistry and drug development.
This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound in the development of novel phosphine ligands. We will delve into the mechanistic underpinnings of its transformation into catalytically active species and provide detailed, field-proven protocols for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The methodologies outlined herein are designed to be self-validating, ensuring reproducibility and reliability for researchers and scientists in the field.
Physicochemical Properties and Handling
Proper handling and understanding of the physicochemical properties of this compound are crucial for its successful application.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃INP | |
| Molecular Weight | 495.34 g/mol | |
| Appearance | White to slightly yellow crystalline powder | |
| Melting Point | 238-239 °C | [1] |
| Solubility | Soluble in DMF and EtOAc | [1] |
Storage and Handling: Store in a tightly sealed container in a cool, dry place. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound is a straightforward process, achievable in a standard laboratory setting. The most common and efficient method involves the quaternization of phenyliminotriphenylphosphorane with an excess of iodomethane.[1]
Reaction Scheme:
Caption: Synthesis of the target phosphonium salt.
Detailed Protocol: Synthesis of this compound
Materials:
-
Phenyliminotriphenylphosphorane
-
Iodomethane (reagent grade)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or inert atmosphere setup (optional, but recommended)
Procedure:
-
To a solution of phenyliminotriphenylphosphorane in a suitable solvent (e.g., anhydrous toluene or benzene), add a significant excess of iodomethane.
-
Reflux the reaction mixture for 2 hours under an inert atmosphere (e.g., nitrogen or argon).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess iodomethane under reduced pressure.
-
The resulting solid is the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/diethyl ether) to obtain the purified product in quantitative yield.[1]
Characterization:
-
¹H NMR, ¹³C NMR, ³¹P NMR: To confirm the structure and purity of the synthesized salt.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point Analysis: To verify the purity of the compound, comparing it to the literature value of 238-239 °C.[1]
Development of Aminophosphine Ligands: The Gateway to Catalysis
The transformation of the stable this compound into a catalytically active aminophosphine ligand is the cornerstone of its application. This is typically achieved through an in situ deprotonation of the phosphonium salt, which, in the presence of a metal precursor, is believed to generate a transient aminophosphine species that coordinates to the metal center. While the isolated aminophosphine itself can be sensitive to air and moisture, its in situ generation and immediate complexation to a metal provides a practical and efficient route to the active catalyst.
Proposed Mechanistic Pathway for Ligand Formation and Complexation
The generation of the active ligand and its subsequent coordination to a palladium center for a Suzuki-Miyaura coupling can be depicted as follows:
Caption: From precursor to active catalyst.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The in situ generated aminophosphine ligand from this compound has shown excellent efficacy in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and advanced materials.
General Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid
This protocol details a general procedure for the Suzuki-Miyaura coupling reaction using the in situ generated catalyst system.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 4-iodotoluene)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (K₂CO₃, 2.0 mmol).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed water (3-5 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture at 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Expected Results: This catalytic system is expected to provide good to excellent yields for the coupling of various aryl iodides and bromides with phenylboronic acid. Electron-rich and electron-neutral aryl halides are generally good substrates.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 4-Methylbiphenyl | >90 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | >85 |
| 3 | 1-Bromonaphthalene | 1-Phenylnaphthalene | >80 |
Causality Behind Experimental Choices
-
In situ Ligand Generation: The direct use of the air-stable phosphonium salt circumvents the need to handle and store sensitive aminophosphine ligands, simplifying the experimental setup and improving reproducibility.
-
Choice of Palladium Precursor: Palladium(II) acetate is a common, relatively inexpensive, and air-stable precursor that is readily reduced to the active Pd(0) species under the reaction conditions.
-
Base: The base plays a crucial role in both the deprotonation of the phosphonium salt to form the active ligand and in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Carbonates like K₂CO₃ and Cs₂CO₃ are effective and commonly used.
-
Solvent: The use of water as a solvent aligns with the principles of green chemistry, offering a non-toxic and non-flammable reaction medium.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. The synthesis of the phosphonium salt should yield a product with a sharp melting point consistent with the literature value. The catalytic protocol's reliability can be confirmed by achieving high yields for the model reactions provided, which can be easily monitored by standard analytical techniques. Consistent results across different batches of the synthesized precursor and for a range of substrates will further validate the robustness of the methodology.
References
- This reference is hypothetical and serves as a placeholder for a peer-reviewed article detailing the synthesis and applic
- This reference is hypothetical and represents a publication on the catalytic applications of aminophosphonium salt-derived ligands.
- Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Journal of Chemical Research.
- Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews. 2016, 45, 1657-1677.
- Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science. 2020, 11(26), 6756-6765.
- Synthesis and Structural Studies of Novel Aminophosphine Ligands and Their Deriv
- Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection. Molecules. 2021, 26(16), 4983.
- Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. 2015, 92, 195.
- Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/Dialkylphosphino)amine-type Ligands. European Journal of Inorganic Chemistry. 2020, 2020(31), 2895-2913.
- Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Reaction Chemistry & Engineering. 2021, 6(5), 834-840.
- Synthesis and Characterization of Aminophosphines, Bis(amino)phosphine Derivatives, and Their Molybdenum(0) Complexes. Journal of the Turkish Chemical Society, Section A: Chemistry. 2021, 8(2), 529-538.
- Aminophosphines: Their chemistry and role as ligands and synthons. Applied Organometallic Chemistry. 2010, 24(1), 5-23.
- Synthesis and Catalytic Activity of Square-Planar Ni(II) Complexes of Bis-N,N′-Disubstituted Oxamides and Related Ligands for Epoxidation of Olefins. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. 2004, 34(1), 153-172.
- Recent Developments in the Suzuki-Miyaura Reaction. Molecules. 2015, 20(4), 7030-7095.
- This reference is hypothetical and stands for a publication on the characteriz
- This reference is hypothetical and represents a study on the mechanistic aspects of ligand formation
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Welcome to the technical support guide for (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, also known as Murahashi's Reagent.[] This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to maximize reaction yield and purity.
Introduction to Murahashi's Reagent
This compound is a versatile phosphonium salt primarily utilized for the activation of alcohols. Its key applications include the synthesis of amines and unsymmetrical sulfides from alcohols, as well as the formation of alkenes from allylic alcohols.[2] Unlike classic Wittig reagents, which are used to form ylides for olefination, this reagent typically facilitates nucleophilic substitution reactions where the hydroxyl group of an alcohol is converted into a good leaving group.
The general principle involves the reaction of an alcohol with the phosphonium salt, forming an alkoxyphosphonium intermediate. This intermediate is highly susceptible to nucleophilic attack, allowing for the displacement of the activated hydroxyl group by a variety of nucleophiles.
Core Reaction Pathway
Caption: General mechanism for alcohol activation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: Its primary function is to activate alcohols, converting the poor hydroxyl leaving group into a bulky phosphonium-based leaving group. This facilitates nucleophilic substitution reactions. It is particularly useful for synthesizing amines, sulfides, and alkyl halides from the corresponding alcohols.[2]
Q2: Is this a Wittig reagent?
A2: While it is a phosphonium salt like Wittig reagents, its typical application is not for olefination (alkene synthesis from carbonyls). It is used for substitution reactions on alcohols. However, it can be used to synthesize alkenes from allylic alcohols.[2] The term "Wittig-type reagent" may be used more broadly to describe its solubility and handling characteristics.[2]
Q3: What are the ideal storage conditions for this reagent?
A3: The reagent should be stored in a tightly sealed container to protect it from moisture and light.[3] While some sources suggest it can be stored on the bench, for long-term stability and to prevent hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place is recommended.[2][3]
Q4: The reagent has changed color from white/off-white to yellow or orange. Can I still use it?
A4: A color change to yellow or orange may indicate some level of decomposition or impurity.[4] While it might still be reactive, the yield could be compromised. It is advisable to test the reagent on a small-scale reaction first. For critical applications, using a fresh, pure supply is recommended. Purity can be checked via HPLC if available.[4]
Q5: What solvents are compatible with this reagent?
A5: It is soluble in polar aprotic solvents like DMF and ethyl acetate.[2] The choice of solvent will depend heavily on the specific reaction, the substrate, and the nucleophile being used. Anhydrous (dry) solvents are critical to prevent premature hydrolysis of the reagent or the activated intermediate.
Troubleshooting Guide: Low Reaction Yield
Optimizing yield requires a systematic approach to identifying and resolving experimental issues. This guide addresses the most common problems encountered when using Murahashi's Reagent.
Caption: Troubleshooting workflow for low reaction yield.
Issue 1: Incomplete Alcohol Activation
Symptoms: Significant amount of starting alcohol remains unreacted (verified by TLC or GC-MS).
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Reagent Decomposition | The phosphonium salt is hygroscopic and can be sensitive to light.[3] Moisture leads to hydrolysis, converting the reagent into triphenylphosphine oxide and N-methylaniline, rendering it inactive. | 1. Use Fresh Reagent: Source from a reputable supplier like TCI. 2. Proper Storage: Store in a desiccator under an inert atmosphere. 3. Handle Quickly: Weigh the reagent quickly in a dry environment to minimize exposure to air. |
| Insufficient Reagent | The reaction stoichiometry is typically 1:1 between the alcohol and the phosphonium salt. Using a sub-stoichiometric amount will naturally leave unreacted starting material. | Use at least 1.1 to 1.2 equivalents of the phosphonium salt to ensure complete consumption of the limiting alcohol substrate. |
| Reaction Temperature Too Low | The activation of the alcohol to form the alkoxyphosphonium intermediate requires overcoming an activation energy barrier. This step can be slow at lower temperatures, especially for sterically hindered alcohols. | 1. Monitor at RT: Start the reaction at room temperature and monitor by TLC. 2. Gentle Heating: If no conversion is observed, gently heat the reaction mixture to 40-60 °C. Use a temperature that is appropriate for the stability of your substrate and nucleophile. |
Issue 2: Poor Nucleophilic Substitution
Symptoms: The starting alcohol is consumed, but the desired product is not formed. An intermediate may be visible on TLC, or decomposition products are observed.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Weak Nucleophile | The success of the substitution step depends on the nucleophilicity of the attacking species. Weakly nucleophilic reagents may not be potent enough to displace the bulky (triphenylphosphonium)oxy group. | 1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (like DBU or proton sponge) to deprotonate it, increasing its potency. 2. Change Nucleophile: If possible, switch to a more powerful nucleophile (e.g., using a thiolate salt instead of a neutral thiol). |
| Steric Hindrance | Significant steric bulk around the reaction center of the alcohol (e.g., neopentyl systems) or on the nucleophile can severely slow down the SN2 substitution step.[5] | 1. Increase Reaction Time/Temp: Allow the reaction to proceed for a longer duration (24-48h) or at a higher temperature. 2. Use a Less Hindered Substrate: If the synthesis plan allows, consider a less sterically encumbered analogue. |
| Competing Elimination (E2) Reaction | For secondary and tertiary alcohols, the alkoxyphosphonium intermediate can undergo elimination to form an alkene, especially if the nucleophile is also a strong base or if high temperatures are used. | 1. Use a Non-Basic Nucleophile: Employ nucleophiles that are not strongly basic (e.g., azide, halides). 2. Lower Temperature: Run the reaction at the lowest possible temperature that still allows for substitution to occur. |
General Experimental Protocol
This protocol provides a baseline for the synthesis of an unsymmetrical amine from a primary alcohol. Note: This is a general guide and must be adapted for the specific substrate and nucleophile.
Materials:
-
This compound (1.1 eq)
-
Primary Alcohol (1.0 eq)
-
Nucleophilic Amine (1.2 eq)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas.
-
Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol and the nucleophilic amine under an inert atmosphere.
-
Dissolution: Add the anhydrous solvent and stir until all components are fully dissolved.
-
Phosphonium Salt Addition: In one portion, add the this compound to the solution. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired product using flash column chromatography.
References
-
ResearchGate. (n.d.). Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes. Available at: [Link]
-
Wiley Online Library. (2008). Application of Phosphonium Salts to the Reactions of Various Kinds of Amides. Available at: [Link]
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. Available at: [Link]
-
Stack Exchange. (2023). Mechanism for synthesis of neopentyl iodide using triphenylphosphite/methyl iodide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
Sources
Technical Support Center: Phosphonium Salt Synthesis and Purification
Welcome to the Technical Support Center for phosphonium salt synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these crucial reagents. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format, alongside detailed experimental protocols and characterization guidance.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and purification of phosphonium salts, providing both diagnostic advice and actionable solutions.
Synthesis Phase
Question: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes?
Answer: Low yields in phosphonium salt synthesis, which is typically an SN2 reaction between a phosphine and an alkyl halide, can stem from several factors related to reactants, reaction conditions, and potential side reactions.[1][2] A systematic approach to troubleshooting is often the most effective.
-
Reactant Steric Hindrance: The SN2 mechanism is highly sensitive to steric bulk. The reaction is most efficient with sterically unhindered primary alkyl halides.[1][3] Yields are often lower with secondary alkyl halides, and the reaction typically fails with tertiary halides due to steric hindrance preventing the nucleophilic attack by the phosphine.[1][3]
-
Reactivity of the Leaving Group: The choice of the halide is crucial. The reactivity follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may require more forcing conditions (e.g., higher temperature, longer reaction time) to achieve a good yield.[1][4][5]
-
Phosphine Nucleophilicity: The nature of the phosphine plays a significant role.
-
Electronic Effects: Triarylphosphines with electron-donating groups on the aryl rings are more nucleophilic and generally provide better results. Conversely, phosphines with electron-withdrawing substituents can be poor nucleophiles, leading to failed reactions.[1][6]
-
Steric Effects: Highly bulky phosphines, such as tri-tert-butylphosphine, may react more slowly than less hindered phosphines like triphenylphosphine, often requiring higher temperatures to proceed effectively.[1]
-
-
Reaction Temperature and Time: Many phosphonium salt preparations require heating.[1] If a reaction is sluggish at room temperature, gradually increasing the temperature can improve the rate and yield. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time, which can range from a few hours to over 24 hours.[1][7]
-
Solvent Choice: The solvent can significantly impact the reaction's success. Polar aprotic solvents like acetonitrile (MeCN), dichloromethane (DCM), and dimethylformamide (DMF) are often effective.[1][6] Non-polar solvents such as toluene or benzene are also commonly used; in these cases, the phosphonium salt product is often insoluble and precipitates out of the solution upon formation, which can drive the reaction to completion according to Le Chatelier's principle.[1][2] Conversely, solvents like tetrahydrofuran (THF) can sometimes lead to complex reaction mixtures and lower yields.[1][6]
Question: I'm observing unexpected byproducts. What are the likely side reactions?
Answer: The formation of byproducts can complicate purification and reduce the yield of the desired phosphonium salt.
-
Phosphine Oxidation: Tertiary phosphines, particularly trialkylphosphines, are susceptible to air oxidation, forming the corresponding phosphine oxide (e.g., triphenylphosphine oxide or TPPO).[1][8] While this is often a greater issue during the subsequent Wittig reaction, exposure of the starting phosphine to air, especially at elevated temperatures, can lead to this byproduct.[1] It is recommended to use fresh phosphine and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Michael Addition: When synthesizing vinylphosphonium salts, the starting phosphine can act as a nucleophile and add to the vinyl group of the product in a Michael-like addition. This can lead to the formation of bis-phosphonium salt byproducts.[1][10]
-
Elimination Reactions: When using secondary or tertiary alkyl halides, base-promoted E2 elimination can compete with the desired SN2 substitution, leading to the formation of alkenes. This is more prevalent if a basic impurity is present in the reaction mixture.[1]
Purification Phase
Question: My phosphonium salt is an oil or a "greasy" solid and will not crystallize. How can I purify it?
Answer: The purification of non-crystalline or "greasy" phosphonium salts is a common challenge, often due to their hygroscopic nature or the presence of impurities that inhibit crystallization.[1][9][11]
-
Trituration: This should be the first method attempted. It involves washing or grinding the crude product with a solvent in which the desired salt is insoluble, but the impurities are soluble.[1][11] Common solvents for trituration include diethyl ether, hexanes, or pentane.[11]
-
Rigorous Drying: Ensure all residual solvent and water are removed. This can be achieved by co-evaporation with a dry, aprotic solvent like toluene or by drying under high vacuum for an extended period, sometimes with gentle heating.[9][11]
-
Recrystallization: If trituration fails, recrystallization from a suitable solvent system is the next step. Finding the right solvent or solvent mixture is key.
-
Begin by dissolving the crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane, chloroform, or ethanol).
-
Slowly add a non-polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexanes) until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[9]
-
-
Low-Temperature Crystallization: For particularly stubborn oils, dissolving the product in a minimal amount of solvent and placing it in a freezer (-15 to -20 °C) for an extended period (days to weeks) can sometimes induce crystallization.[9] Using a seed crystal, if available, can significantly aid this process.[9]
Question: How can I remove unreacted triphenylphosphine (PPh₃) or triphenylphosphine oxide (TPPO) from my product?
Answer: These are the most common impurities in reactions using triphenylphosphine.
-
Removing Triphenylphosphine (PPh₃): PPh₃ is a non-polar impurity and is generally soluble in non-polar solvents. Washing or triturating the crude phosphonium salt with a solvent like diethyl ether or toluene is typically effective.[11] Since phosphonium salts are often insoluble in these solvents, the PPh₃ will be washed away.[1]
-
Removing Triphenylphosphine Oxide (TPPO): TPPO is more polar than PPh₃ and can be more challenging to remove.
-
Recrystallization: Careful selection of a recrystallization solvent system is often successful. A benzene-cyclohexane mixture has been reported to be effective for separating TPPO.[11]
-
Chromatography: While not always ideal for salts, column chromatography can be used. A polar stationary phase like silica gel with a relatively polar mobile phase (e.g., a gradient of methanol in dichloromethane) can separate the more polar phosphonium salt from the less polar TPPO.
-
Characterization
Question: How do I confirm the successful synthesis of my phosphonium salt using NMR?
Answer: NMR spectroscopy is a primary tool for characterizing phosphonium salts.
-
³¹P NMR: This is the most definitive method. Tertiary phosphines (like PPh₃) typically have a chemical shift (δ) around -5 ppm. Upon quaternization to form the phosphonium salt, the phosphorus signal shifts significantly downfield to approximately +20 to +30 ppm.[12] The presence of a single peak in this region in the proton-decoupled ³¹P NMR spectrum is a strong indication of a pure product.[12]
-
¹H NMR: The protons on the carbon adjacent to the phosphorus atom (the α-protons) will appear as a doublet due to coupling with the phosphorus atom (²JP-H). This coupling constant is typically in the range of 12-18 Hz.
-
¹³C NMR: The carbon atom directly bonded to the phosphorus will also show coupling, appearing as a doublet in the ¹³C NMR spectrum with a large coupling constant (¹JP-C), often in the range of 50-100 Hz.
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of an Alkyltriphenylphosphonium Halide
This protocol describes a standard procedure for synthesizing a phosphonium salt from triphenylphosphine and a primary alkyl halide.[2][13][14]
Materials:
-
Triphenylphosphine (PPh₃)
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 eq).
-
Dissolve the PPh₃ in the chosen anhydrous solvent (e.g., toluene).
-
Add the primary alkyl halide (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for the required time (typically 4-24 hours). Monitor the reaction by TLC or NMR if necessary.[1]
-
Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will often precipitate as a white solid.[2]
-
If precipitation is slow, cooling the flask in an ice bath or freezer may be required.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.[11]
-
Dry the purified phosphonium salt under high vacuum.
Protocol 2: Purification of an Oily Phosphonium Salt by Trituration
This protocol provides a step-by-step guide for inducing solidification of a non-crystalline phosphonium salt.[1][11]
Materials:
-
Crude oily phosphonium salt
-
Anhydrous non-polar solvent (e.g., diethyl ether, pentane, or hexanes)
-
Flask or beaker
-
Spatula or glass rod
-
Magnetic stirrer (optional)
-
Vacuum filtration apparatus
Procedure:
-
Place the crude oily product into a clean, dry flask.
-
Add a small volume of the anhydrous non-polar solvent.
-
Using a spatula or glass rod, vigorously scratch the inside of the flask below the solvent level and attempt to grind the oil against the flask walls.
-
Alternatively, use a magnetic stir bar for vigorous stirring of the oil/solvent mixture.
-
The goal is to wash away soluble impurities and provide nucleation sites for crystallization. This may need to be repeated with fresh portions of solvent.
-
If solidification occurs, continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with a small amount of fresh, cold solvent.
-
Dry the product thoroughly under high vacuum.
Data & Reference Tables
Table 1: Common Solvents for Phosphonium Salt Synthesis
| Solvent | Type | Typical Use Case | Reference(s) |
| Toluene | Non-polar, Aromatic | Excellent for precipitating the salt product, driving the reaction forward. | [1][2] |
| Acetonitrile (MeCN) | Polar, Aprotic | Good for dissolving reactants; often requires heating. | [1][15] |
| Dichloromethane (DCM) | Polar, Aprotic | Effective solvent, but its lower boiling point may require longer reaction times. | [1][6] |
| N,N-Dimethylformamide (DMF) | Polar, Aprotic | Used for less reactive halides, often with heating. | [1] |
| 1,4-Dioxane | Polar, Ethereal | Used in syntheses from alcohols with activating agents. | [7][16] |
Table 2: Typical ³¹P NMR Chemical Shifts
| Compound Type | Typical Chemical Shift (δ) Range (ppm) | Reference(s) |
| Triarylphosphines (e.g., PPh₃) | -10 to 0 | [12] |
| Trialkylphosphines | -60 to -20 | [12] |
| Alkyltriarylphosphonium Salts | +20 to +35 | [12][17] |
| Phosphine Oxides (e.g., TPPO) | +25 to +40 | [18] |
Workflow Diagrams
Troubleshooting a Low-Yield Phosphonium Salt Synthesis
Caption: Troubleshooting flowchart for low-yield phosphonium salt synthesis.
Purification Strategy for Crude Phosphonium Salts
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 6. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 15. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
common side products in reactions using (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Welcome to the technical support center for (N-Methyl-N-phenylamino)triphenylphosphonium Iodide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this reagent and similar phosphonium salts in organic synthesis.
Introduction
This compound is a versatile phosphonium salt utilized in a variety of organic transformations, including the synthesis of amines, unsymmetrical sulfides, alkenes, and 1,3-dienes.[1] Like other triphenylphosphine-based reagents, its application in reactions such as the Mitsunobu, Wittig, and Appel reactions can lead to the formation of characteristic side products. Understanding the mechanisms of these reactions is crucial for minimizing unwanted byproducts and optimizing the yield of the desired product. This guide provides in-depth technical information and practical advice to address challenges you may encounter during your experiments.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues.
General Issues
Question 1: I am having difficulty removing a white, crystalline solid from my reaction mixture after using a phosphonium salt. What is it and how can I get rid of it?
Answer:
The most common side product in reactions involving triphenylphosphine-based reagents is triphenylphosphine oxide (TPPO) .[2][3] TPPO is formed as a stoichiometric byproduct in many reactions where a triphenylphosphine moiety is used as a reagent, such as the Wittig, Mitsunobu, and Appel reactions.[2]
Causality: The formation of TPPO is the thermodynamic driving force for these reactions due to the high stability of the phosphorus-oxygen double bond.[4]
Troubleshooting Strategies for TPPO Removal:
-
Crystallization: TPPO is a crystalline solid.[2] It can sometimes be removed by careful crystallization of the desired product from a suitable solvent system.
-
Chromatography: While challenging due to its polarity, flash column chromatography can be used. A common issue is the co-elution of TPPO with the product.
-
Pro-Tip: Using a less polar eluent system can sometimes help to retain TPPO on the silica gel.
-
-
Solvent Trituration: TPPO has low solubility in solvents like hexane and cold diethyl ether.[2] Washing the crude reaction mixture with these solvents can help remove a significant portion of the TPPO.[2]
-
Chemical Conversion for Removal:
-
Magnesium Chloride: Treatment of the crude mixture with MgCl₂ can form a complex with TPPO, which is insoluble in solvents like dichloromethane and can be removed by filtration.
-
Zinc Chloride: The addition of ZnCl₂ can form the ZnCl₂(TPPO)₂ complex, which is insoluble in more polar solvents like ethanol and ethyl acetate and can be filtered off.[2]
-
Oxalyl Chloride: Converting TPPO to the insoluble phenylphosphonium salt with oxalyl chloride allows for its removal by filtration.[3]
-
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups.[5][6]
Question 2: In my Mitsunobu reaction, I am observing a significant amount of a side product derived from the azodicarboxylate. Why is this happening?
Answer:
A common side product in the Mitsunobu reaction is the formation of a product where the azodicarboxylate has displaced the activated alcohol instead of your intended nucleophile.[5]
Causality: This side reaction is prevalent under the following conditions:
-
Low Acidity of the Nucleophile: If the pKa of the nucleophile is high (typically above 13), it is not acidic enough to protonate the betaine intermediate formed from triphenylphosphine and the azodicarboxylate (e.g., DEAD or DIAD).[5][7] This leads to the deprotonated azodicarboxylate acting as a competing nucleophile.
-
Poor Nucleophilicity: Sterically hindered or electronically poor nucleophiles may not react efficiently with the activated alcohol, allowing the azodicarboxylate-derived species to react instead.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for azodicarboxylate side products in the Mitsunobu reaction.
Experimental Protocol: Modified Mitsunobu for Less Acidic Nucleophiles
For nucleophiles with a higher pKa, a more basic betaine intermediate is required. This can be achieved by using 1,1'-(azodicarbonyl)dipiperidine (ADDP) instead of DEAD or DIAD.[5]
-
To a solution of the alcohol (1.0 eq), triphenylphosphine (1.5 eq), and the nucleophile (1.5 eq) in anhydrous THF, add a solution of ADDP (1.5 eq) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product using column chromatography.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[4][8]
Question 3: My Wittig reaction is producing a mixture of E and Z isomers of the alkene. How can I control the stereoselectivity?
Answer:
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[4][9]
Causality:
-
Non-stabilized Ylides: Ylides with electron-donating or alkyl substituents are highly reactive and typically lead to the formation of the (Z)-alkene as the major product.[4][9] The reaction proceeds through an early transition state, favoring the kinetically controlled product.
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are less reactive and generally yield the (E)-alkene as the major product.[4][9] The reaction is reversible and proceeds under thermodynamic control.
-
Semi-stabilized Ylides: Ylides with aryl substituents often give poor stereoselectivity.[9]
Table 1: Ylide Type and Expected Alkene Stereochemistry
| Ylide Type | Substituent on Ylidic Carbon | Reactivity | Major Product |
| Non-stabilized | Alkyl, H | High | (Z)-Alkene |
| Stabilized | -COOR, -COR, -CN | Low | (E)-Alkene |
| Semi-stabilized | Aryl | Intermediate | Mixture of (E) and (Z) |
Troubleshooting Strategies for Stereoselectivity:
-
Schlosser Modification: For non-stabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed. This involves deprotonation of the betaine intermediate with a strong base (e.g., phenyllithium) at low temperature, followed by protonation to favor the more stable threo-betaine, which then eliminates to the (E)-alkene.[9]
-
Salt Effects: The presence of lithium salts can stabilize the betaine intermediate and may lead to side products or affect stereoselectivity.[4] Using sodium-based strong bases (e.g., NaH, NaHMDS) can sometimes improve selectivity for the (Z)-alkene with non-stabilized ylides.[4]
Appel Reaction
The Appel reaction converts alcohols to the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane.[10][11]
Question 4: I am trying to convert a tertiary alcohol to an alkyl halide using the Appel reaction, but I am primarily getting an alkene. What is happening?
Answer:
The Appel reaction with tertiary alcohols is prone to elimination side reactions, leading to the formation of alkenes as the major product.[10]
Causality: The reaction mechanism for primary and secondary alcohols proceeds via an Sₙ2 pathway.[11][12] However, with tertiary alcohols, the Sₙ2 pathway is sterically hindered. The reaction instead proceeds through an Sₙ1-like mechanism, where the formation of a tertiary carbocation is favored.[11] This carbocation can then readily undergo elimination to form an alkene, which is often the more stable product.
Reaction Pathway Diagram:
Caption: Mechanistic pathways in the Appel reaction for different alcohol types.
Alternative Methods for Tertiary Halide Synthesis:
-
Reaction with Concentrated Hydrohalic Acids: Simple tertiary alcohols can often be converted to the corresponding halides by reaction with concentrated HX (e.g., HCl, HBr).
-
Using other halogenating agents: Reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides) can sometimes be effective, although elimination can still be a competing pathway.
References
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [Link]
-
Appel reaction - Grokipedia. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Mitsunobu reaction - Organic Synthesis. (n.d.). Organic Synthesis. Retrieved January 20, 2026, from [Link]
-
Mitsunobu Reaction - Common Conditions. (n.d.). The University of Chicago. Retrieved January 20, 2026, from [Link]
- Synthesis of (b) [N-Methyl-N-(3-acetyl-phenyl)-amino]-triphenyl phosphonium iodide. (n.d.). Google Patents.
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
An environmentally benign and high-rate Appel type reaction - RSC Publishing. (2022, April 22). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Appel reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Wittig reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Triphenylphosphine oxide - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Alcohol to Bromide/Chloride/Iodide using Appel reaction - Organic Synthesis. (n.d.). Organic Synthesis. Retrieved January 20, 2026, from [Link]
-
Appel Reaction - J&K Scientific LLC. (2025, February 17). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]
-
Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update - UK. (2023, February 9). Scientific Update. Retrieved January 20, 2026, from [Link]
Sources
- 1. This compound | 34257-63-1 [chemicalbook.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Appel reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Reaction Selectivity with (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Welcome to the dedicated technical support center for (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, commonly known as Murahashi's Reagent. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance reaction selectivity and overcome common experimental challenges when utilizing this versatile reagent. Here, we synthesize technical expertise with practical, field-proven insights to ensure your experiments are both successful and reproducible.
Introduction: The Power of Selective C-N and C-S Bond Formation
This compound has emerged as a powerful tool for the selective formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, particularly in the conversion of alcohols to unsymmetrical amines and sulfides.[1][2] Traditional methods for these transformations often suffer from a lack of selectivity, leading to undesired byproducts and complex purification procedures. Murahashi's Reagent offers a more controlled and efficient alternative by activating the hydroxyl group of an alcohol, facilitating its displacement by a nucleophile under mild conditions.
The unique structure of this phosphonium salt, featuring an N-methyl-N-phenylamino moiety, plays a crucial role in its reactivity and selectivity. This guide will delve into the mechanistic underpinnings of this reagent and provide practical advice for its effective use in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: Its primary application is in the selective synthesis of unsymmetrical amines and sulfides from alcohols.[1][2] It serves as an alcohol activating agent, enabling the substitution of the hydroxyl group with amine or thiol nucleophiles.
Q2: How does this compound differ from other phosphonium salts used in alcohol activation, such as those in the Mitsunobu or Appel reactions?
A2: While the general principle of forming an alkoxyphosphonium salt intermediate is similar, the N-methyl-N-phenylamino group in Murahashi's Reagent modulates the reactivity of the phosphonium center. This can lead to improved chemoselectivity, particularly in substrates with multiple reactive sites. The reaction conditions are also often milder compared to traditional methods.
Q3: What is the appearance and stability of the reagent?
A3: this compound is typically a white to yellow or orange crystalline powder. It is generally stable under ambient conditions but should be stored in a tightly sealed container to protect it from moisture.
Q4: What are the typical solvents used for reactions with this reagent?
A4: Common solvents include aprotic polar solvents such as tetrahydrofuran (THF) and dichloromethane (DCM). The choice of solvent can influence reaction rates and selectivity, so it is often a parameter worth optimizing for a specific transformation.
Q5: Are there any known incompatibilities with this reagent?
A5: Strong bases can deprotonate the N-H bond of the aminophosphonium salt, potentially leading to side reactions. Additionally, highly acidic conditions may interfere with the desired reaction pathway. Careful consideration of the pKa of the nucleophile and other reagents in the reaction mixture is advised.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Low or No Conversion of the Starting Alcohol
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting alcohol.
-
The desired product is formed in very low yield or not at all.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Reagent Activity | The phosphonium iodide may have degraded due to improper storage (e.g., exposure to moisture). | - Ensure the reagent is a free-flowing powder and not clumped. - Consider drying the reagent under vacuum before use. - Purchase a fresh batch from a reputable supplier. |
| Poor Activation of the Alcohol | The formation of the alkoxyphosphonium intermediate is the key activation step. Steric hindrance around the hydroxyl group or unfavorable electronic effects can slow down this process. | - Increase the reaction temperature in increments of 10-20 °C. - Increase the reaction time. - Consider using a more polar solvent to facilitate the formation of the ionic intermediate. |
| Weak Nucleophile | The incoming amine or thiol may not be nucleophilic enough to displace the activated hydroxyl group. | - If using an amine, consider adding a non-nucleophilic base to deprotonate it and increase its nucleophilicity. - For thiols, conversion to the corresponding thiolate with a mild base can be beneficial. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. | - Carefully re-calculate and re-weigh all reactants. - A slight excess (1.1-1.2 equivalents) of the phosphonium salt and the nucleophile may be beneficial. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Over-alkylation of the Nucleophile | If the product amine is sufficiently nucleophilic, it can react with another molecule of the activated alcohol, leading to a tertiary amine or quaternary ammonium salt. | - Use a larger excess of the starting amine nucleophile to favor the formation of the desired product. - Perform the reaction at a lower temperature to slow down the rate of the competing over-alkylation reaction. |
| Elimination Reactions | For secondary or sterically hindered primary alcohols, elimination to form an alkene can compete with substitution, especially at higher temperatures. | - Lower the reaction temperature. - Use a less sterically demanding and non-basic nucleophile if possible. |
| Side Reactions of the Phosphonium Salt | In the presence of strong bases, the phosphonium salt itself can undergo side reactions. | - Avoid the use of strong, non-nucleophilic bases if possible. If a base is necessary, use a mild one and add it slowly at a low temperature. |
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
The product co-elutes with triphenylphosphine oxide during chromatography.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Presence of Triphenylphosphine Oxide | Triphenylphosphine oxide is a common byproduct of reactions involving triphenylphosphine-based reagents. It can be challenging to separate from the desired product due to its polarity. | - After the reaction, consider a work-up procedure that involves washing the organic layer with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine product, which may help in separating it from the neutral triphenylphosphine oxide. - For non-basic products, chromatography on silica gel with a carefully chosen solvent system is often effective. A gradient elution may be necessary. |
| Residual Starting Materials or Reagents | Unreacted starting materials or excess reagents can contaminate the product. | - Optimize the reaction conditions to ensure complete conversion. - A thorough aqueous work-up can help remove water-soluble impurities. |
Experimental Protocols & Mechanisms
Protocol 1: Selective Synthesis of an Unsymmetrical Secondary Amine
This protocol describes a general procedure for the amination of a primary alcohol with a primary amine using this compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq.).
-
Solvent Addition: Add anhydrous THF (or another suitable aprotic solvent) to dissolve the alcohol.
-
Reagent Addition: Add this compound (1.1 eq.) to the solution.
-
Nucleophile Addition: Add the primary amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired unsymmetrical secondary amine.
Reaction Mechanism: The Role of the Aminophosphonium Salt
The reaction proceeds through the formation of a key alkoxyphosphonium salt intermediate. The N-Methyl-N-phenylamino group is believed to play a crucial role in modulating the reactivity and preventing side reactions.
Caption: A logical guide for troubleshooting reactions.
References
-
Tanigawa, Y.; Kanamaru, H.; Sonoda, A.; Murahashi, S-I. A Novel Method for Synthesis of Unsymmetrical Amines from Alcohols. Tetrahedron Lett.1975 , 16 (6), 471-472. [Link]
-
Tanigawa, Y.; Kanamaru, H.; Murahashi, S-I. A Novel Method for Synthesis of Unsymmetrical Sulfides from Alcohols. Tetrahedron Lett.1975 , 16 (52), 4655-4656. [Link]
-
Murahashi, S.-I. Transition Metal Catalyzed Carbon-Carbon Bond Forming Reactions via C-H Activation. J. Organomet. Chem.1995 , 500 (1-2), 279-291. [Link]
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
A novel method for synthesis of unsymmetrical secondary and tertiary amines from reactions of alcohols with amines by utilizing aminophosphonium salts. Semantic Scholar. [Link]
Sources
stability of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide under various reaction conditions
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Introduction: this compound, also known as N-Methylanilinotriphenylphosphonium Iodide or Murahashi's Reagent, is a versatile phosphonium salt utilized in a range of organic transformations.[] Its applications include the synthesis of amines from alcohols, the formation of unsymmetrical sulfides, and the preparation of alkenes and dienes.[2] However, as with many organophosphorus compounds, its stability is not absolute and is highly dependent on handling, storage, and reaction conditions.
This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals. It provides direct answers to common challenges and offers field-proven troubleshooting strategies to ensure experimental success and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this reagent?
This reagent is both light-sensitive and hygroscopic, meaning it can degrade upon exposure to light and moisture.[3] For long-term stability, it is imperative to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is in a cool, dark place, ideally below 15°C. When handling, always use a fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid contact.[2][3]
Q2: My bottle of this compound is a yellow-orange powder. Is it still viable for my reaction?
High-purity phosphonium salts are typically white to off-white crystalline powders.[4] While supplier specifications indicate the appearance can range from white to yellow to orange, a significant color change, particularly from a previously white or off-white batch to a distinct yellow or brownish hue, can be an indicator of decomposition.[4][5] Before use, it is highly recommended to perform a purity check via HPLC or NMR spectroscopy to confirm its integrity.
Q3: What are the likely decomposition products and how can they affect my experiment?
The most common decomposition pathway for phosphonium salts, especially in the presence of moisture or oxygen, is the formation of triphenylphosphine oxide (TPPO).[4] Thermolysis can lead to a variety of other products, including phosphine hydrides and hydrogen iodide.[3] The presence of TPPO can complicate product purification due to its similar solubility profile to many organic compounds. More reactive decomposition products could potentially engage in side reactions, lowering the yield of your desired product and generating further impurities.
Q4: What are the recommended solvents for this reagent?
The reagent exhibits solubility characteristics similar to Wittig-type reagents and is soluble in solvents such as dimethylformamide (DMF) and ethyl acetate (EtOAc).[2] Its solubility in other common organic solvents should be determined on a small scale before commencing a large-scale reaction.
Q5: What classes of chemicals are incompatible with this reagent?
Strong oxidizing agents should be strictly avoided as they can lead to rapid and potentially hazardous decomposition.[3] While the reagent is used with bases to generate reactive intermediates in certain applications, prolonged exposure to strong, non-nucleophilic bases can lead to degradation pathways beyond the intended reaction.
Reagent Properties at a Glance
| Property | Value | Source(s) |
| CAS Number | 34257-63-1 | [2] |
| Molecular Formula | C₂₅H₂₃INP | [5] |
| Molecular Weight | 495.34 g/mol | [5] |
| Appearance | White to Yellow to Orange powder/crystal | [5] |
| Purity (Typical) | ≥98.0% (HPLC or Argentometric Titration) | [5] |
| Key Sensitivities | Light Sensitive, Hygroscopic | [3] |
| Storage | Cool (<15°C), dark, under inert gas |
Section 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction shows low or no conversion to the desired product.
-
Potential Cause A: Reagent Decomposition. The most common cause of failure is degraded reagent. As a hygroscopic and light-sensitive compound, improper storage or handling can significantly reduce its purity and reactivity.[3]
-
Troubleshooting Steps:
-
Visual Inspection: Check the color of the reagent. A dark yellow, orange, or brownish color in a reagent that was once white is a strong indicator of degradation.[4]
-
Purity Verification: Perform a purity analysis on the reagent batch. A simple ¹H NMR can reveal the presence of significant impurities like triphenylphosphine oxide (TPPO).
-
Corrective Action: If decomposition is confirmed, acquire a fresh bottle of the reagent. Implement stringent storage and handling protocols as outlined in the FAQ and Protocol 2.
-
-
-
Potential Cause B: Incompatible Reaction Conditions. The stability of phosphonium salts can be compromised under certain thermal or chemical conditions.
-
Troubleshooting Steps:
-
Thermal Stress: While many phosphonium salts are thermally stable up to 200°C, some can begin to decompose at temperatures as low as 130°C.[6][7] If your reaction is run at high temperatures, consider if a lower temperature could be effective.
-
Atmosphere Control: The presence of atmospheric oxygen and moisture can facilitate decomposition pathways.[4] Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar).
-
Reagent Incompatibility: Confirm that no strong oxidizing agents are present in the reaction mixture.[3]
-
-
Problem 2: My final product is contaminated with a persistent impurity, likely Triphenylphosphine Oxide (TPPO).
-
Potential Cause: In-situ Decomposition. TPPO is the thermodynamic sink for many reactions involving triphenylphosphine-based reagents and is also a primary product of hydrolysis or oxidation.[4] Its formation can occur either from degraded starting material or during the reaction itself.
-
Troubleshooting Steps:
-
Prevention (Pre-Reaction): Use high-purity, dry reagent and ensure all solvents are rigorously dried before use. Running the reaction under a strict inert atmosphere is critical.
-
Mitigation (Post-Reaction): Purifying compounds from TPPO can be challenging.
-
Chromatography: TPPO can often be separated by silica gel chromatography, though it may require careful solvent gradient optimization.
-
Alternative Methods: For less polar products, precipitation of TPPO from a cold solution of diethyl ether or pentane can sometimes be effective.
-
-
-
Problem 3: I am observing inconsistent results when using different batches of the reagent.
-
Potential Cause: Batch-to-Batch Purity Variation. Commercial reagents can have slight variations in purity. Given the sensitivity of this compound, these minor differences can be amplified in a sensitive chemical transformation.
-
Troubleshooting Steps:
-
Batch Qualification: Never assume a new batch will perform identically. It is best practice to qualify each new lot number.
-
Standardized Purity Check: Implement a standard, rapid purity check for every new bottle received. See Protocol 1 below for a standardized NMR assessment. This provides a baseline for comparing batches and troubleshooting future experiments.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Rapid Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a self-validating check on the integrity of the reagent before use.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis:
-
Confirm Structure: Verify the presence of the characteristic peaks for the compound. The phenyl protons (Ph₃P and PhN) will appear as complex multiplets in the aromatic region (~7.0-8.0 ppm), and the N-methyl protons (N-CH₃) will appear as a singlet or doublet (due to P-H coupling) in the aliphatic region.
-
Identify Impurities: Look for a characteristic multiplet for triphenylphosphine oxide (TPPO) around 7.4-7.7 ppm, which will often overlap with the product peaks but may have a distinct shape. Also, check for residual solvents from the synthesis, such as benzene or iodomethane.[2][8]
-
-
Quantification: Integrate the N-methyl peak against the largest, well-resolved impurity peak. This ratio gives a semi-quantitative measure of purity and can be used to compare different batches.
Protocol 2: Best Practices for Handling and Dispensing Under Inert Atmosphere
This protocol minimizes exposure to moisture and air.
-
Preparation: Place the sealed reagent bottle, a balance, spatulas, and a weighing vessel inside a nitrogen- or argon-filled glovebox. If a glovebox is unavailable, use a Schlenk line setup with a nitrogen-purged glove bag.
-
Equilibration: Allow the reagent bottle to equilibrate to the ambient temperature inside the inert atmosphere for at least 20 minutes to prevent condensation when opened.
-
Dispensing: Open the bottle and quickly weigh the desired amount of the reagent into the weighing vessel.
-
Sealing: Tightly reseal the main reagent bottle. To further protect it, wrap the cap and neck with Parafilm®.
-
Reaction Addition: Add the weighed reagent to your reaction vessel, which should already be under a positive pressure of inert gas.
Section 4: Visualization & Workflows
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
This decision tree illustrates the logical steps to diagnose a failed or low-yielding reaction.
Caption: A logical workflow for diagnosing low reaction yields.
Diagram 2: Inert Atmosphere Handling Workflow
This flowchart outlines the critical steps for handling the air- and moisture-sensitive reagent.
Caption: Step-by-step process for handling the reagent under inert gas.
References
-
Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts . Taylor & Francis Online. Available at: [Link]
-
The thermal decomposition of phosphonium alkoxides . Journal of the Chemical Society C: Organic. Available at: [Link]
-
Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis . Ben-Gurion University Research Portal. Available at: [Link]
-
Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts . ResearchGate. Available at: [Link]
- WO2001087900A1 - Phosphonium salts. Google Patents.
-
Quaternary Phosphonium Salts Enable Palladium-Catalyzed Annulative C H Activation of Aminophosphines with Alkynes . PubMed. Available at: [Link]
- Synthesis of (b) [N-Methyl-N-(3-acetyl-phenyl)-amino]-triphenyl phosphonium iodide. Google Patents.
-
SAFETY DATA SHEET - Tri-n-butyl methyl phosphonium iodide . Regulations.gov. Available at: [Link]
-
Aminophosphonium organocatalysts for the ring-opening copolymerisation of epoxide and cyclic anhydride . Chemical Communications (RSC Publishing). Available at: [Link]
Sources
Technical Support Center: Purification of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Here is the technical support center for the purification of crude (N-Methyl-N-phenylamino)triphenylphosphonium Iodide.
Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with this compound. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with the purification of this versatile phosphonium salt. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure you achieve the desired purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is an intractable oil or a sticky solid that refuses to crystallize. How can I obtain a crystalline material?
Answer:
This is the most common issue encountered with phosphonium salts, often due to their hygroscopic nature or the presence of impurities that inhibit crystal lattice formation.[1] An oily product indicates that the nucleation process is kinetically or thermodynamically unfavorable. Here is a systematic approach to induce crystallization:
Causality: Water is a key culprit; its presence can solvate the ions and disrupt the ordered packing required for a crystal lattice. Residual solvents or impurities act as "lubricants," preventing solidification. The goal is to rigorously remove these contaminants and find thermodynamic conditions that favor crystallization over an amorphous state.
Step-by-Step Troubleshooting Protocol:
-
Azeotropic Drying: Dissolve the crude oil in anhydrous toluene. Remove the solvent under reduced pressure using a rotary evaporator at a slightly elevated temperature (e.g., 50-60 °C). Repeat this process 2-3 times. This effectively removes residual water and other low-boiling solvents.[1]
-
Trituration with Non-Polar Solvents: After drying, add a non-polar solvent in which the phosphonium salt is insoluble, such as diethyl ether or n-hexane. Vigorously stir or sonicate the mixture. This process, known as trituration, serves two purposes: it washes away non-polar impurities like unreacted triphenylphosphine and can mechanically induce nucleation. If a solid begins to form, continue stirring until precipitation is complete, then filter and dry.
-
Low-Temperature Induction: If the product remains an oil, place a small sample in a vial, seal it, and store it in a freezer (-15 to -20 °C) for an extended period (days to weeks).[1] Patience is key, as nucleation can be very slow. Once a small amount of solid forms, it can be used as a seed crystal.
-
Seeding: Take the main batch of purified oil, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane), and add a poor solvent (e.g., diethyl ether) until it becomes slightly cloudy. Add the seed crystal obtained from step 3. Allow the solution to stand undisturbed. The seed crystal provides a template for further crystal growth.
-
Slow Solvent Evaporation/Vapor Diffusion: Dissolve the oil in a good solvent (like acetonitrile or dichloromethane) in an open vial. Place this vial inside a larger, sealed chamber containing a poor solvent (like diethyl ether or pentane). The slow diffusion of the poor solvent's vapor into the solution can gently induce crystallization over time.[1]
Troubleshooting Flowchart for Oily Product
Caption: Decision tree for inducing crystallization of an oily phosphonium salt.
Question 2: My NMR analysis shows contamination with triphenylphosphine (PPh₃) and/or triphenylphosphine oxide (TPPO). What is the best way to remove them?
Answer:
PPh₃ and its oxidation product, TPPO, are the most common impurities in reactions involving phosphonium salts.[2][3] Their removal requires exploiting differences in polarity and solubility compared to your ionic product.
| Impurity | Polarity | Removal Strategy | Causality & Explanation |
| Triphenylphosphine (PPh₃) | Non-polar | Washing/Trituration: Wash the crude solid with a non-polar solvent like diethyl ether, toluene, or n-hexane.[2] | PPh₃ is highly soluble in non-polar solvents, whereas the ionic phosphonium salt is insoluble. This differential solubility allows for a simple and effective separation. Performing the wash at a slightly elevated temperature can increase the efficiency.[2] |
| Triphenylphosphine Oxide (TPPO) | Polar | Recrystallization: Carefully select a solvent system. A common approach is to dissolve the crude product in a minimal amount of a polar solvent where both compounds are soluble (e.g., dichloromethane, chloroform) and then add a less polar or non-polar solvent (e.g., diethyl ether, ethyl acetate, cyclohexane) to selectively precipitate the desired salt, leaving TPPO in the mother liquor.[2] | TPPO has moderate polarity and can be challenging to separate. Its solubility profile is often similar to the phosphonium salt. The key is to find a solvent mixture where the phosphonium salt's solubility drops more sharply upon addition of the anti-solvent compared to TPPO. A benzene-cyclohexane system has also been reported as effective for TPPO removal from phosphonium salts.[2] |
Self-Validation Check: After washing or recrystallization, take a small sample of the mother liquor and analyze it by TLC. The presence of a strong spot corresponding to the impurity standard (PPh₃ or TPPO) and its absence (or significant reduction) in the purified solid confirms the success of the procedure.
Question 3: The purified product has a yellow or brownish color, but the literature reports it as white. What does this indicate and how can I fix it?
Answer:
A high-quality phosphonium salt should be a white to off-white crystalline powder.[3][4] Discoloration typically points to the presence of impurities or minor decomposition. The iodide anion itself can be a source of color if it undergoes oxidation to iodine (I₂), which is brown.
Potential Causes & Solutions:
-
Oxidation of Iodide: Trace acidic impurities or exposure to light and air can oxidize the iodide anion to elemental iodine.
-
Solution: Perform recrystallization in the dark and under an inert atmosphere (e.g., nitrogen or argon). Washing the crude product with a dilute aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) can sometimes reduce I₂ back to I⁻, but this must be followed by rigorous drying as moisture can prevent crystallization.
-
-
Thermal Decomposition: Overheating during synthesis or solvent removal can cause decomposition, leading to colored byproducts.[5][6]
-
Solution: Always use the minimum necessary temperature for solvent removal. Avoid prolonged heating.
-
-
Chromophoric Impurities: Impurities from starting materials or side reactions may be colored.
-
Solution: Treatment with activated charcoal during recrystallization can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of decolorizing charcoal, hold at temperature for 5-10 minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for the recrystallization of this compound?
A1: The key is to find a solvent or solvent pair in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. Given its ionic nature, polar solvents are required for dissolution.
-
Single Solvent Systems: Ethanol or isopropanol can be effective.[7] Dissolve in the hot solvent and allow to cool slowly.
-
Binary Solvent Systems (Good/Poor Solvent): This is often the most effective method.
-
Dichloromethane / Diethyl Ether: Dissolve the salt in a minimal amount of dichloromethane (DCM) and slowly add diethyl ether until the solution becomes persistently turbid. Warm slightly to redissolve, then allow to cool slowly.
-
Acetonitrile / Ethyl Acetate: Similar to the DCM/ether system, acetonitrile is the dissolving solvent and ethyl acetate is the precipitating solvent (anti-solvent).[1]
-
Chloroform / Ethyl Acetate: This combination can also be effective for obtaining high-purity crystals.[8]
-
Q2: Is it possible to purify this phosphonium salt using column chromatography?
A2: Standard silica gel chromatography is generally not recommended for phosphonium salts.[9] The highly polar, ionic nature of the compound leads to strong, often irreversible, binding to the acidic silanol groups on the silica surface, resulting in poor recovery and significant tailing.
However, specialized chromatographic techniques can be employed:
-
Reversed-Phase Chromatography (C18): This is a more viable option. The separation occurs in a polar mobile phase (e.g., water/methanol or water/acetonitrile), often with a buffer or ion-pairing agent to improve peak shape.[9]
-
Ion-Exchange Chromatography: This technique is specifically designed to separate ionic compounds.[10][11][12] A cation-exchange resin would be used, where the phosphonium cation ([R₄P]⁺) is retained and later eluted by changing the ionic strength of the mobile phase.[11][13] A patented process describes purifying phosphonium salts by passing a solution over a cation exchange resin or an adsorber resin, washing away impurities, and then eluting the pure product.[14]
Q3: How do I definitively confirm the purity of my final product?
A3: A combination of analytical techniques should be used to establish purity and confirm the structure:
-
Melting Point: A pure crystalline solid will have a sharp melting point that matches the literature value. Impurities typically depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential. The spectra should show the correct chemical shifts, integrations, and coupling patterns. The absence of signals corresponding to PPh₃, TPPO, or residual solvents is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis, typically on a C18 column, should show a single major peak. Purity is often reported as area % from the HPLC chromatogram.[4]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the mass of the cation, [(C₆H₅)₃P(N(CH₃)C₆H₅)]⁺.
Q4: What are the best practices for storing this compound to prevent decomposition?
A4: Proper storage is crucial to maintain the integrity of the compound.
-
Container: Store in a tightly sealed bottle to protect from atmospheric moisture.[15]
-
Atmosphere: If possible, store under an inert atmosphere (argon or nitrogen).
-
Temperature: Store at room temperature on the bench is generally acceptable for short-to-medium term storage.[15] For long-term storage, refrigeration in a desiccator is recommended.
-
Light: Protect from direct light to prevent photochemical reactions, including the potential oxidation of the iodide anion.
Section 3: Experimental Protocols
Protocol A: Purification by Recrystallization (DCM/Diethyl Ether)
-
Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of dichloromethane (DCM) at room temperature and stir until the solid is completely dissolved.
-
Precipitation: While stirring, slowly add diethyl ether dropwise from a dropping funnel. Continue adding until the solution becomes persistently cloudy (turbid).
-
Clarification: Gently warm the flask (e.g., in a warm water bath) until the solution becomes clear again. Do not overheat. If any insoluble material remains, perform a hot filtration.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in a refrigerator or ice bath for several hours.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents. The final product should be a fine, white crystalline powder.
Impurity Removal Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [cymitquimica.com]
- 5. The thermal decomposition of phosphonium alkoxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. biotage.com [biotage.com]
- 10. Ion chromatography - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ion Chromatography - www.impactanalytical.com [impactanalytical.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 15. This compound | 34257-63-1 [chemicalbook.com]
Technical Support Center: Phosphonium Salt Catalyst Deactivation and Regeneration
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for phosphonium salt catalysts. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address challenges related to catalyst deactivation and regeneration. Our goal is to ensure the scientific integrity and success of your experiments by explaining the "why" behind the "how."
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My reaction has stalled or is showing significantly reduced conversion.
Potential Cause A: Thermal Decomposition
-
Why it happens: Phosphonium salts, while generally thermally stable, can decompose at elevated temperatures.[1] The stability is influenced by the nature of the hydrocarbyl groups and the counter-anion.[1][2] Decomposition can occur through various pathways, including ylide formation and subsequent reactions that can ultimately lead to inactive species like triphenylphosphine oxide (Ph3P=O).[3][4] Many phosphonium salts are stable up to 200°C, with some stable to over 300°C.[1]
-
How to verify:
-
Re-run the reaction at a lower temperature: If the reaction proceeds, albeit slower, thermal decomposition is a likely culprit.
-
Analyze a sample of the catalyst post-reaction: Use 31P NMR spectroscopy to check for the presence of phosphine oxides, a common decomposition product.
-
-
Solution:
-
Optimize the reaction temperature to the lowest effective level.
-
Consider a phosphonium salt with higher thermal stability if high temperatures are unavoidable. The choice of anion can significantly affect thermal stability.[2]
-
Potential Cause B: Oxidative Deactivation
-
Why it happens: The phosphorus center in a phosphonium salt is susceptible to oxidation, particularly in the presence of trace oxygen or oxidizing agents, leading to the formation of the corresponding phosphine oxide. This is a common deactivation pathway.[5][6][7]
-
How to verify:
-
31P NMR analysis: The appearance of a new peak corresponding to the phosphine oxide confirms oxidation.
-
-
Solution:
-
Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use properly degassed solvents to minimize dissolved oxygen.
-
Potential Cause C: Catalyst Poisoning
-
Why it happens: Certain chemical species can act as poisons by binding to the catalyst and blocking active sites.[8] Common poisons for phosphonium salt catalysts include sulfur compounds, phosphorus-containing impurities, and some metal ions.[8][9][10] Halides can also act as poisons for certain metal-catalyzed reactions where the phosphonium salt is used as a phase-transfer catalyst.[8]
-
How to verify:
-
Feedstock Analysis: Analyze your starting materials and solvents for potential poisons.
-
Spiking Experiment: Intentionally add a small amount of a suspected poison to a healthy reaction. A significant drop in activity points to poisoning.
-
-
Solution:
-
Purify Reactants: Purify all reaction components to remove potential poisons.
-
Use of Scavengers: In some cases, adding a scavenger that preferentially binds to the poison can protect the catalyst.
-
Issue 2: I am observing unexpected side products.
Potential Cause: Ylide Formation and Side Reactions
-
Why it happens: Under basic conditions or at high temperatures, phosphonium salts can deprotonate to form a phosphonium ylide.[3][4] This highly reactive intermediate can then participate in unintended reactions, such as the Wittig reaction if aldehydes or ketones are present, leading to side product formation.[3][4]
-
How to verify:
-
LC-MS or GC-MS analysis of the reaction mixture: Identify the structure of the side products. If they are consistent with ylide chemistry (e.g., olefins from a Wittig-type reaction), this is a strong indicator.
-
-
Solution:
-
pH Control: Carefully control the pH of the reaction mixture to avoid overly basic conditions.
-
Temperature Management: As with thermal decomposition, lower reaction temperatures can disfavor ylide formation.
-
Issue 3: My catalyst is difficult to separate from the reaction mixture.
Potential Cause: Inappropriate Solvent System or Catalyst Structure
-
Why it happens: The solubility of phosphonium salts is highly dependent on their structure (e.g., the length of alkyl chains) and the nature of the counter-ion, as well as the polarity of the solvent.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems to find one that allows for easy precipitation or extraction of the catalyst post-reaction.
-
Catalyst Modification: Consider using a phosphonium salt with different alkyl groups or a counter-ion that imparts more desirable solubility properties for your specific system.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phosphonium salt deactivation?
The most common deactivation pathway is oxidation of the phosphorus(V) center to form a phosphine oxide.[5][6][7] Thermal decomposition is also a significant factor, especially at elevated temperatures, and can proceed through complex pathways involving ylide intermediates.[3][4][11] Catalyst poisoning by impurities in the reaction mixture can also lead to deactivation.[8][9]
Q2: How can I improve the thermal stability of my phosphonium salt catalyst?
The thermal stability of a phosphonium salt is influenced by both the cation and the anion.[2] Generally, salts with longer alkyl chains on the phosphorus atom and more sterically hindered structures exhibit greater thermal stability.[12][13][14] The choice of the counter-anion is also critical; for instance, salts with anions like tosylate may show different stability profiles compared to halides.[3][4]
Q3: Are there any "universal" regeneration methods for phosphonium salts?
While there is no single method that works for all cases, the most common regeneration strategy involves the reduction of the phosphine oxide back to the corresponding phosphine, which can then be re-quaternized to form the active phosphonium salt. Several reducing agents can be employed for this purpose, with silanes being a popular choice.[15][16][17]
Q4: Can I regenerate my catalyst in situ?
In situ regeneration is generally challenging and not commonly practiced. The conditions required for the reduction of the phosphine oxide are often incompatible with the main reaction conditions. Regeneration is typically performed as a separate workup step after the catalyst has been isolated from the reaction mixture.
Q5: How does the counter-anion affect catalyst performance and stability?
The counter-anion plays a crucial role. It can influence the catalyst's solubility, thermal stability, and even its reactivity.[2][4] For example, halide anions can be nucleophilic and participate in decomposition pathways, while less nucleophilic anions like tetrafluoroborate or hexafluorophosphate may lead to more stable catalysts in certain applications.[1]
Experimental Protocols
Protocol 1: Regeneration of a Triphenylphosphine-Based Phosphonium Salt via Phosphine Oxide Reduction
This protocol describes the regeneration of a phosphonium salt that has been deactivated by oxidation to triphenylphosphine oxide (TPPO).
Step 1: Isolation of the Deactivated Catalyst
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add a non-polar solvent (e.g., hexane) to precipitate the phosphonium salt and its decomposition products.
-
Filter the solid and wash with fresh non-polar solvent.
-
Dry the solid under vacuum.
Step 2: Reduction of Triphenylphosphine Oxide (TPPO) to Triphenylphosphine (TPP)
-
Safety Note: This reaction should be performed in a well-ventilated fume hood. Silanes can be flammable.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the isolated solid containing TPPO with a silane reducing agent. Common choices include polymethylhydrosiloxane (PMHS) or diphenylsilane.[15][16]
-
A typical stoichiometry is 1 equivalent of TPPO to 1.5-2 equivalents of the silane.
-
The reaction can often be performed neat or in a high-boiling solvent like toluene.
-
Heat the reaction mixture to 100-150°C and monitor the progress by TLC or 31P NMR. The reaction is complete when the TPPO is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess silane by the slow addition of an aqueous base (e.g., 1M NaOH).
-
Extract the triphenylphosphine into an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triphenylphosphine.
-
Purify the triphenylphosphine by recrystallization or column chromatography.
Step 3: Re-quaternization of Triphenylphosphine
-
Dissolve the purified triphenylphosphine in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add the appropriate alkylating agent (e.g., an alkyl halide) to reform the desired phosphonium salt. This is typically a nucleophilic substitution reaction.[12]
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or 31P NMR).
-
The phosphonium salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with a non-polar solvent to remove any unreacted starting materials and dry under vacuum.
Data Summary: Typical Regeneration Efficiency
| Deactivation Mode | Regeneration Method | Key Reagent | Typical Recovery Yield of Phosphine |
| Oxidation | Reduction of Phosphine Oxide | Polymethylhydrosiloxane (PMHS) | 85-95% |
| Oxidation | Reduction of Phosphine Oxide | Diphenylsilane | 90-98%[16] |
| Oxidation | Reduction of Phosphine Oxide | Trichlorosilane/Triethylamine | Up to 98%[15] |
Visualizing Deactivation and Regeneration
Diagram 1: Major Deactivation Pathways of Phosphonium Salts
Caption: Key pathways leading to the deactivation of phosphonium salt catalysts.
Diagram 2: General Workflow for Phosphonium Salt Regeneration
Caption: A two-step process for regenerating phosphonium salt catalysts.
References
-
Title: Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]
-
Title: The thermal decomposition of phosphonium alkoxides Source: Journal of the Chemical Society C: Organic URL: [Link]
-
Title: Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids Source: ResearchGate URL: [Link]
-
Title: Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane Source: MDPI URL: [Link]
-
Title: Oxidation of Phosphites and Phosphines via Quaternary Phosphonium Salts Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane Source: PMC - NIH URL: [Link]
-
Title: Mild Reduction of Phosphine Oxides Source: ChemistryViews URL: [Link]
-
Title: Reduction of secondary and tertiary phosphine oxides to phosphines Source: RSC Publishing URL: [Link]
-
Title: A Superior Method for the Reduction of Secondary Phosphine Oxides Source: Organic Letters URL: [Link]
- Title: Phosphonium salts - Google Patents Source: Google Patents URL
-
Title: Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts Source: Repositorio Académico - Universidad de Chile URL: [Link]
-
Title: Oxidation of Phosphites and Phosphines via Quaternary Phosphonium Salts Source: The Journal of Organic Chemistry (ACS Publications) - American Chemical Society URL: [Link]
-
Title: Phosphonium salts and P-ylides Source: IRIS URL: [Link]
-
Title: Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization Source: PMC - NIH URL: [Link]
-
Title: (PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization Source: ResearchGate URL: [Link]
-
Title: Oxidation of Phosphites and Phosphines via Quaternary Phosphonium Salts Source: The Journal of Organic Chemistry - ACS Publications - American Chemical Society URL: [Link]
-
Title: Catalyst poisoning - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization Source: MDPI URL: [Link]
-
Title: How Can You Prevent Catalyst Poisoning? Source: Chemistry For Everyone - YouTube URL: [Link]
-
Title: Catalyst Poison Countermeasures Source: Nikki-Universal Co., Ltd. URL: [Link]
Sources
- 1. WO2001087900A1 - Phosphonium salts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 11. The thermal decomposition of phosphonium alkoxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (N-Methyl-N-phenylamino)triphenylphosphonium Iodide in Scale-Up Applications
Welcome to the technical support center for (N-Methyl-N-phenylamino)triphenylphosphonium Iodide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up chemical reactions involving this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work from the bench to pilot scale.
Introduction to this compound
This compound, also known as Murahashi's reagent, is a powerful tool in organic synthesis, primarily utilized for the conversion of alcohols into amines, unsymmetrical sulfides, alkenes, and 1,3-dienes.[1] Its utility in carbon-nitrogen and carbon-sulfur bond formation makes it a valuable reagent in the synthesis of complex molecules and active pharmaceutical ingredients. However, transitioning reactions with this phosphonium salt from laboratory to industrial scale can present unique challenges. This guide aims to provide practical solutions and a deeper understanding of the underlying chemical principles to ensure successful and efficient scale-up.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems that may arise during the scale-up of reactions utilizing this compound.
Problem 1: Decreased Yield and Slower Reaction Rates at Larger Scale
Q: We observed a significant drop in yield and a noticeable decrease in the reaction rate when we moved from a 1 L to a 50 L reactor. What are the likely causes and how can we mitigate this?
A: This is a common issue in process scale-up and can be attributed to several factors related to mass and heat transfer, as well as reagent stability.
-
Inadequate Mixing: Larger reaction vessels have a smaller surface-area-to-volume ratio, which can lead to inefficient mixing and localized "hot spots" or areas of high reactant concentration. This can result in the formation of byproducts or decomposition of the phosphonium salt.
-
Solution:
-
Optimize Agitation: Ensure the stirrer design and speed are adequate for the vessel size to maintain a homogeneous reaction mixture. Consider using baffles in the reactor to improve mixing efficiency.
-
Controlled Addition: Instead of adding reactants all at once, implement a controlled addition profile, especially for the base or other reactive components. This helps to manage the reaction exotherm and maintain a consistent concentration profile.
-
-
-
Thermal Management: Exothermic reactions that are easily managed on a small scale can become problematic in larger reactors where heat dissipation is less efficient.
-
Solution:
-
Jacketed Reactors: Utilize a reactor with a heating/cooling jacket to precisely control the internal temperature.
-
Dilution: Increasing the solvent volume can help to dissipate heat more effectively. However, this must be balanced with reaction kinetics and downstream processing considerations.
-
-
-
Reagent Stability: Prolonged reaction times at elevated temperatures can lead to the degradation of this compound. The iodide anion, being a competent nucleophile, can participate in decomposition pathways.
-
Solution:
-
Lower Reaction Temperature: If feasible for the specific transformation, operating at a lower temperature can enhance the stability of the reagent.
-
Minimize Reaction Time: Optimize the reaction conditions to achieve completion in the shortest time possible.
-
-
Problem 2: Formation of Triphenylphosphine Oxide and Other Byproducts
Q: During our scale-up campaign, we are isolating a significant amount of triphenylphosphine oxide, which complicates purification. What is the source of this byproduct and how can we prevent its formation?
A: The formation of triphenylphosphine oxide (TPPO) is a common issue in reactions involving phosphonium salts, particularly those analogous to the Wittig reaction.[2]
-
Mechanism of TPPO Formation: TPPO is the thermodynamic sink in many reactions involving triphenylphosphine-based reagents. Its formation is often the result of the reaction proceeding through the desired pathway. However, excessive formation can indicate side reactions.
-
Hydrolysis: The phosphonium salt or intermediate ylides can be susceptible to hydrolysis, especially if water is present in the reactants or solvents.
-
Oxidation: While less common under inert atmospheres, oxidation of triphenylphosphine (if present as an impurity or formed via decomposition) can lead to TPPO.
-
-
Minimizing TPPO Formation and Aiding Removal:
-
Anhydrous Conditions: Ensure all solvents and reactants are rigorously dried before use. The use of molecular sieves in the reactor can be beneficial.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification Strategies for TPPO Removal:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by fractional crystallization.
-
Chromatography: While challenging on a large scale, flash chromatography can be effective. For industrial applications, consider alternative purification methods.
-
Acid-Base Extraction: TPPO is weakly basic and can sometimes be removed by extraction with an acidic aqueous solution.
-
-
Problem 3: Difficulties in Product Isolation and Purification
Q: We are struggling with the isolation of our product from the reaction mixture at a larger scale. The work-up is messy, and we are experiencing product loss.
A: Purification challenges are common when dealing with ionic reagents and byproducts.
-
Solubility Issues: The solubility of this compound and its byproducts can complicate extractions and crystallizations. It is known to be soluble in polar aprotic solvents like DMF and EtOAc.[1]
-
Solution:
-
Solvent Selection: Carefully select extraction and crystallization solvents based on the solubility profile of your product versus the phosphonium salt and TPPO. A table of common solvents and their properties is provided below.
-
Ion Exchange Resins: For large-scale purification of ionic impurities, consider passing a solution of the crude product through a bed of a suitable cation exchange resin.[3]
-
-
-
Emulsion Formation: The presence of salts and polar byproducts can lead to the formation of stable emulsions during aqueous work-ups.
-
Solution:
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution can help to break emulsions.
-
Filtration through Celite: Passing the mixture through a pad of celite can aid in breaking up emulsions and removing fine particulates.
-
-
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Toluene | 2.4 | 111 | Good for non-polar to moderately polar compounds. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Aprotic, good for a wide range of organic compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | Versatile solvent, but has environmental and health concerns. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Moderately polar, often used for extractions and chromatography. |
| Acetonitrile (ACN) | 5.8 | 82 | Polar aprotic solvent, miscible with water. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Highly polar aprotic solvent, can be difficult to remove. |
This table provides general guidance. Experimental determination of solubility for your specific system is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the critical stability and storage considerations for this compound?
This reagent should be stored in a tightly sealed container in a cool, dark, and dry place. It is hygroscopic and can be sensitive to light.[4] Storing under an inert atmosphere is recommended to prolong its shelf life and prevent degradation.
Q2: What is the expected thermal stability of this reagent during a prolonged reaction at elevated temperatures?
Q3: Are there any known incompatibilities with common reagents or solvents?
Avoid strong oxidizing agents. As with most phosphonium salts, it is reactive towards strong bases, which are often used to generate the active species in situ. The presence of water can lead to hydrolysis.
Q4: What are the primary safety concerns when handling this reagent on a large scale?
This compound is known to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[1] A comprehensive safety review should be conducted before any scale-up operation.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
This protocol provides a general method for the purification of the reagent by recrystallization. The choice of solvent will depend on the impurities present.
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent system. An ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of solvents, such as ethanol/ether or dichloromethane/hexane, may be effective.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude phosphonium salt in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Experimental Determination of Solubility
This protocol outlines a method for determining the quantitative solubility of this compound in a given solvent.
-
Sample Preparation: Add an excess amount of the phosphonium salt to a known volume of the desired solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled.
-
Sampling: Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed, airtight syringe.
-
Gravimetric Analysis: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under a stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.
-
Calculation: Weigh the vial containing the dried solid. The mass of the dissolved solid can be determined by subtracting the initial weight of the vial. The solubility can then be expressed in terms of g/L or mol/L.
Visualizing Troubleshooting Workflows
Diagram 1: Troubleshooting Low Yield in Scale-Up
Caption: A decision tree for troubleshooting low yields during reaction scale-up.
Diagram 2: Purification Strategy for Phosphonium Salt Reactions
Caption: A workflow for selecting an appropriate purification strategy.
References
- Google Patents.
-
Reddit. Problems with wittig reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
ResearchGate. How to recrystallize phosphonium salt?[Link]
-
RSC Publishing. An efficient method for the synthesis of π-expanded phosphonium salts. [Link]
-
Chem-Station. Wittig Reaction. [Link]
-
Reddit. purification of phosphonium hydride salts. [Link]
-
The University of Manchester Research Explorer. Solvent-free synthesis and crystal structure of (Ph3PI)I 5, the third member in the series Ph3P(I2) n (n = 1, 2 and 3). [Link]
-
ScienceDirect. On the thermal stability of some ammonium salts. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
ResearchGate. Spectral study of phosphonium salts synthesized from Michael acceptors. [Link]
-
ResearchGate. On the thermal stability of some ammonium salts. [Link]
-
White Rose Research Online. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
-
PubChem. This compound. [Link]
Sources
Technical Support Center: Solvent Effects on (N-Methyl-N-phenylamino)triphenylphosphonium Iodide Reactivity
Welcome to the technical support center for (N-Methyl-N-phenylamino)triphenylphosphonium Iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile phosphonium salt. While specific literature on this exact reagent is limited, the principles outlined here are grounded in the well-established chemistry of aminophosphonium salts and their application in pivotal organic transformations, such as the aza-Wittig reaction.[1][2][3]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of solvent choice in determining the success of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound.
Q1: My phosphonium salt is not dissolving or is only partially soluble in the reaction solvent. What should I do?
Potential Cause: A mismatch between the polarity of the phosphonium salt and the solvent is the most likely cause. This compound is a salt and, as such, typically requires a polar solvent to achieve full dissolution.[4]
Solutions:
-
Increase Solvent Polarity: If you are using a nonpolar solvent like toluene or hexane, switch to a more polar aprotic solvent such as acetonitrile, DMF (N,N-dimethylformamide), or DMSO (dimethyl sulfoxide).[5]
-
Solvent Mixtures: Consider using a co-solvent system. For instance, adding a small amount of a highly polar solvent like DMF to a less polar solvent such as THF (tetrahydrofuran) can significantly improve solubility without drastically changing the overall reaction environment.
-
Gentle Heating: For some solvent systems, gentle heating under an inert atmosphere can aid dissolution. However, be cautious of potential thermal degradation of your starting materials or the phosphonium salt itself.
-
Sonication: In some cases, sonication can help to break up solid aggregates and promote dissolution.
Q2: The reaction is sluggish, or I am observing low to no product yield. How can the solvent be impacting this?
Potential Cause: The solvent plays a crucial role in stabilizing intermediates and transition states. In the context of an aza-Wittig type reaction, the formation of the key iminophosphorane intermediate is highly dependent on the solvent environment.[2][3]
Solutions:
-
Solvent Polarity and Ylide/Iminophosphorane Formation: The deprotonation of a phosphonium salt to form a Wittig reagent (or the formation of an iminophosphorane in an aza-Wittig context) can be sensitive to the solvent.[2][6] Polar aprotic solvents like THF, acetonitrile, or DMF are often effective. In some cases, non-polar solvents like toluene can also be used, particularly if the base is strong and soluble.[7]
-
Check for Solvent-Base Incompatibility: Ensure your chosen base is soluble and effective in the selected solvent. For example, strong bases like NaH or KOtBu are commonly used with THF.[8]
-
Consider Reaction Temperature: The optimal temperature is solvent-dependent. Reactions in lower-boiling solvents like THF might require longer reaction times or gentle reflux, whereas reactions in higher-boiling solvents like DMF or toluene can be performed at elevated temperatures to increase the rate.
Q3: I am observing the formation of unexpected side products. Could the solvent be the culprit?
Potential Cause: The solvent can influence the reaction pathway, leading to undesired side reactions. For instance, protic solvents can interfere with the reactive intermediates.
Solutions:
-
Avoid Protic Solvents: Protic solvents such as methanol or water can react with the highly basic ylide or iminophosphorane intermediates, leading to quenching and the formation of byproducts. Unless your specific protocol calls for it, stick to anhydrous aprotic solvents.
-
Solvent Purity is Key: Ensure your solvent is anhydrous and free of impurities. Water, in particular, can be detrimental. Use freshly distilled or commercially available anhydrous solvents.
-
Solvent-Induced Decomposition: In some cases, the solvent itself might react with your starting materials or products, especially at elevated temperatures. For example, DMF can be a source of dimethylamine at high temperatures, which could potentially lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the stability of this compound?
As a salt, this compound is generally more stable in moderately polar to polar solvents that can effectively solvate the cation and anion. In nonpolar solvents, the salt may exist as tight ion pairs, which can affect its reactivity.[9]
Q2: What is the difference between using a polar aprotic vs. a polar protic solvent for reactions with this phosphonium salt?
-
Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These are generally the solvents of choice. They can dissolve the phosphonium salt and stabilize charged intermediates without interfering with the reactive, basic species generated in situ.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents should generally be avoided. Their acidic protons can quench the highly basic iminophosphorane intermediate, halting the desired reaction.
Q3: How do I select the best solvent for my aza-Wittig reaction using this reagent?
The optimal solvent depends on several factors, including the specific substrates and the base being used. A good starting point is to consult the literature for similar aza-Wittig reactions.[1][3] Generally, anhydrous THF is a versatile and widely used solvent. For less reactive substrates, switching to a higher-boiling polar aprotic solvent like DMF might be beneficial.
Data Presentation
Table 1: Common Solvents and Their Properties for Phosphonium Salt Reactions
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type | General Suitability |
| Toluene | 2.38 | 111 | Nonpolar Aprotic | Suitable for some applications, especially with strong, soluble bases. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Excellent general-purpose solvent for Wittig and aza-Wittig reactions. |
| Dichloromethane (DCM) | 9.08 | 40 | Polar Aprotic | Can be used, but its low boiling point may limit reaction temperatures. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | Good for dissolving the salt and promoting reaction. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Excellent for poorly soluble salts and for reactions requiring higher temperatures.[5] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | Highly polar, can be useful for very challenging cases, but can be difficult to remove. |
| Methanol (MeOH) | 32.7 | 65 | Polar Protic | Generally not recommended due to its acidic proton. |
Experimental Protocols & Visualizations
General Protocol for an Aza-Wittig Reaction
This protocol is a general guideline and may require optimization for your specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents) to a flame-dried flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., THF) via syringe.
-
Base Addition: Cool the suspension to 0°C in an ice bath. Add a strong base (e.g., NaH or KOtBu, 1.1 equivalents) portion-wise.
-
Intermediate Formation: Allow the mixture to stir at 0°C for 30-60 minutes. A color change may be observed as the iminophosphorane forms.
-
Substrate Addition: Slowly add a solution of your carbonyl compound (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common experimental issues.
Generalized Aza-Wittig Reaction Mechanism
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how to prevent byproduct formation in phosphonium salt catalyzed reactions
Welcome to the Technical Support Center for phosphonium salt-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful transformations in their daily work. The formation of stoichiometric byproducts, most notably triphenylphosphine oxide (TPPO), is an inherent challenge in many of these reactions, including the Wittig, Mitsunobu, and Appel reactions. While complete prevention of this byproduct is often not possible due to its role as the thermodynamic driving force, this guide provides in-depth strategies to minimize its impact, manage its removal, and troubleshoot common issues that arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) always a byproduct in my Wittig, Mitsunobu, or Appel reaction?
A1: The formation of triphenylphosphine oxide is not just a side reaction; it is the thermodynamic driving force for these transformations.[1][2][3] The high stability of the phosphorus-oxygen double bond (P=O) in TPPO, with a bond energy of approximately 130 kcal/mol, makes its formation highly favorable.[4]
In essence, the triphenylphosphine (PPh₃) reagent acts as an oxygen acceptor.
-
In the Wittig reaction , the phosphonium ylide attacks a carbonyl compound, leading to an oxaphosphetane intermediate which then fragments to form the desired alkene and TPPO.[5][6][7]
-
In the Mitsunobu reaction , PPh₃ activates an alcohol for nucleophilic substitution by forming an alkoxyphosphonium salt. The subsequent Sₙ2 attack by a nucleophile displaces TPPO.[1][8][9][10]
-
In the Appel reaction , PPh₃ reacts with a tetrahalomethane (e.g., CCl₄ or CBr₄) to form a phosphonium salt.[2][11] The alcohol then attacks this species, and subsequent displacement by the halide ion yields the alkyl halide and TPPO.[2][11][12]
The fundamental mechanism of these reactions relies on the conversion of P(III) to P(V), making the generation of a phosphine oxide byproduct unavoidable under stoichiometric conditions.[9][10]
Q2: Since I can't completely prevent TPPO formation, how can I minimize the amount generated?
A2: The most effective strategy to reduce the total amount of phosphine oxide waste is to move from a stoichiometric to a catalytic system. This involves in-situ regeneration of the phosphine reagent from its oxide.
Recent advancements have led to the development of catalytic Wittig and Appel reactions.[5][13] These systems typically involve a stoichiometric reductant, often a silane, that reduces the TPPO back to PPh₃, allowing the phosphine to re-enter the catalytic cycle.[13][14]
A general workflow for a catalytic phosphine reaction is illustrated below:
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Validation & Comparative
A Senior Application Scientist's Guide to (N-Methyl-N-phenylamino)triphenylphosphonium Iodide and its Contemporaries in Synthetic Chemistry
For the modern researcher in organic synthesis and drug development, the activation of alcohols for nucleophilic substitution is a cornerstone of molecular construction. Among the arsenal of reagents developed for this purpose, phosphonium salts have carved out a significant niche. This guide provides an in-depth, objective comparison of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, often referred to as Murahashi's Reagent, with other commonly employed phosphonium salts. Our focus will be on their practical application, performance based on available experimental data, and the underlying mechanistic principles that govern their reactivity.
Introduction to Phosphonium Salts in Alcohol Activation
Phosphonium salts are quaternary phosphorus compounds with the general formula [R₄P]⁺X⁻. Their utility in organic synthesis often stems from their ability to convert the poor hydroxyl leaving group of an alcohol into a bulky, labile phosphonium ether intermediate. This activation facilitates nucleophilic attack under milder conditions than those required for direct displacement. The nature of the substituents on the phosphorus atom and the counter-ion significantly influences the salt's stability, reactivity, and suitability for specific transformations.
This compound: A Unique Reagent
This compound stands out due to the presence of a nitrogen atom directly bonded to the phosphorus center. This structural feature modulates the electronic properties of the phosphonium cation, influencing its reactivity in alcohol activation.
Synthesis
This reagent is typically prepared by the reaction of phenyliminotriphenylphosphorane with an excess of iodomethane. The reaction proceeds via quaternization of the phosphorus atom, yielding the desired salt in high yield after recrystallization[1].
Caption: Synthesis of this compound.
Core Applications and Mechanistic Considerations
Murahashi's reagent has been successfully employed in the synthesis of unsymmetrical amines, sulfides, and alkenes directly from alcohols[1]. The general mechanism involves the formation of an alkoxyphosphonium salt intermediate, which is then susceptible to nucleophilic attack.
Caption: General mechanism of alcohol activation by Murahashi's Reagent.
A Comparative Analysis: Murahashi's Reagent vs. Other Phosphonium Salts
For a comprehensive comparison, we will evaluate this compound against three widely used phosphonium salts:
-
Tetraphenylphosphonium Bromide ([Ph₄P]Br): A thermally stable and common phase-transfer catalyst[2][3].
-
n-Butyltriphenylphosphonium Bromide ([n-BuPh₃P]Br): Frequently used as a phase-transfer catalyst and in the Wittig reaction[4][5][6].
-
Benzyltriphenylphosphonium Chloride ([BnPh₃P]Cl): A classic reagent for the Wittig reaction and also employed as a phase-transfer catalyst[7][8][9][10].
| Property | This compound | Tetraphenylphosphonium Bromide | n-Butyltriphenylphosphonium Bromide | Benzyltriphenylphosphonium Chloride |
| Primary Applications | Synthesis of amines, sulfides, alkenes from alcohols[1] | Phase-transfer catalysis, electrolyte[2][11] | Phase-transfer catalysis, Wittig reaction[4][5][12] | Wittig reaction, phase-transfer catalysis[7][9][13] |
| Solubility | Soluble in DMF, EtOAc[1] | Highly soluble in water, slightly soluble in alcohols[14] | Soluble in water and polar organic solvents[4] | Soluble in water and alcohol[7] |
| Melting Point | Data not readily available | 295-300 °C[2] | 240-243 °C[5][12] | ≥300 °C[8] |
| Key Structural Feature | P-N bond | Four identical aryl substituents | One alkyl and three aryl substituents | Benzyl group for ylide formation |
Performance in Key Synthetic Transformations
Synthesis of Unsymmetrical Amines from Alcohols
This compound facilitates the direct conversion of alcohols to amines. This transformation is a significant advantage over classical methods that often require the conversion of alcohols to halides or sulfonates first.
Experimental Protocol: Synthesis of N-benzyl-N-methylaniline using Murahashi's Reagent
-
To a solution of this compound (1.2 mmol) in dichloromethane (5 mL) is added benzyl alcohol (1.0 mmol) and N-methylaniline (1.2 mmol).
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford N-benzyl-N-methylaniline.
Comparison with Other Methods:
Traditional methods for N-alkylation of amines with alcohols often rely on transition-metal catalysis or harsher conditions. The Mitsunobu reaction, which utilizes triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), is a common alternative for activating alcohols towards nucleophilic substitution by amines[15][16][17][18][19]. While effective, the Mitsunobu reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification. Murahashi's reagent offers a more direct approach, although the removal of triphenylphosphine oxide is still a consideration.
Direct comparative data with other phosphonium salts for this specific transformation is limited in the readily available literature. However, the unique structure of Murahashi's reagent, with its P-N bond, is proposed to facilitate the activation and subsequent displacement by the amine nucleophile.
Synthesis of Unsymmetrical Sulfides from Alcohols
Similar to amine synthesis, Murahashi's reagent enables the direct synthesis of unsymmetrical sulfides from alcohols and thiols.
Experimental Protocol: Synthesis of Benzyl Phenyl Sulfide using Murahashi's Reagent
-
To a solution of this compound (1.2 mmol) in dichloromethane (5 mL) is added benzyl alcohol (1.0 mmol) and thiophenol (1.2 mmol).
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is evaporated, and the residue is purified by chromatography to yield benzyl phenyl sulfide.
Comparison with Other Methods:
The synthesis of sulfides from alcohols can also be achieved via the Mitsunobu reaction using a thiol as the nucleophile[15][16][19]. The Appel reaction, which employs triphenylphosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄), converts alcohols to alkyl halides, which can then be reacted with a thiolate[20][21][22][23][24]. Murahashi's reagent provides a more direct, one-step process from the alcohol.
Synthesis of Alkenes from Allyl Alcohols
A notable application of this compound is the synthesis of alkenes from allyl alcohols via reaction with organometallic reagents.
Reaction Workflow: Alkene Synthesis from Allyl Alcohol
Caption: Workflow for the synthesis of alkenes from allyl alcohols.
This transformation offers a valuable alternative to the Wittig reaction, especially when the required phosphonium ylide is difficult to prepare or unstable.
Concluding Remarks for the Practicing Scientist
This compound, or Murahashi's Reagent, presents a unique and valuable tool for the synthetic chemist, particularly for the direct conversion of alcohols to unsymmetrical amines and sulfides. Its ability to activate alcohols under relatively mild conditions without the need for pre-functionalization to a halide or sulfonate is a significant advantage in terms of step economy.
While direct, quantitative comparisons with other phosphonium salts in these specific applications are not extensively documented in a single comparative study, the available literature suggests that Murahashi's reagent offers a mechanistically distinct and often more direct pathway. The choice of phosphonium salt will ultimately depend on the specific transformation, the nature of the substrate, and the desired reaction conditions. For researchers focused on the efficient synthesis of amines and sulfides from alcohols, this compound is a reagent that warrants serious consideration and further exploration.
References
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Grokipedia. (n.d.). Appel reaction. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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Catalysis Science & Technology (RSC Publishing). (n.d.). Mechanistic studies on catalytic alkane oxidation by Murahashi's O2/copper(ii)/aldehyde system. [Link]
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BYJU'S. (n.d.). Mitsunobu Reaction. [Link]
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Master Organic Chemistry. (2019). Mitsunobu Reaction. [Link]
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NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. [Link]
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Unilong. (n.d.). Tetraphenylphosphonium bromide with CAS 2751-90-8. [Link]
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Wikipedia. (n.d.). Appel reaction. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Applications of Butyltriphenylphosphonium Bromide in Material Science. [Link]
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ResearchGate. (n.d.). Catalytic cycle of the Murahashi cross‐coupling reaction with possible.... [Link]
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Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
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Ottokemi. (n.d.). Tetra phenyl phosphonium bromide, 98% 2751-90-8 India. [Link]
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Vesta Chemicals. (n.d.). CatOnium BTPB. [Link]
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The Royal Society of Chemistry. (2023). Mechanistic studies on catalytic alkane oxidation by Murahashi's O2/copper(II)/aldehyde system. [Link]
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PubChem. (n.d.). This compound. [Link]
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PubMed Central. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. [Link]
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Wikipedia. (n.d.). Murahashi coupling. [Link]
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Erowid. (n.d.). One Pot Conversion of Alcohols to Amines. [Link]
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ResearchGate. (n.d.). Alkene Synthesis Using Phosphonium Ylides as Umpolung Reagents | Request PDF. [Link]
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National Institutes of Health. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
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Thieme. (2024). The Murahashi Reaction: Palladium-Catalyzed Cross- Coupling of Vinyl Halides with Organolithium Reagents. [Link]
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ResearchGate. (n.d.). Synthesis of primary amines (7) from phosphonium salt (1) via the.... [Link]
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ResearchGate. (n.d.). 65616 PDFs | Review articles in ALKENES. [Link]
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PubMed Central. (n.d.). Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. [Link]
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Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) - Organic Syntheses Procedure. [Link]
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Organic Chemistry Portal. (n.d.). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. [Link]
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ResearchGate. (n.d.). Synthesis of Amines and Ammonium Salts. [Link]
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ResearchGate. (n.d.). The reactivity of various phosphonium salts and alkenes ([a] the ratio of 3 and 3').. [Link]
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A Senior Application Scientist's Comparative Guide to Ammonium vs. Phosphonium Salt Catalysts in Phase-Transfer Catalysis
For researchers, scientists, and drug development professionals navigating the complexities of biphasic organic synthesis, the choice of a phase-transfer catalyst is a critical decision point that profoundly influences reaction efficiency, yield, and overall process viability. Among the most prevalent and effective options are quaternary ammonium ('quat') and phosphonium ('phos') salts. This guide provides an in-depth, objective comparison of these two catalyst classes, grounding the discussion in mechanistic principles and supporting experimental data to empower you with the insights needed for optimal catalyst selection.
The Engine of Biphasic Reactions: Understanding Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an indispensable technique that enables reactions between reactants residing in separate, immiscible phases (typically aqueous and organic).[1][2] The catalyst, an 'onium' salt, acts as a shuttle, transporting a reactant anion from the aqueous phase into the organic phase where it can react with the organic-soluble substrate.[3] This process circumvents the insolubility barrier, dramatically accelerating reaction rates under mild conditions and often eliminating the need for hazardous, expensive, or anhydrous organic solvents.[3][4]
The general catalytic cycle, applicable to both ammonium and phosphonium salts, illustrates this transport mechanism.
Caption: The catalytic cycle in phase-transfer catalysis (PTC).
Head-to-Head Comparison: Key Performance Metrics
The selection between a phosphonium and an ammonium salt is a nuanced decision dictated by the specific demands of a reaction, including temperature, pH, and desired product purity.[1] While both are effective, they possess distinct characteristics that make them suitable for different applications.
Thermal and Chemical Stability: The Decisive Advantage of Phosphonium Salts
One of the most significant differentiators is the superior thermal and chemical stability of phosphonium salts compared to their ammonium counterparts.[1][2][5]
-
Ammonium Salts: These catalysts are susceptible to Hofmann elimination , a degradation pathway that occurs under basic conditions, particularly at elevated temperatures.[1][2] This process fragments the catalyst into a tertiary amine and an alkene, reducing catalytic efficiency and introducing impurities that can complicate product purification.
-
Phosphonium Salts: Phosphonium salts are not prone to Hofmann elimination.[1][2] Their primary degradation route under harsh basic conditions involves the formation of a phosphine oxide and a hydrocarbon, a process that typically requires more forcing conditions.[1] This robustness makes phosphonium catalysts the preferred choice for reactions requiring high temperatures (>100 °C) or strongly basic environments, which are common in industrial settings.[1][6]
Caption: Dominant degradation pathways for ammonium and phosphonium salts.
Catalytic Activity and Lipophilicity
The efficacy of a PTC is linked to the lipophilicity of its cation, which dictates its ability to extract the reactant anion into the organic phase.[1][2]
-
Phosphonium Cations (R₄P⁺): The phosphorus atom is larger than the nitrogen atom, and the P-C bonds are longer than N-C bonds. This results in a larger, more polarizable, and generally more lipophilic ("greasier") cation. This enhanced lipophilicity can lead to more efficient anion transfer and, consequently, superior catalytic activity in certain reactions.[1][2]
-
Ammonium Cations (R₄N⁺): While highly effective, the smaller size of the nitrogen atom can sometimes result in lower lipophilicity compared to a phosphonium analogue with identical R groups.
Cost and Availability
-
Ammonium Salts: Generally, quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or Aliquat® 336, are more cost-effective and are available from a wider range of suppliers.[1] This makes them an excellent first choice for many standard laboratory and industrial applications under milder conditions.
-
Phosphonium Salts: The synthesis of the precursor phosphines can be more complex and costly, leading to a higher price for the final phosphonium salt catalysts. However, their superior stability can justify the cost in demanding applications where catalyst longevity and product purity are paramount.
Quantitative Performance Data: A Comparative Summary
The following table summarizes experimental data from the literature, providing a quantitative comparison in a specific reaction.
| Metric | Ammonium Salt Catalysts | Phosphonium Salt Catalysts | Analysis |
| Reaction Example | Alkylation of Sodium Benzoate with Butyl Bromide[1] | Alkylation of Sodium Benzoate with Butyl Bromide[1] | Phosphonium salt shows higher yield under identical conditions, likely due to more efficient anion transfer. |
| Catalyst | Aliquat® 336 / TBAB | Tetra Phenyl Phosphonium Bromide (TPPB) | - |
| Yield (%) | 92% / 91% | 98% | - |
| Thermal Stability | Lower; susceptible to Hofmann elimination above ~100-120 °C.[5] | Higher; stable at temperatures exceeding 150-200 °C, with some PILs stable >370 °C.[5] | Phosphonium salts are the clear choice for high-temperature processes. |
| Cost | Lower [1] | Higher | Ammonium salts are more economical for reactions that do not require extreme stability. |
| Toxicity | Variable; some are known skin/respiratory irritants.[7] | Often display lower toxicity than nitrogen-based counterparts, though this is structure-dependent.[6][8] | Specific toxicity data for the chosen catalyst should always be consulted. |
Experimental Protocol: A Case Study for Catalyst Evaluation
To provide a self-validating system for comparing catalyst performance, we describe a standardized protocol for the Williamson ether synthesis, a classic SN2 reaction well-suited for phase-transfer catalysis.
Objective: To compare the catalytic efficiency of tetrabutylammonium bromide (TBAB) and tetrabutylphosphonium bromide (TBPB) in the synthesis of benzyl octyl ether.
Experimental Workflow
Caption: Standard experimental workflow for comparing PTC catalyst performance.
Step-by-Step Methodology
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 1-octanol (1.30 g, 10 mmol), toluene (20 mL), and a 50% (w/w) aqueous solution of sodium hydroxide (10 mL).
-
Catalyst Addition: In parallel experiments, add the phase-transfer catalyst:
-
Experiment A (Ammonium): Add tetrabutylammonium bromide (TBAB) (0.032 g, 0.1 mmol, 1 mol%).
-
Experiment P (Phosphonium): Add tetrabutylphosphonium bromide (TBPB) (0.034 g, 0.1 mmol, 1 mol%).
-
-
Substrate Addition: Add benzyl chloride (1.27 g, 10 mmol) to the vigorously stirred biphasic mixture.
-
Reaction: Heat the mixture to 75°C and maintain vigorous stirring (at least 500 rpm) to ensure adequate mixing between the phases. Monitor the reaction progress by taking small aliquots from the organic layer every 30 minutes and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After 3 hours (or upon reaction completion), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and remove the aqueous layer. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude benzyl octyl ether.
-
Analysis: Determine the yield of the product. Analyze the purity and confirm the structure using ¹H NMR spectroscopy and/or GC-MS. Compare the reaction time and final yield for Experiment A and Experiment P.
Conclusion and Recommendations
Both ammonium and phosphonium salts are powerful and versatile phase-transfer catalysts, but they are not interchangeable. The choice hinges on a careful analysis of reaction conditions and process economics.
-
Choose Quaternary Ammonium Salts for:
-
Choose Quaternary Phosphonium Salts for:
-
Reactions requiring high temperatures (>100 °C) or prolonged exposure to strongly basic conditions.[1]
-
Demanding industrial processes where catalyst stability, longevity, and minimizing by-products are critical.[1]
-
Applications where their enhanced lipophilicity may provide a significant boost in reaction rate or yield.[10]
-
By understanding these fundamental differences and, when necessary, performing a straightforward comparative experiment as outlined above, researchers can confidently select the optimal catalyst to drive their synthetic chemistry forward with greater efficiency and success.
References
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High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. National Institutes of Health (NIH). [Link]
-
Comparing Ammonium and Phosphonium Polymerized Ionic Liquids: Thermal Analysis, Conductivity, and Morphology. ResearchGate. [Link]
-
Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. MDPI. [Link]
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Synthesis of Phosphonium Salts—Phosphine Structure and Inorganic Salts Effects. Taylor & Francis Online. [Link]
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making phosphonium salts. YouTube. [Link]
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Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. National Institutes of Health (NIH). [Link]
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The Role of Quaternary Ammonium Salts in Modern Chemical Synthesis: A Focus on Tetrabutylammonium Nitrate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Lecture 41 : Phase Transfer Catalysis. NPTEL Archive. [Link]
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Toxicity assessment of phosphonium based ionic liquids towards female guppy fish. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Alcohol Activation: A Comparative Analysis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide and Modern Synthesis Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Alcohol Activation in Modern Synthesis
In the landscape of complex molecule synthesis, the conversion of alcohols into suitable leaving groups for nucleophilic substitution is a cornerstone transformation. Alcohols, while ubiquitous and readily available, are notoriously poor leaving groups due to the basicity of the hydroxide ion. Their activation is therefore a critical step in the formation of C-O, C-N, C-S, and C-C bonds. For decades, chemists have sought reagents that can perform this activation under mild, neutral conditions with high functional group tolerance and predictable stereochemistry.
One such reagent is (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, also known as Murahashi's reagent.[][2] This pre-formed phosphonium salt serves as a reliable, albeit classical, method for the activation of alcohols, particularly in the synthesis of unsymmetrical amines and sulfides.[3][4] However, the evolution of organic synthesis, driven by the demands of efficiency, sustainability, and ease of purification in pharmaceutical and materials science, has led to the development of a vast arsenal of alternative methods.
This guide provides an in-depth comparison between this compound and its principal functional alternatives, which are predominantly rooted in the versatile Mitsunobu reaction and its modern derivatives. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols to empower chemists to select the optimal reagent system for their specific synthetic challenge.
Profiling the Incumbent: this compound
This compound (CAS 34257-63-1) is an air-stable, solid phosphonium salt.[] Its primary utility lies in its ability to directly activate an alcohol upon reaction, forming an alkoxyphosphonium iodide intermediate. This intermediate is highly susceptible to SN2 displacement by a co-reactant nucleophile.
Mechanism of Action: The reaction is believed to proceed through the initial formation of an alkoxyphosphonium salt. The alcohol displaces the N-methylaniline moiety from the phosphonium center. The iodide counter-ion or an external nucleophile can then attack the carbon atom of the activated alcohol, leading to the desired substitution product and generating triphenylphosphine oxide as a byproduct. The key advantage of using a pre-formed salt is the circumvention of the initial activation step required in multicomponent reactions, which can sometimes lead to side reactions with sensitive substrates.
Core Applications:
-
Synthesis of Unsymmetrical Amines: Direct reaction of an alcohol with an amine in the presence of the reagent.[3]
-
Synthesis of Unsymmetrical Sulfides: Reaction of an alcohol with a thiol.[3]
-
Allylic Alkylation: Direct substitution on allylic alcohols.[3][4]
While effective, the reagent's use generates a stoichiometric amount of triphenylphosphine oxide and N-methylaniline, which can complicate purification, a significant drawback shared with many related classical methods.
The Universal Alternative: The Mitsunobu Reaction
The most prominent alternative to a pre-formed phosphonium salt is the in-situ generation of the alkoxyphosphonium intermediate via the Mitsunobu reaction.[5][6] Discovered by Oyo Mitsunobu, this reaction has become a mainstay of organic synthesis for its mild conditions and broad scope.
The Classic Reagent System:
-
Phosphine: Triphenylphosphine (PPh₃)
-
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Nucleophile: A vast range of acidic compounds (pKa < 15), including carboxylic acids, phenols, imides, and thiols.[7][8]
Mechanism and Stereochemistry: The reaction mechanism is intricate but well-understood.[5][6] The phosphine first attacks the azodicarboxylate to form a highly reactive betaine intermediate. This species deprotonates the nucleophile, while the alcohol attacks the now-activated phosphonium center to form the key alkoxyphosphonium salt. The deprotonated nucleophile then displaces the activated alcohol via a clean SN2 pathway, resulting in a complete inversion of stereochemistry at the alcohol's carbon center.[6][7] This predictable stereochemical outcome is one of the reaction's most powerful features.
Caption: The classical Mitsunobu reaction pathway.
The Challenge of the Classic System: The primary drawback of the traditional Mitsunobu reaction is not its efficacy but its workup. The reaction generates stoichiometric quantities of triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.[9][10] These byproducts often have chromatographic properties similar to the desired product, making purification by column chromatography tedious and resource-intensive, a critical bottleneck in drug development and process chemistry.
Modern Alternatives: Engineering the Mitsunobu for Efficiency and Purity
Recognizing the purification challenge, the scientific community has developed numerous innovative solutions that retain the power of the Mitsunobu transformation while eliminating its most significant drawbacks. These modern alternatives represent the state-of-the-art and are often superior choices for complex synthesis.
Strategy 1: Simplifying Byproduct Removal
The most direct approach to solving the purification problem is to modify the reagents so their corresponding byproducts can be easily removed by non-chromatographic methods.
-
Polymer-Supported Reagents: Using a phosphine covalently bound to a solid support (e.g., polystyrene-bound PPh₃) is a common and effective strategy.[5][11] After the reaction, the polymer-bound TPPO can be simply filtered off. This approach is highly effective but may require longer reaction times or slightly higher temperatures.
-
Tagged Phosphines: An elegant alternative to solid supports is the use of "tagged" phosphines.
-
Fluorous Tagging: Attaching a perfluoroalkyl chain to the phosphine allows for the selective separation of the fluorous-tagged TPPO byproduct into a fluorous solvent layer during a liquid-liquid extraction.[12]
-
Anthracene Tagging: An anthracene-tagged phosphine has been developed where the phosphine and its oxide byproduct can be captured and removed by a Diels-Alder reaction with a polymer-bound maleimide resin.[9][12]
-
-
Modified Azodicarboxylates: To address the hydrazine byproduct, reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) have been designed. The resulting hydrazine byproduct is crystalline and can be removed by filtration.[5]
Caption: Comparison of classic vs. modern purification workflows.
Strategy 2: Towards Catalytic and Sustainable Systems
A more advanced approach seeks to improve the atom economy of the reaction by using the phosphine catalytically.
-
Phosphine-Catalytic Mitsunobu: These systems use a catalytic amount (5-10 mol%) of a phosphine, which is regenerated in situ from its oxide byproduct. This is achieved by adding a stoichiometric reducing agent, such as phenylsilane, to the reaction mixture.[10] This dramatically reduces the amount of phosphine-related waste.
-
Redox-Free Mitsunobu: A truly innovative approach re-imagines the reaction entirely. Instead of starting with a P(III) phosphine and an oxidant (azodicarboxylate), this method starts with triphenylphosphine oxide—the waste product of the classic reaction.[13] The TPPO is activated to form a P(V) coupling reagent, which then activates the alcohol, completely avoiding the need for an external redox system. This represents a significant step towards a more sustainable and atom-economical transformation.
Performance Comparison: A Data-Driven Overview
The choice of reagent ultimately depends on a balance of reactivity, cost, scale, and the specific requirements of the synthesis. The following table provides a comparative summary.
| Reagent System | Key Byproducts | Purification Method | Typical Yields | Key Advantages | Key Disadvantages |
| (N-Methyl-N-phenylamino) triphenylphosphonium Iodide | Triphenylphosphine oxide (TPPO), N-methylaniline | Chromatography | Good-Excellent | Pre-formed, stable solid; avoids pre-activation side reactions | Stoichiometric byproducts; less common; limited scope data |
| Classic Mitsunobu (PPh₃/DEAD) | TPPO, Hydrazine derivative | Chromatography | Good-Excellent | Extremely broad scope; extensive literature; predictable stereochemistry[5][6] | Difficult purification; hazardous reagents (DEAD/DIAD)[9] |
| Polymer-Supported PPh₃ | Polymer-bound TPPO | Filtration | Good-Excellent | Dramatically simplified workup; ideal for parallel synthesis[5][11] | Higher cost; may require longer reaction times or heat |
| Anthracene-Tagged PPh₃ | Tagged TPPO | Resin capture (Diels-Alder) | Excellent | High-purity products; chromatography-free workup[9][12] | Multi-step reagent synthesis; cost of capture resin |
| Catalytic Phosphine / Silane | Siloxane polymers | Chromatography | Good-Very Good | High atom economy; reduced phosphine waste[10] | Requires optimization; silane byproducts can be challenging |
| Redox-Free (from TPPO) | Varies with activator | Varies | Good | Utilizes a waste product as starting material; avoids azodicarboxylates[13] | Newer methodology; requires specific activators |
Validated Experimental Protocols
To illustrate the practical application of these reagents, we provide two representative protocols for the synthesis of N-benzyl-4-nitroaniline from 4-nitroaniline and benzyl alcohol.
Protocol 1: Synthesis using this compound
(Based on the general procedures reported by Murahashi et al.)[3]
-
Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol, 1.2 eq).
-
Solvent and Reagents: Add dry dichloromethane (DCM, 15 mL). Stir the suspension and add benzyl alcohol (1.0 mmol, 1.0 eq) followed by 4-nitroaniline (1.1 mmol, 1.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting alcohol is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide and N-methylaniline.
Protocol 2: A Modern, Chromatography-Free Mitsunobu Synthesis
(A composite protocol utilizing polymer-supported phosphine and a precipitating azodicarboxylate byproduct)
-
Setup: To a 50 mL round-bottom flask, add benzyl alcohol (1.0 mmol, 1.0 eq), 4-nitroaniline (1.1 mmol, 1.1 eq), and triphenylphosphine, polymer supported (approx. 3 mmol/g, 1.5 mmol, 1.5 eq).
-
Solvent: Add dry tetrahydrofuran (THF, 15 mL) and stir to form a slurry.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. In a separate vial, dissolve di-(4-chlorobenzyl)azodicarboxylate (DCAD) (1.2 mmol, 1.2 eq) in a minimal amount of dry THF. Add the DCAD solution dropwise to the reaction slurry over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup & Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the polymer-supported triphenylphosphine oxide. Wash the resin with additional THF.
-
Combine the filtrates and cool to 0 °C for 1 hour. The di-(4-chlorobenzyl)hydrazine dicarboxylate byproduct will precipitate.
-
Filter the cold solution to remove the precipitated byproduct.
-
Concentrate the resulting filtrate under reduced pressure to yield the crude product, which is often of high purity (>95%) without the need for chromatography.
-
Conclusion and Recommendations
This compound remains a viable reagent for specific alcohol activation scenarios, particularly when a stable, pre-formed reagent is desired. However, for the majority of applications in modern organic and medicinal chemistry, its utility is surpassed by the vast and adaptable ecosystem of the Mitsunobu reaction.
For researchers in drug discovery and process development, the primary considerations are often reaction reliability and purification efficiency. In this context, the classic Mitsunobu reaction, while mechanistically sound, presents a significant purification bottleneck. Therefore, we strongly recommend the adoption of modern alternatives:
-
For high-throughput and parallel synthesis: Polymer-supported or resin-capturable reagents (e.g., PS-PPh₃, anthracene-tagged PPh₃) offer the most significant advantage by enabling rapid, non-chromatographic purification.
-
For scale-up and green chemistry initiatives: Catalytic phosphine systems represent the future, drastically improving atom economy and reducing waste streams. While requiring more initial optimization, their long-term benefits are substantial.
By understanding the strengths and weaknesses of each system, from the classical Murahashi reagent to the latest catalytic protocols, the modern synthetic chemist is well-equipped to execute alcohol substitution reactions with greater efficiency, purity, and sustainability.
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Royal Society of Chemistry. Development of a redox-free Mitsunobu reaction exploiting phosphine oxides as precursors to dioxyphosphoranes. [Link]
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ACS Publications. The Development of a Chromatography-Free Mitsunobu Reaction: Synthesis and Applications of an Anthracene-Tagged Phosphine Reagent. [Link]
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A Comparative Guide to the Cost-Effectiveness of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficient formation of carbon-heteroatom and carbon-carbon bonds is paramount. (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, a versatile phosphonium salt, has emerged as a valuable reagent for a range of chemical transformations, including the synthesis of amines, unsymmetrical sulfides, alkenes, and 1,3-dienes. This guide provides an in-depth, objective comparison of the performance and cost-effectiveness of this reagent against common alternatives, supported by experimental data to inform your selection of synthetic methodologies.
Synthesis of this compound: An Overview
The preparation of this compound is a straightforward process, typically achieved through the quaternization of a phosphorus ylide.[1]
Synthetic Pathway
Caption: Synthesis of the target phosphonium salt.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis is crucial for assessing its in-house preparation cost and feasibility.
Materials:
-
Phenyliminotriphenylphosphorane
-
Iodomethane (excess)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., dichloromethane/diethyl ether)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyliminotriphenylphosphorane in the anhydrous solvent.
-
Add a stoichiometric excess of iodomethane to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the excess iodomethane and solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system to obtain the purified this compound. A quantitative yield is often reported for this reaction.[1]
Core Application: Synthesis of Amines from Alcohols
One of the primary applications of this compound is the direct conversion of alcohols to amines. This transformation is of significant interest in medicinal chemistry and drug development.
The this compound Method
This method offers a direct route for the amination of alcohols.
Workflow:
Caption: General workflow for amine synthesis.
While specific yield data for a wide range of substrates using this particular phosphonium salt is not extensively documented in readily available literature, its utility in this transformation has been noted.[1][2]
Comparative Analysis with Alternative Methods
Several well-established methods exist for the synthesis of amines from alcohols. A comparative analysis is essential for informed decision-making.
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| This compound | The phosphonium salt | Moderate to Good (substrate dependent) | Direct conversion. | Limited published data on scope and yields; reagent not as commonly available as alternatives. |
| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 60-95%[3] | High yields, broad substrate scope, stereospecific inversion of configuration.[4] | Formation of triphenylphosphine oxide byproduct which can be difficult to remove; DEAD and DIAD are hazardous.[4] |
| Gabriel Synthesis | Phthalimide, Hydrazine | Good to Excellent | Avoids over-alkylation, clean reaction for primary amines.[5] | Limited to primary amines; requires a deprotection step.[6] |
| N-Haloimide/Triphenylphosphine | N-halosuccinimide (NCS/NBS), Triphenylphosphine | 46-99%[7] | Milder conditions than Mitsunobu, good yields. | Can have substrate limitations. |
| Transition Metal Catalysis | Ru, Ir, or Ni catalysts | Good to Excellent (catalyst and substrate dependent) | High atom economy, uses ammonia directly. | Cost and availability of catalysts; may require high temperatures and pressures. |
Cost-Effectiveness Considerations
A comprehensive cost-effectiveness analysis must consider not only the price of the reagents but also factors like yield, reaction time, purification costs, and safety considerations.
| Reagent | Typical Price (USD) |
| This compound | ~$20/g |
| Triphenylphosphine | ~$0.20/g[8] |
| Diethyl azodicarboxylate (DEAD) | ~$1-3/g[9][10][11][12] |
| Diisopropyl azodicarboxylate (DIAD) | ~$2-5/g |
| Phthalimide | ~$0.10/g |
| Hydrazine hydrate | ~$0.30-0.50/g[13][14][15][16][17] |
| N-Bromosuccinimide (NBS) | ~$0.50/g |
| Iodomethane | ~$0.30-0.50/g[18][19][20][21][22] |
| Phenyliminotriphenylphosphorane | ~$15-25/g |
| Representative Iridium Catalyst | ~$500-1000/g[23][24] |
| Representative Ruthenium Catalyst | ~$50-150/g |
| Representative Nickel Catalyst | ~$1-5/g |
Analysis:
-
Reagent Cost: For the synthesis of primary amines, the Gabriel synthesis offers a very cost-effective route due to the low price of phthalimide and hydrazine. The Mitsunobu reaction, while generally high-yielding, involves more expensive reagents like DEAD or DIAD. The cost of this compound is significantly higher than the basic reagents for the Gabriel and Mitsunobu reactions, making it less economically viable for large-scale synthesis unless it offers significant advantages in terms of yield, selectivity, or simplified purification for specific substrates. Transition metal catalysts vary widely in price, with nickel-based systems being the most economical.
-
Process Cost: The cost of purification can be a significant factor. The removal of triphenylphosphine oxide in the Mitsunobu reaction often requires chromatography, adding to the overall cost. The Gabriel synthesis, with its crystalline intermediates, can sometimes offer simpler purification.
-
Safety and Handling: The hazardous nature of reagents like DEAD, DIAD, and hydrazine must be factored into the cost analysis, as specialized handling and quenching procedures are required.
Other Synthetic Applications
This compound is also utilized in other important transformations.
Synthesis of Unsymmetrical Sulfides from Alcohols
This reagent facilitates the direct conversion of alcohols to unsymmetrical sulfides, a valuable transformation for the synthesis of various sulfur-containing compounds.[2]
Alternative Methods:
-
Mitsunobu Reaction with Thiols: A common and high-yielding method.
-
Alkylation of Thiolates: A classical S_N2 approach using alkyl halides or tosylates derived from alcohols.
The cost-effectiveness of using the phosphonium salt for this transformation would need to be weighed against these well-established and often more economical methods, depending on the specific substrate and desired yield.
Synthesis of Alkenes and 1,3-Dienes from Allylic Alcohols
The conversion of allylic alcohols to alkenes and 1,3-dienes is another application of this phosphonium salt.[1][2]
Alternative Methods for Alkene Synthesis from Allylic Alcohols:
-
Deoxygenation reactions: Using reagents like Lawesson's reagent or by conversion to a tosylate followed by reduction.
-
Allylic rearrangement followed by elimination.
Alternative Methods for 1,3-Diene Synthesis:
-
Wittig Reaction and its variants: A powerful and widely used method for forming carbon-carbon double bonds.
-
Cross-coupling reactions: Such as the Suzuki or Stille coupling of vinyl halides with vinyl boronic acids or stannanes.
-
Elimination reactions: From diols or dihalides.
The choice of method for these transformations is highly dependent on the desired stereochemistry and the functional group tolerance of the substrate. While the phosphonium salt offers a direct route, the cost and availability may make alternative, multi-step procedures more practical for larger-scale synthesis.
Conclusion and Recommendations
This compound is a versatile reagent with applications in the synthesis of amines, sulfides, alkenes, and dienes.
-
For the synthesis of primary amines from alcohols, the Gabriel synthesis generally offers the most cost-effective solution for simple substrates due to its low reagent costs and the avoidance of over-alkylation. The Mitsunobu reaction is a powerful alternative for more complex molecules where high yields and stereochemical inversion are critical, despite the higher reagent cost and purification challenges. The use of This compound may be justified for specific substrates where it demonstrates superior performance in terms of yield or selectivity, but its high cost makes it less suitable for general use.
-
For the synthesis of unsymmetrical sulfides, alkenes, and 1,3-dienes, a thorough evaluation of established methods such as the Mitsunobu reaction (for sulfides) and various olefination and cross-coupling reactions (for alkenes and dienes) is recommended. The directness of the transformation using this compound is an advantage, but its cost-effectiveness will be highly dependent on the specific synthetic challenge.
Recommendation for Researchers: When considering the use of this compound, it is crucial to perform a small-scale pilot study to determine its efficacy for the specific substrate . A direct comparison of the yield and ease of purification with an established alternative method will provide the most accurate assessment of its cost-effectiveness for your particular application.
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Sci-Hub. (n.d.). ChemInform Abstract: A NEW SYNTHESIS OF 1,3‐DIENES FROM ALLYL SULFIDES AND ALLYL SULFONES USING TRIBUTYLSTANNYLMETHYL IODIDE. Retrieved January 21, 2026, from [Link]
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Request PDF. (n.d.). Nickel- and Cobalt-based Heterogeneous Catalytic Systems for Selective Primary Amination of Alcohol with Ammonia. Retrieved January 21, 2026, from [Link]
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Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Kinetic Performance of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the myriad of available catalysts, phosphonium salts have emerged as a versatile and robust class of organocatalysts, particularly in the realm of phase-transfer catalysis (PTC). This guide provides an in-depth comparative analysis of the kinetic performance of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, a prominent aminophosphonium salt, against other catalytic systems in key synthetic applications. By integrating mechanistic insights with experimental data, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection and reaction optimization.
Introduction to this compound
This compound, often referred to as Murahashi's reagent, is a quaternary phosphonium salt distinguished by the presence of a nitrogen atom directly bonded to the phosphorus center.[1][2] This structural feature imparts unique electronic and steric properties that influence its catalytic activity.
Synthesis: The preparation of this catalyst is typically achieved through the quaternization of phenyliminotriphenylphosphorane with an excess of iodomethane. The reaction proceeds readily at reflux, yielding the desired product in high yield.[3]
Key Applications: this compound has proven to be an effective catalyst for a range of organic transformations, including:
-
Synthesis of amines from alcohols[3]
-
Synthesis of unsymmetrical sulfides[3]
-
Synthesis of alkenes from allyl alcohols[3]
-
Synthesis of 1,3-dienes[3]
These applications often operate under phase-transfer catalysis conditions, where the phosphonium salt facilitates the transfer of a reactant between two immiscible phases, thereby accelerating the reaction rate.
The Engine of Catalysis: Understanding Phase-Transfer Kinetics
Many of the reactions catalyzed by this compound are facilitated by a phase-transfer mechanism. In a typical liquid-liquid PTC system, an aqueous phase contains an inorganic nucleophile (e.g., a halide or hydroxide), and an organic phase contains the organic substrate. The phosphonium salt, being soluble in the organic phase due to its lipophilic character, shuttles the nucleophile from the aqueous to the organic phase to react with the substrate.
The overall reaction rate in a PTC system is governed by a series of interconnected steps, including interfacial mass transfer and the intrinsic reaction rate in the organic phase. The kinetic model for such reactions can be complex, but often, one step is rate-determining. The reaction rate is influenced by several factors, including the structure of the catalyst, the nature of the solvent, the concentration of the reactants and the catalyst, and the agitation speed.[4][5]
Caption: Generalized mechanism of phase-transfer catalysis.
Comparative Kinetic Analysis of Catalytic Applications
This section provides a comparative analysis of this compound against alternative catalysts for its primary applications. While specific kinetic data for this particular phosphonium salt is not extensively reported in the literature, we can infer its likely performance based on the established principles of phosphonium salt catalysis and available data for related systems.
Synthesis of Amines from Alcohols
The direct synthesis of amines from alcohols is a highly atom-economical transformation. This reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde or ketone, which then undergoes reductive amination.
This compound can facilitate this transformation, likely acting as a dehydrating agent in conjunction with a reducing agent or as a phase-transfer catalyst for a nucleophilic substitution pathway under specific conditions.
Alternative Catalysts and Kinetic Comparison:
A prominent alternative is the use of homogeneous ruthenium catalysts, such as those based on Ru-Xantphos complexes. Kinetic studies on the amination of alcohols with ammonia using a HRuCl(CO)(PPh₃)₃/Xantphos system have shown a reaction order of 0.7 with respect to the alcohol.[3][6] This fractional order suggests a complex mechanism involving multiple elementary steps.
| Catalyst System | Typical Reaction Conditions | Key Kinetic Parameters | Advantages | Disadvantages |
| (N-Methyl-N-phenylamino) triphenylphosphonium Iodide | High temperature, often with a stoichiometric reductant or in a two-phase system. | Not extensively reported. Expected to follow PTC kinetics if applicable. | Readily available, metal-free. | May require stoichiometric reagents, potentially harsh conditions. |
| Ruthenium-Xantphos Complexes | 150-170 °C, ammonia pressure. | Reaction order of 0.7 in alcohol.[3][6] | High selectivity for primary amines, high turnover numbers. | Requires precious metal, high pressure. |
| Cobalt-based Catalysts | High temperature and pressure. | Varies with catalyst formulation. | Uses a more abundant metal. | Often requires higher temperatures and pressures than noble metal catalysts. |
| Iridium-based Catalysts | Milder conditions compared to Ru and Co. | Can exhibit high turnover frequencies. | High efficiency and selectivity. | High cost of iridium. |
Experimental Protocol: Kinetic Analysis of Amine Synthesis from an Alcohol
-
Reaction Setup: A high-pressure autoclave equipped with a magnetic stirrer and a sampling valve is charged with the alcohol, the catalyst (e.g., this compound or a Ru-based catalyst), and a suitable solvent.
-
Reaction Initiation: The reactor is sealed, purged with an inert gas, and then pressurized with ammonia to the desired pressure. The reaction mixture is heated to the set temperature with vigorous stirring.
-
Monitoring Reaction Progress: At specific time intervals, small aliquots of the reaction mixture are withdrawn through the sampling valve. The samples are immediately quenched (e.g., by cooling and dilution) to stop the reaction.
-
Analysis: The composition of each sample is analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting alcohol, the amine product(s), and any intermediates or byproducts. An internal standard is used for accurate quantification.
-
Data Analysis: The concentration data is plotted against time to obtain reaction profiles. From these profiles, initial reaction rates can be determined. By systematically varying the initial concentrations of the reactants and the catalyst, the reaction orders with respect to each component can be determined, allowing for the formulation of a rate law.
Caption: Workflow for kinetic analysis of amine synthesis.
Synthesis of Unsymmetrical Sulfides
The synthesis of unsymmetrical sulfides is a fundamental transformation in organic chemistry. Phosphonium salts can catalyze the reaction between a thiol and an alkyl halide under phase-transfer conditions.
This compound is expected to be an effective catalyst for this reaction, facilitating the transfer of the thiolate anion from an aqueous or solid phase to the organic phase containing the alkyl halide.
Alternative Catalysts and Kinetic Comparison:
Quaternary ammonium salts are the most common alternative phase-transfer catalysts for this transformation. The choice between a phosphonium and an ammonium salt can significantly impact the reaction rate and yield.
| Catalyst System | Typical Reaction Conditions | Key Kinetic Parameters | Advantages | Disadvantages |
| (N-Methyl-N-phenylamino) triphenylphosphonium Iodide | Biphasic (liquid-liquid or solid-liquid), mild to moderate temperature. | Expected to follow PTC kinetics. Rate depends on catalyst lipophilicity and anion extractability. | High thermal stability, not susceptible to Hofmann elimination.[7][8] | Higher cost compared to some ammonium salts. |
| Tetrabutylammonium Bromide (TBAB) | Biphasic, mild to moderate temperature. | Well-established PTC kinetics. | Lower cost, widely available. | Lower thermal stability, can undergo Hofmann elimination at high temperatures and basicity.[7] |
| Aliquat 336 (Tricaprylmethylammonium chloride) | Biphasic, mild to moderate temperature. | Effective for a wide range of PTC reactions. | Good performance, relatively inexpensive. | Can be a mixture of compounds, potential for lower thermal stability. |
Data Presentation: Comparative Yields in a Model Sulfide Synthesis
The following table summarizes representative yields for the synthesis of butyl phenyl sulfide from thiophenol and 1-bromobutane under PTC conditions, highlighting the comparative efficacy of different catalysts.
| Catalyst | Yield (%) |
| This compound | (Expected to be high, likely >95%) |
| Tetrabutylammonium Bromide (TBAB) | ~90-95% |
| Aliquat 336 | ~92%[7] |
| Tetra Phenyl Phosphonium Bromide (TPPB) | 98%[9] |
Note: The yield for this compound is an educated estimation based on the performance of similar phosphonium salts.
Synthesis of Alkenes from Allyl Alcohols
The dehydration of alcohols to form alkenes is a classic organic reaction. While traditionally carried out with strong acids, catalytic methods offer milder and more selective alternatives.
This compound can promote the dehydration of allyl alcohols, likely through the formation of a phosphonium ether intermediate, which then undergoes elimination.
Alternative Catalysts and Kinetic Comparison:
A variety of metal-based and organocatalytic systems have been developed for the dehydration of alcohols.
| Catalyst System | Typical Reaction Conditions | Key Kinetic Parameters | Advantages | Disadvantages |
| (N-Methyl-N-phenylamino) triphenylphosphonium Iodide | Moderate to high temperature, often in a non-polar solvent. | Likely follows a pseudo-first-order or second-order rate law depending on the mechanism. | Metal-free, avoids acidic conditions. | May require stoichiometric amounts in some cases, limited kinetic data available. |
| Rhenium Catalysts (MTO, Re₂O₇) | 100 °C. | Efficient for benzylic, allylic, and tertiary alcohols. | High efficiency for a range of substrates. | Use of expensive and toxic rhenium. |
| Metal Triflates (e.g., Fe(OTf)₃) | Varies with metal and substrate. | Promising for cost-effective processes. | More cost-effective than precious metal catalysts. | Can be sensitive to moisture. |
| Brønsted Acids (e.g., H₂SO₄, H₃PO₄) | High temperature. | Well-established, but often non-selective. | Inexpensive. | Harsh conditions, can lead to rearrangements and side products. |
Experimental Protocols for Kinetic Studies
To facilitate further research and direct comparison, the following are generalized protocols for conducting kinetic studies of reactions catalyzed by this compound.
General Protocol for Monitoring Reaction Kinetics:
-
Instrumentation: Utilize in-situ monitoring techniques such as ReactIR (FTIR spectroscopy) or automated sampling with offline analysis (GC, HPLC, NMR).[10][11]
-
Reaction Setup: Assemble the reaction in a thermostatted reactor equipped with an overhead stirrer and the chosen analytical probe or sampling port.
-
Data Acquisition: Initiate the reaction by adding the final reagent (often the catalyst) and start data acquisition. Collect data at regular intervals throughout the course of the reaction.
-
Data Processing: Convert the raw analytical data (e.g., absorbance, peak area) to concentration using a pre-established calibration curve.
-
Kinetic Modeling: Plot the concentration of reactants and products as a function of time. Use initial rate methods or integral methods to determine the reaction order with respect to each component and calculate the rate constants.
Caption: Logical flow for a kinetic investigation.
Conclusion: The Verdict on this compound
This compound stands as a valuable and versatile organocatalyst with a broad range of applications in organic synthesis. While detailed kinetic studies on this specific catalyst are not as prevalent as for some of its counterparts, its performance can be reliably inferred from the well-established principles of phosphonium salt and phase-transfer catalysis.
Key Strengths:
-
High Thermal Stability: Like other phosphonium salts, it is not susceptible to Hofmann elimination, making it suitable for reactions requiring elevated temperatures.[7][8]
-
Versatility: It effectively catalyzes a variety of important transformations.
-
Metal-Free: As an organocatalyst, it avoids the cost and potential toxicity associated with heavy metal catalysts.
Areas for Further Research:
A significant opportunity exists for detailed kinetic investigations into reactions catalyzed by this compound. Such studies would provide a more quantitative understanding of its catalytic power and allow for more precise comparisons with other catalytic systems. This would undoubtedly lead to the further optimization of existing synthetic methods and the development of new applications for this promising catalyst.
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Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. (n.d.). Retrieved January 21, 2026, from [Link]
- Kinetic resolution of allylic alcohols using a chiral phosphine catalyst. (2001). Organic Letters, 3(4), 535–536.
- Facile synthesis of phosphonium salts from alcohols. (2000). Tetrahedron Letters, 41(35), 6723–6726.
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Reaction progress kinetic analysis. (2023, December 15). In Wikipedia. [Link]
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A Comparison of Catalytic Activity of Ammonium and Phosphonium Salts in Carboxylation of Epoxides without Lewis Acids. (n.d.). Retrieved January 21, 2026, from [Link]
- Efficient kinetic experiments in continuous flow microreactors. (2018). Reaction Chemistry & Engineering, 3(5), 585–591.
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Synthesis of secondary and tertiary amines. (n.d.). Retrieved January 21, 2026, from [Link]
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Phase transfer catalysis (PTC). (2023, July 2). Retrieved January 21, 2026, from [Link]
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Unusual Application for Phosphonium Salts and Phosphoranes: Synthesis of Chalcogenides. (n.d.). Retrieved January 21, 2026, from [Link]
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Phase-Transfer Catalysis (PTC). (2008, April 10). Retrieved January 21, 2026, from [Link]
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Process Intensification Using Phase Transfer Catalysts. (n.d.). Retrieved January 21, 2026, from [Link]
- Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. (2021). RSC Advances, 11(38), 23395–23405.
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Synthesis of Amines and Ammonium Salts. (n.d.). Retrieved January 21, 2026, from [Link]
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- Sulfur-mediated synthesis of unsymmetrically substituted N-aryl oxalamides by the cascade thioamidation/cyclocondensation and hydrolysis reaction. (2021). Organic & Biomolecular Chemistry, 19(3), 576–585.
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A Senior Scientist's Guide to the Computational Analysis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide Mechanisms
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth guide on the computational elucidation of reaction mechanisms involving (N-Methyl-N-phenylamino)triphenylphosphonium Iodide. As a reagent structurally analogous to the classic phosphines used in cornerstone reactions like the Mitsunobu and Appel reactions, understanding its mechanistic nuances is paramount for predicting reactivity, optimizing conditions, and designing novel synthetic pathways.[1][2][3]
This document moves beyond rigid templates. Instead, it provides a logical framework grounded in first-principles computational chemistry, guiding you through the why and how of mechanistic investigation. We will compare methodologies, outline validated protocols, and benchmark the title compound against established alternatives, equipping you with the knowledge to perform and interpret high-integrity computational analyses.
Part 1: Mechanistic Foundations of Aminophosphonium Reagents
This compound belongs to the family of phosphonium salts, which are renowned for their ability to activate alcohols toward nucleophilic substitution.[1] Its reactivity profile is expected to parallel that of reagents used in the Mitsunobu and Appel reactions, where an alcohol is converted into a good leaving group via the formation of a key alkoxyphosphonium intermediate.[4][5][6]
The central hypothesis for many of its applications, particularly in the synthesis of amines from alcohols, involves the following generalized pathway:
-
Alcohol Activation: The phosphonium cation reacts with an alcohol (ROH) to form a highly reactive alkoxyphosphonium salt, [(Ph)3P(NMePh)-OR]+.
-
Nucleophilic Displacement: A nucleophile (Nu⁻) attacks the activated carbon center in an Sₙ2 fashion, displacing the phosphine oxide derivative, in this case, likely (N-Methyl-N-phenylamino)triphenylphosphine oxide.
The thermodynamics and kinetics of these two steps are the primary targets of computational analysis. Elucidating the structures of the transition states and intermediates provides the deepest possible insight into the reaction's feasibility, rate, and stereochemical outcome.[7][8]
Caption: Generalized workflow for alcohol activation by a phosphonium salt.
Part 2: A Comparative Guide to Computational Methodologies
The trustworthiness of a computational study hinges on the selection of appropriate methods. For phosphonium-based reaction mechanisms, where both covalent bond changes and subtle non-covalent interactions (e.g., phenyl ring stacking) are at play, this choice is critical.[9] We will compare the industry-standard approaches to provide a self-validating framework.
Data Presentation: Comparison of Computational Methods
| Parameter | Method 1: "Workhorse" | Method 2: "High-Accuracy" | Rationale & Expert Insight |
| Level of Theory | Density Functional Theory (DFT) | Coupled Cluster (e.g., DLPNO-CCSD(T)) | DFT offers the best balance of accuracy and computational cost for the system sizes involved (50-100 atoms).[7] Coupled Cluster is the "gold standard" for energy calculations but is typically reserved for single-point energy calculations on DFT-optimized geometries due to its high cost. |
| DFT Functional | B3LYP-D3(BJ) | ωB97M-V or M06-2X | B3LYP is a popular hybrid functional, but the -D3(BJ) dispersion correction is non-negotiable to accurately model non-covalent interactions between phenyl groups.[10] ωB97M-V (a range-separated hybrid meta-GGA) and M06-2X (a hybrid meta-GGA) are often superior for reaction kinetics and barrier heights, providing more reliable energetic predictions.[11][12] |
| Basis Set | 6-311+G(d,p) (Pople) | aug-cc-pVTZ (Dunning) | The Pople-style basis set is a robust choice for geometry optimizations. For high-accuracy single-point energies, a larger Dunning-style augmented correlation-consistent basis set is recommended to better describe the electron distribution, especially for the anionic nucleophile and polar bonds. |
| Solvent Model | Implicit (SMD or PCM) | Implicit + Explicit (Hybrid) | An implicit solvent model (like SMD) is crucial as these reactions are run in solution. It treats the solvent as a polarizable continuum. For key transition states, adding 1-2 explicit solvent molecules hydrogen-bonded to the reactants can significantly improve the accuracy of the calculated barrier height, though at an increased computational cost. |
Trustworthiness: This multi-tiered approach ensures self-validation. Geometries optimized with the "Workhorse" method can be refined with single-point energy calculations using the "High-Accuracy" method. If the relative energy differences are consistent between the methods, it builds confidence in the resulting mechanistic model.
Part 3: Experimental Protocol: A Step-by-Step Workflow for In-Silico Mechanistic Analysis
This section details the complete workflow for computing the reaction energy profile for the activation of an alcohol by this compound.
Step 1: System Definition and Initial Geometry Optimization
-
Build Reactants: Construct the 3D structures of the (N-Methyl-N-phenylamino)triphenylphosphonium cation, the alcohol (e.g., ethanol), and the nucleophile (e.g., acetate) in a molecular editor.
-
Conformational Search: For flexible molecules like the phosphonium salt, perform a preliminary conformational search using a lower level of theory (e.g., GFN2-xTB) to identify the lowest energy conformer.
-
Initial Optimization: Perform a full geometry optimization on each isolated species using your chosen DFT method (e.g., B3LYP-D3(BJ)/6-311+G(d,p)) with an implicit solvent model.
-
Frequency Calculation: Run a frequency calculation on each optimized structure to confirm it is a true minimum (i.e., has zero imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections for Gibbs free energy.
Step 2: Locating and Verifying the Transition State (TS)
-
Propose TS Structure: Manually build a starting structure for the transition state. For the Sₙ2 step, this would involve elongating the C-O bond being broken and shortening the C-Nu bond being formed.
-
TS Optimization: Submit the proposed structure for a transition state optimization (e.g., using the Berny algorithm, QST2, or QST3). This calculation seeks a first-order saddle point on the potential energy surface.
-
TS Verification:
-
Frequency Analysis: A true transition state must have exactly one imaginary frequency .[7] The vibrational mode of this frequency should correspond to the expected reaction coordinate (e.g., the asymmetric stretch of the Nu--C--O atoms).
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS geometry. This traces the minimum energy path downhill from the TS. A successful IRC calculation must connect the transition state to the correct reactant and product minima on the potential energy surface, confirming its role in the reaction.[7]
-
Step 3: Calculating the Reaction Energy Profile
-
Optimize Products: Perform geometry optimizations and frequency calculations on the final products (e.g., ethyl acetate and (N-Methyl-N-phenylamino)triphenylphosphine oxide).
-
Calculate Gibbs Free Energies (ΔG): For each stationary point (reactants, TS, products), calculate the Gibbs free energy in solution. This is typically done by adding the thermal correction to the Gibbs free energy (from the frequency calculation) to the single-point electronic energy in solution.
-
Construct Profile: Plot the relative Gibbs free energies of all species to visualize the reaction profile. The activation energy (ΔG‡) is the difference in energy between the transition state and the reactants.
Caption: Step-by-step computational workflow for mechanistic elucidation.
Part 4: Performance Comparison Against Alternative Reagents
To contextualize the reactivity of this compound, we compare its computationally predicted performance metrics against those established for classic Appel and Mitsunobu-type reactions. The data for the alternative reagents are representative values derived from computational literature on analogous systems.[13][14] The values for the title compound are hypothetical placeholders for the results of the workflow described above.
Quantitative Data: Comparison of Reaction Energetics
| Reagent System | Key Intermediate | Activation Energy (ΔG‡) (kcal/mol) | Overall Reaction Energy (ΔG_rxn) (kcal/mol) | Key TS Bond Lengths (Å) |
| Appel Reaction (PPh₃ + CCl₄ + ROH) | [(Ph)₃P-OR]⁺ Cl⁻ | ~20-25 | ~ -15 (Exergonic) | C-Cl: ~2.4, C-O: ~1.9 |
| Mitsunobu Reaction (PPh₃ + DEAD + ROH + NuH) | [(Ph)₃P-OR]⁺ Nu⁻ | ~15-22 | ~ -20 (Exergonic) | C-Nu: ~2.2, C-O: ~2.0 |
| (N-Methyl-N-phenylamino)triphenylphosphonium (Title Cmpd + ROH + Nu⁻) | [(Ph)₃P(NMePh)-OR]⁺ Nu⁻ | (To be calculated) | (To be calculated) | (To be calculated) |
Analysis and Mechanistic Insights
The primary difference in the title compound is the replacement of a phenyl group (in PPh₄⁺) or a transient bond (in Appel/Mitsunobu) with a permanent N-Methyl-N-phenylamino substituent. We can hypothesize its effects:
-
Electronic Effect: The nitrogen atom is more electronegative than carbon but possesses a lone pair that can potentially donate electron density to the phosphorus center via π-type interactions. This donation could stabilize the positive charge on the phosphorus atom, potentially making the initial phosphonium salt less reactive (a higher activation barrier for alcohol attack) compared to the transient intermediates in the Appel or Mitsunobu reactions.
-
Steric Effect: The N-Methyl-N-phenylamino group introduces significant steric bulk around the phosphorus center. This could hinder the approach of the alcohol during the activation step, leading to a higher activation energy compared to less hindered phosphine reagents.
The computational analysis outlined in Part 3 would directly test these hypotheses by quantifying the activation barriers. A higher calculated ΔG‡ compared to the benchmark systems would support these electronic/steric deactivation arguments.
Conclusion
The computational analysis of this compound offers a powerful avenue for understanding its synthetic utility. By employing a robust and self-validating computational strategy, centered on dispersion-corrected Density Functional Theory, researchers can reliably map the reaction energy profile. This guide proposes a framework for such an investigation, emphasizing a comparative approach that benchmarks the reagent against established systems like those in the Appel and Mitsunobu reactions. The resulting data will not only elucidate the specific mechanisms of the title compound but will also provide invaluable insights for the rational design of next-generation phosphonium-based reagents in synthetic chemistry.
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Denton, R. et al. (2020). Computational Exploration of a Redox-Neutral Organocatalytic Mitsunobu Reaction. Journal of the American Chemical Society. [Link]
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Hughes, D. L. (2021). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central. [Link]
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Ansari, F. L. et al. (2023). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Denton, R. et al. (2020). Computational Exploration of a Redox-Neutral Organocatalytic Mitsunobu Reaction. ResearchGate. [Link]
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Krenske, E. H. et al. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]
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Scheschkewitz, D. et al. (2020). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Chemical Science. [Link]
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Frenking, G. et al. (2007). A New Look at the Ylidic Bond in Phosphorus Ylides and Related Compounds: Energy Decomposition Analysis Combined with a Domain-Averaged Fermi Hole Analysis. Journal of the American Chemical Society. [Link]
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Krenske, E. H. et al. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. ResearchGate. [Link]
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Anbari, M. et al. (2011). Computational study for the ylide isomers from the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates in the presence of 6-chloro-2-benzoxazolethiol. Arabian Journal of Chemistry. [Link]
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Denton, R. et al. (2011). Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. The Journal of Organic Chemistry. [Link]
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Saleem, M. et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
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Organic Chemistry Portal. Appel Reaction. organic-chemistry.org. [Link]
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A Comparative Guide to (N-Methyl-N-phenylamino)triphenylphosphonium Iodide and Traditional Catalysts in C-N and C-O Bond Formation
For the modern researcher, scientist, and drug development professional, the efficient construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is a cornerstone of organic synthesis. This guide provides an in-depth technical comparison of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, a versatile phosphonium salt organocatalyst, against established traditional catalytic systems for these crucial transformations. By examining the mechanistic underpinnings, experimental protocols, and performance landscapes of each catalyst, this document aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.
Introduction: The Catalytic Landscape of C-N and C-O Bond Formation
The synthesis of amines and ethers is fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Historically, these transformations have been dominated by transition metal catalysis, particularly palladium-based systems for C-N cross-coupling, and strong acid catalysis for etherification. While powerful, these methods often come with challenges, including the cost and toxicity of metal catalysts, the need for specialized ligands, and harsh reaction conditions that limit functional group tolerance.
In recent years, organocatalysis has emerged as a powerful alternative, offering metal-free pathways to complex molecules. This compound, also known as Murahashi's reagent, has garnered attention as a versatile phosphonium salt capable of facilitating nucleophilic substitution reactions, including the direct amination of alcohols. This guide will benchmark the performance of this organocatalyst against the titans of traditional catalysis in two key reaction classes: the synthesis of amines from alcohols (C-N bond formation) and the synthesis of ethers from alcohols (C-O bond formation).
The Contenders: A Head-to-Head Overview
| Feature | This compound | Traditional Palladium Catalysts (e.g., Buchwald-Hartwig) | Traditional Acid Catalysts (e.g., H₂SO₄) |
| Catalyst Type | Organocatalyst (Phosphonium Salt) | Transition Metal Catalyst | Brønsted or Lewis Acid |
| Primary Application | Direct amination and etherification of alcohols | Cross-coupling of aryl/vinyl halides/triflates with amines | Dehydration of alcohols to form symmetrical ethers |
| Mechanism | In-situ activation of alcohols via alkoxyphosphonium salt formation | Oxidative addition-reductive elimination cycle | Protonation of alcohol, followed by SN1 or SN2 reaction |
| Typical Substrates | Activated alcohols (benzylic, allylic), primary & secondary amines | Aryl/vinyl halides/triflates, primary & secondary amines, alcohols | Primary and secondary alcohols |
| Reaction Conditions | Generally moderate to high temperatures (reflux) | Mild to high temperatures, often requires inert atmosphere | High temperatures, strong acid concentration |
| Advantages | Metal-free, avoids pre-activation of alcohols, good for direct amination | Broad substrate scope, high efficiency, well-established | Inexpensive, simple procedure for symmetrical ethers |
| Disadvantages | Can require stoichiometric amounts, limited to activated alcohols | Cost and toxicity of palladium, ligand sensitivity, potential for metal contamination | Harsh conditions, limited to symmetrical ethers, side reactions (elimination) |
In-Depth Analysis: Amination of Alcohols
The direct conversion of alcohols to amines is a highly atom-economical transformation. Here, we compare the phosphonium salt-mediated approach with the well-established palladium-catalyzed Buchwald-Hartwig amination, which typically involves the coupling of an amine with an organohalide, but can be adapted for alcohols.
This compound: The Organocatalytic Approach
This compound facilitates the direct amination of alcohols by activating the hydroxyl group in situ, transforming it into a good leaving group.
Mechanism of Action:
The reaction is believed to proceed through the formation of an alkoxyphosphonium salt intermediate. The alcohol attacks the phosphonium cation, displacing the iodide ion. This intermediate then undergoes nucleophilic attack by the amine, leading to the desired amine product and triphenylphosphine oxide as a byproduct.
Mechanism of alcohol amination.
Experimental Protocol: Synthesis of N-Benzylaniline from Benzyl Alcohol and Aniline
-
To a solution of benzyl alcohol (1.0 mmol) and aniline (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL), add this compound (1.2 mmol).
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford N-benzylaniline.
Traditional Catalyst: Palladium-Catalyzed Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, typically coupling aryl halides with amines.[1][2] While not a direct amination of alcohols in its classic form, variations and related methodologies exist that can achieve this transformation, often requiring the alcohol to be first converted to a halide or triflate.
Mechanism of Action:
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][4][5]
Buchwald-Hartwig amination cycle.
Experimental Protocol: Synthesis of N-Benzylaniline from Benzyl Bromide and Aniline
-
To an oven-dried flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a solvent (e.g., toluene, 10 mL), followed by aniline (1.2 mmol) and benzyl bromide (1.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In-Depth Analysis: Etherification of Alcohols
The formation of ethers from alcohols is another cornerstone of organic synthesis. We compare the phosphonium salt-mediated approach with the classic acid-catalyzed dehydration.
This compound: A Milder Approach to Ethers
Similar to amination, the phosphonium salt can be employed for the synthesis of ethers, particularly unsymmetrical ethers, by activating an alcohol for nucleophilic attack by another alcohol.
Mechanism of Action:
The mechanism mirrors that of amination, with the initial formation of an alkoxyphosphonium salt. A second alcohol molecule then acts as the nucleophile, attacking the activated alcohol to form the ether and triphenylphosphine oxide.
Mechanism of etherification.
Experimental Protocol: Synthesis of Benzyl Phenyl Ether from Benzyl Alcohol and Phenol
-
To a solution of benzyl alcohol (1.0 mmol) and phenol (1.2 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL), add this compound (1.2 mmol) and a non-nucleophilic base (e.g., DBU, 1.2 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Traditional Catalyst: Acid-Catalyzed Dehydration
A classic and straightforward method for the synthesis of symmetrical ethers is the dehydration of primary alcohols using a strong acid catalyst.[6]
Mechanism of Action:
The reaction proceeds by protonation of an alcohol by the acid, forming a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol in an Sₙ2 reaction to form a protonated ether, which is then deprotonated to yield the final product.[7][8]
Mechanism of acid-catalyzed etherification.
Experimental Protocol: Synthesis of Dibenzyl Ether from Benzyl Alcohol
-
Place benzyl alcohol (1.0 mol) in a distillation apparatus.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 5 mol%) while cooling the mixture in an ice bath.
-
Heat the mixture to a temperature that allows for the distillation of the ether product while returning the unreacted alcohol to the reaction flask (typically 130-140 °C for diethyl ether synthesis from ethanol; adjust for benzyl alcohol).
-
Collect the distillate, which contains the ether and some unreacted alcohol and water.
-
Wash the distillate with a dilute base solution to neutralize any remaining acid, followed by washing with water.
-
Dry the ether over a suitable drying agent (e.g., anhydrous calcium chloride) and purify by fractional distillation.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and traditional catalysts is a nuanced decision that hinges on the specific requirements of the desired transformation.
-
This compound shines as a metal-free alternative for the direct amination and etherification of activated alcohols. Its key advantage lies in circumventing the need for pre-functionalization of the alcohol, thus offering a more atom-economical and potentially greener synthetic route. However, its scope can be limited to more reactive alcohol substrates, and it often requires stoichiometric or near-stoichiometric amounts of the reagent.
-
Palladium-based catalysts remain the gold standard for a wide range of C-N cross-coupling reactions due to their broad substrate scope and high efficiency.[1] The continuous development of new ligands has expanded their applicability to increasingly challenging substrates and milder reaction conditions. The primary drawbacks are the cost and potential toxicity of palladium, necessitating careful purification of the final products, especially in pharmaceutical applications.
-
Traditional acid catalysis for etherification is a cost-effective and simple method for the synthesis of symmetrical ethers from primary alcohols. However, its harsh conditions, lack of selectivity for unsymmetrical ethers, and propensity for side reactions like elimination limit its utility in complex molecule synthesis.
Ultimately, the optimal catalyst is dictated by the specific molecular architecture being assembled, the functional groups present, and considerations of cost, efficiency, and environmental impact. This guide provides the foundational knowledge to navigate these choices, empowering researchers to select the most effective catalytic system for their synthetic challenges.
References
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- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
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- Tanigawa, Y., Kanamaru, H., Sonoda, A., & Murahashi, S. I. (1977). A novel method for synthesis of unsymmetrical amines from alcohols. Journal of the American Chemical Society, 99(7), 2361-2363.
- Klepel, M. R., & Wulff, G. (2006). Acid-catalyzed etherification of alcohols with isobutene in a microstructured reactor. Organic Process Research & Development, 10(5), 977-980.
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A Senior Application Scientist's Guide to Confirming the Purity of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
For researchers, scientists, and professionals in drug development, the purity of a reagent is paramount. The efficacy, safety, and reproducibility of a synthetic procedure or a biological assay are directly linked to the quality of the starting materials. (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, a versatile phosphonium salt utilized in various organic transformations, is no exception.[1][2][3][4] This guide provides an in-depth comparison of analytical techniques to rigorously confirm the purity of this compound, moving beyond simple specifications to a holistic, scientifically grounded approach.
The preparative route for this compound, often involving the reaction of phenyliminotriphenylphosphorane with an excess of iodomethane, gives clues to potential impurities.[1] These may include unreacted starting materials, residual solvents, or byproducts from side reactions. A multi-faceted analytical strategy is therefore not just recommended but essential for a comprehensive purity assessment.
The Analytical Workflow: A Multi-Technique Approach
A robust determination of purity relies on the convergence of data from several orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence assessment of the material's identity and purity.
Caption: A multi-step workflow for the comprehensive purity analysis of this compound.
Melting Point Analysis: The Classical Purity Indicator
The melting point is a fundamental physical property that provides a rapid and cost-effective preliminary assessment of purity. Pure crystalline solids exhibit a sharp, well-defined melting point, whereas the presence of impurities typically causes a depression and broadening of the melting range.[5][6][7][8][9]
Experimental Protocol
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The sample is heated at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
Interpretation of Results
-
High Purity: A sharp melting range of less than 2 °C that corresponds to the literature value indicates a high degree of purity.
-
Presence of Impurities: A broad melting range (e.g., > 5 °C) and a melting point lower than the expected value suggest the presence of impurities.[7]
Comparison with Other Techniques: While simple and informative, melting point analysis is non-specific and does not identify the nature of the impurities. It should always be used in conjunction with more sophisticated spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural confirmation of organic compounds. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR provides an unambiguous identification and a sensitive measure of purity. The presence of signals not attributable to the target compound can indicate impurities.[10][11]
Experimental Protocol
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard proton spectrum is acquired.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired.
-
³¹P NMR: A proton-decoupled phosphorus spectrum is acquired, often with a phosphoric acid external standard.[12]
-
Interpretation of Results
-
¹H NMR: The spectrum should show the expected signals for the aromatic protons of the phenyl groups, the N-methyl protons, and potentially the protons of the N-phenyl group, with the correct chemical shifts, multiplicities, and integration values. Impurity signals, such as those from residual solvents or starting materials, can often be identified.
-
¹³C NMR: The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts are characteristic of the carbon environments (e.g., aromatic, methyl).
-
³¹P NMR: A single sharp signal in the expected chemical shift range for a phosphonium salt confirms the presence of the phosphorus center.[13][14] The absence of other phosphorus-containing species (e.g., triphenylphosphine oxide) is a strong indicator of purity.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the premier technique for separating components in a mixture and quantifying the purity of a substance. For ionic compounds like phosphonium salts, reversed-phase HPLC is a common and effective method.[15][16][17] In fact, commercial suppliers often specify purity for this compound as a percentage of the area determined by HPLC.[18]
Experimental Protocol
-
Sample Preparation: A stock solution of the phosphonium salt is prepared by accurately weighing a small amount and dissolving it in a suitable solvent (e.g., acetonitrile/water mixture). A series of dilutions are made to create calibration standards if quantitative analysis of impurities is required.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is typically used.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[16][17]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings of the cation show strong absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Interpretation of Results
-
Purity Assessment: A pure sample will exhibit a single major peak with a specific retention time. The purity is often calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.[18]
-
Impurity Profiling: The presence of other peaks indicates impurities. Their retention times can provide clues to their identity (e.g., more or less polar than the main compound), and their peak areas can be used to estimate their concentration.
Mass Spectrometry (MS): Unveiling the Molecular Ion
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm the mass of the cation, [(C₆H₅)₃P(N(CH₃)(C₆H₅))]⁺. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing pre-formed ions like phosphonium salts.[12]
Experimental Protocol
-
Sample Preparation: A dilute solution of the sample is prepared in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Instrumentation: An ESI mass spectrometer, often coupled with a time-of-flight (TOF) analyzer for high-resolution mass measurement.
-
Data Acquisition: The sample is infused into the ESI source, and the mass spectrum is acquired in positive ion mode.
Interpretation of Results
-
Cation Confirmation: The spectrum should show an abundant signal corresponding to the exact mass of the (N-Methyl-N-phenylamino)triphenylphosphonium cation. High-resolution mass spectrometry can confirm the elemental composition of the ion.
-
Impurity Detection: The presence of other ions may indicate impurities or fragmentation products.
Elemental Analysis: The Fundamental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. This fundamental technique is a powerful way to confirm the empirical formula of a pure compound.
Experimental Protocol
-
Sample Preparation: A precisely weighed, dry sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Instrumentation: A dedicated CHN analyzer.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Interpretation of Results
-
Purity Confirmation: The experimentally determined percentages of C, H, and N should agree with the theoretical values calculated from the molecular formula (C₂₅H₂₃INP) within a narrow margin of error (typically ±0.4%). A significant deviation suggests the presence of impurities or residual solvent.
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| Melting Point | Change in physical state | Purity indication via range | Rapid, inexpensive, simple | Non-specific, insensitive to small amounts of impurity |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Detailed molecular structure, identification of impurities | Unambiguous structural confirmation, high sensitivity | Requires more expensive equipment, quantitative analysis can be complex |
| HPLC | Differential partitioning | Separation and quantification of components | Excellent for quantitative purity, high sensitivity | Method development can be time-consuming, requires reference standards for impurity identification |
| Mass Spectrometry | Mass-to-charge ratio of ions | Molecular weight of the cation | High sensitivity, confirms molecular formula (with HRMS) | May not be quantitative without standards, provides limited structural information alone |
| Elemental Analysis | Combustion and gas analysis | Elemental composition (%C, H, N) | Confirms empirical formula, good for bulk purity | Does not identify individual impurities, requires a pure, dry sample |
Conclusion: An Integrated Approach to Purity Confirmation
No single technique can provide a complete picture of the purity of this compound. A prudent and scientifically rigorous approach, as practiced in the pharmaceutical and fine chemical industries, involves an orthogonal combination of methods. A sharp melting point provides initial confidence. Clean ¹H, ¹³C, and ³¹P NMR spectra confirm the structure and the absence of significant impurities. A single, sharp peak in an HPLC chromatogram with an area % >98% provides quantitative assurance. Confirmation of the cation's mass by MS and an elemental analysis that aligns with the theoretical values provide the final, definitive evidence of high purity. By integrating these techniques, researchers can proceed with confidence, knowing their reagent meets the stringent quality standards required for reliable and reproducible scientific outcomes.
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A Comparative Guide to the Reactivity of Phosphonium Ylides in Catalytic Cycles
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. Phosphonium ylides, workhorses of synthetic organic chemistry, are key players in the construction of complex molecular architectures. Their reactivity, however, is not a one-size-fits-all parameter. This guide provides an in-depth comparison of the reactivity of different classes of phosphonium ylides within catalytic cycles, moving beyond the classical stoichiometric Wittig reaction to explore their expanding role in modern catalysis. We will delve into the electronic and steric factors governing their reactivity, supported by experimental insights and detailed protocols to empower your research.
The Nature of the Ylide: A Tale of Stability and Reactivity
Phosphonium ylides are zwitterionic species characterized by a positively charged phosphorus atom adjacent to a carbanion.[1] The key to understanding their reactivity lies in the stability of this carbanion, which is primarily influenced by the substituents on the carbon atom.[1] This gives rise to three main classes of ylides:
-
Non-stabilized Ylides: These ylides bear alkyl or other electron-donating groups on the carbanionic carbon. The negative charge is localized, making them highly nucleophilic and reactive.[2] They are typically generated and used in situ due to their instability.
-
Stabilized Ylides: These ylides feature electron-withdrawing groups (e.g., ester, ketone, nitrile) on the carbanionic carbon. The negative charge is delocalized through resonance, rendering them significantly more stable and less reactive than their non-stabilized counterparts.[3] Many stabilized ylides can be isolated and stored.
-
Semi-stabilized Ylides: Bridging the gap between the two extremes, semi-stabilized ylides have substituents like aryl or vinyl groups that offer moderate resonance stabilization. Their reactivity is intermediate between non-stabilized and stabilized ylides.
The interplay between stability and reactivity is a central theme in the application of phosphonium ylides in catalysis.
The Wittig Reaction: A Foundation for Understanding Reactivity
The Wittig reaction, the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene, is the cornerstone of ylide chemistry.[1] While often performed stoichiometrically, the principles of reactivity observed here are fundamental to their behavior in catalytic cycles.
The reactivity of the ylide dictates not only the reaction rate but also the stereochemical outcome of the resulting alkene. A general trend observed is:
-
Non-stabilized ylides react rapidly and irreversibly under kinetic control, typically favoring the formation of (Z)-alkenes.[2]
-
Stabilized ylides react more slowly and often reversibly under thermodynamic control, leading predominantly to (E)-alkenes.[2]
-
Semi-stabilized ylides often provide mixtures of (E)- and (Z)-alkenes, with the ratio being sensitive to reaction conditions.
This difference in stereoselectivity arises from the energetics of the reaction pathway, specifically the formation and decomposition of the oxaphosphetane intermediate.
Phosphonium Ylides in Modern Catalytic Cycles
The utility of phosphonium ylides extends far beyond the traditional Wittig reaction. They are increasingly employed as key intermediates and catalysts in a variety of modern organic transformations.
Catalytic Wittig Reactions
A significant advancement has been the development of catalytic Wittig reactions, which address the atom economy issue of the stoichiometric version by regenerating the phosphine reagent. This is typically achieved through an in situ reduction of the phosphine oxide byproduct.[4]
The reactivity of the ylide in these cycles is crucial for efficient catalyst turnover. While early examples focused on stabilized ylides, recent developments have enabled the use of semi-stabilized and even non-stabilized ylides in catalytic Wittig reactions through careful tuning of the phosphine catalyst and the use of masked bases.[5][6]
Conceptual Diagram: Catalytic Wittig Cycle
Caption: A generalized catalytic cycle for the Wittig reaction.
Palladium-Catalyzed Allylation of Stabilized Ylides
Stabilized phosphonium ylides can act as nucleophiles in transition metal-catalyzed reactions. For instance, in the presence of a palladium catalyst, ketone-stabilized ylides undergo allylation with primary allylic amines.[7] This reaction proceeds via the formation of a π-allylpalladium intermediate that is then attacked by the ylide. Subsequent one-pot Wittig olefination can then be performed to generate α,β-unsaturated ketones.[7] This demonstrates the integration of ylide chemistry with transition metal catalysis.
Ruthenium-Catalyzed Dehydrogenative Annulations
In a more complex catalytic system, α-carbonyl phosphonium ylides can participate in ruthenium-catalyzed dehydrogenative annulations.[8][9] In these reactions, the phosphonium ylide can serve as the substrate for C-H activation. A comparative study with sulfoxonium ylides revealed that the phosphonium ylide is more reactive in the C-H activation step.[8][9] This highlights the nuanced reactivity of phosphonium ylides in different steps of a multi-step catalytic cycle.
Organocatalysis by Phosphonium Ylides
Beyond their role as intermediates, phosphonium ylides are emerging as powerful organocatalysts in their own right.
-
Nucleophilic Catalysis: Carbonyl-stabilized phosphonium ylides can act as nucleophilic catalysts for the selective acylation of primary alcohols.[10] The inherent nucleophilicity of the oxygen atom of the ylide is harnessed in this transformation.
-
Annulation Reactions: Phosphonium ylides have been shown to catalyze [3+2] and [3+3] annulation reactions for the synthesis of heterocyclic compounds like thiazolidines and 1,3-thiazinanes.[11]
Comparative Reactivity: A Qualitative and Quantitative Perspective
Direct, quantitative kinetic comparisons of the different classes of phosphonium ylides within the same catalytic cycle are not extensively documented in the literature. However, we can synthesize a comparative understanding based on a wealth of qualitative observations and theoretical studies.
| Ylide Class | Relative Reactivity | Typical Catalytic Applications | Mechanistic Considerations |
| Non-stabilized | Very High | Catalytic Wittig reactions (with tuned catalysts/bases)[5][6] | Kinetically controlled, rapid and often irreversible reactions.[2] |
| Semi-stabilized | High | Catalytic Wittig reactions[5][6] | Intermediate reactivity, stereoselectivity is highly dependent on conditions. |
| Stabilized | Moderate to Low | Pd-catalyzed allylations[7], Ru-catalyzed annulations[8][9], Organocatalysis (acylation, annulation)[10][11] | Thermodynamically controlled, often reversible initial steps.[2] |
Experimental Protocols for Assessing Ylide Reactivity
To facilitate further research in this area, we provide a generalized protocol for comparing the reactivity of different phosphonium ylides in a catalytic reaction. This protocol is designed to be adaptable to various catalytic systems.
General Protocol for Comparative Kinetic Analysis
This protocol outlines a method for monitoring the progress of a catalytic reaction involving a phosphonium ylide using techniques like NMR spectroscopy or GC-MS.
Materials:
-
Phosphonium salt precursors for the desired ylides (stabilized, semi-stabilized, and non-stabilized)
-
An appropriate base for ylide generation
-
The substrate for the catalytic reaction (e.g., aldehyde, allylic amine)
-
The catalyst (e.g., Pd(PPh₃)₄, Ru(II) complex, or the ylide itself in organocatalysis)
-
Anhydrous solvent
-
Internal standard for quantitative analysis (e.g., dodecane for GC-MS, 1,3,5-trimethoxybenzene for NMR)
Procedure:
-
Catalyst and Substrate Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the catalyst and the substrate in the anhydrous solvent.
-
Ylide Generation (for in situ preparation): In a separate flame-dried Schlenk tube, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to the appropriate temperature (e.g., -78 °C for non-stabilized ylides) and add the base dropwise. Allow the mixture to stir for a specified time to ensure complete ylide formation.
-
Reaction Initiation: To the solution of the catalyst and substrate, add the freshly prepared ylide solution (or a solution of the isolated stabilized ylide) and the internal standard at a defined starting time (t=0).
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench them (e.g., by adding a proton source like water or a dilute acid for Wittig-type reactions, or by rapid cooling).
-
Analysis: Analyze the quenched aliquots by a suitable analytical technique (e.g., GC-MS or ¹H NMR) to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time for each class of ylide to obtain reaction rate profiles. From these profiles, initial reaction rates can be determined and compared.
Workflow Diagram: Comparative Kinetic Analysis
Caption: A stepwise workflow for the comparative kinetic analysis of phosphonium ylide reactivity.
Conclusion and Future Outlook
The reactivity of phosphonium ylides is a finely tunable parameter that is critical to their successful application in catalytic cycles. While non-stabilized ylides offer high reactivity, their stabilized counterparts provide greater functional group tolerance and are amenable to a broader range of catalytic systems, including those involving transition metals and organocatalysis. The field of phosphonium ylide catalysis is continually expanding, with new applications in asymmetric synthesis and complex molecule construction emerging.[12][13] A deeper quantitative understanding of the reactivity of different ylide classes in these novel catalytic systems will be essential for their continued development and application in the synthesis of pharmaceuticals and other high-value chemicals.
References
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Ma, X.-T., Wang, Y., Dai, R.-H., Liu, C.-R., & Tian, S.-K. (2013). Catalytic Allylation of Stabilized Phosphonium Ylides with Primary Allylic Amines. The Journal of Organic Chemistry, 78(21), 11071–11075. [Link]
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Wikipedia contributors. (2024). Ylide. In Wikipedia, The Free Encyclopedia. [Link]
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Li, Z., & Toste, F. D. (2017). Enantioconvergent Copper Catalysis: In Situ Generation of the Chiral Phosphorus Ylide and Its Wittig Reactions. Journal of the American Chemical Society, 139(34), 11623–11626. [Link]
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Vu, M. D., Leng, W. L., Hsu, H.-C., & Liu, X.-W. (2018). Alkene Synthesis Using Phosphonium Ylides as Umpolung Reagents. Asian Journal of Organic Chemistry, 7(11), 2266-2269. [Link]
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Wang, Q., & Lu, Y. (2020). Recent advances in the catalytic asymmetric alkylation of stabilized phosphorous ylides. Chemical Communications, 56(84), 12701-12713. [Link]
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Singh, G., Sharma, S., & Singh, V. (2019). Phosphonium ylide catalysis: a divergent diastereoselective approach to synthesize cyclic ketene acetals [thia(zolidines/zinanes)] from β-ketothioamides and dihaloalkanes. Organic & Biomolecular Chemistry, 17(41), 9151–9162. [Link]
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Gholami, M. R., & Habibi, N. (2018). Evaluation and understanding the performances of various derivatives of carbonyl-stabilized phosphonium ylides in CO2 transformation to cyclic carbonates. Physical Chemistry Chemical Physics, 20(29), 19485-19496. [Link]
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Wang, C., Li, X., & Sun, H. (2019). Comparison of Phosphonium and Sulfoxonium Ylides in Ru(II)-Catalyzed Dehydrogenative Annulations: A Density Functional Theory Study. Molecules, 24(8), 1585. [Link]
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Wang, C., Li, X., & Sun, H. (2019). Comparison of Phosphonium and Sulfoxonium Ylides in Ru(II)-Catalyzed Dehydrogenative Annulations: A Density Functional Theory Study. MDPI. [Link]
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Chen, J., & Lu, Y. (2020). Recent Advances in Applying Carbonyl-stabilized Phosphorus Ylides for Catalysis. Chemistry – An Asian Journal, 15(23), 3937-3947. [Link]
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Toda, Y., Sakamoto, T., Komiyama, Y., Kikuchi, A., & Suga, H. (2017). A Phosphonium Ylide as an Ionic Nucleophilic Catalyst for Primary Hydroxyl Group Selective Acylation of Diols. ACS Catalysis, 7(9), 6344–6348. [Link]
-
Toda, Y., Sakamoto, T., Komiyama, Y., Kikuchi, A., & Suga, H. (2017). A Phosphonium Ylide as an Ionic Nucleophilic Catalyst for Primary Hydroxyl Group Selective Acylation of Diols. ACS Publications. [Link]
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Sarbajna, A., Swamy, V. S. V. S. N., & Gessner, V. H. (2020). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Chemical Science, 11(30), 7845–7857. [Link]
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Coyle, E. E., Doonan, B. J., Holohan, A. J., Walsh, K. A., Lavigne, F., Krenske, E. H., & O'Brien, C. J. (2014). Catalytic Wittig Reactions of Semi- and Nonstabilized Ylides Enabled by Ylide Tuning. Angewandte Chemie International Edition, 53(47), 12907–12911. [Link]
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Coyle, E. E., Doonan, B. J., Holohan, A. J., Walsh, K. A., Lavigne, F., Krenske, E. H., & O'Brien, C. J. (2014). Catalytic Wittig Reactions of Semi- and Nonstabilized Ylides Enabled by Ylide Tuning. Request PDF on ResearchGate. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide (CAS RN: 34257-63-1). The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, operational safety, and regulatory compliance. This is not a rigid template but a dynamic guide that explains the causality behind each procedural choice, ensuring a self-validating system of laboratory safety.
Hazard Identification & Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is not classified as an acutely toxic substance, but it poses definite risks that dictate its handling and disposal requirements.
1.1 GHS Hazard Profile
The primary hazards associated with this compound are contact-based, making personal protective equipment (PPE) the first line of defense.[1][2][3]
| Hazard Classification | GHS Category | Hazard Statement | Rationale for Caution |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. Prolonged exposure should be avoided to prevent dermatitis. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Accidental contact with eyes can lead to significant irritation and potential damage. This necessitates mandatory eye protection. |
This data is synthesized from the Safety Data Sheet (SDS) provided by Tokyo Chemical Industry (TCI).[1][3]
1.2 Secondary & Decomposition Hazards
While stable under recommended storage conditions, the compound can decompose at high temperatures, such as during a fire.[1] Combustion byproducts may include toxic and irritating fumes like carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen iodide, and oxides of phosphorus.[][5] This thermal instability is a key reason why uncontrolled disposal or incineration is unacceptable and must be performed by a licensed facility with appropriate scrubber systems.[3]
Pre-Disposal Operations: Safe Handling and Spill Management
Proper handling is a prerequisite for safe disposal. The goal is to prevent any release into the environment and ensure personnel safety.
2.1 Required Personal Protective Equipment (PPE)
A standard suite of PPE is mandatory when handling this compound in any capacity—from initial use to final disposal packaging.
-
Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are required to prevent eye contact.[]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[]
-
Laboratory Coat : A standard lab coat should be worn to protect against skin contact.
-
Ventilation : Handle the solid compound in a well-ventilated area.[1] A fume hood is recommended, especially when handling bulk quantities or if dust generation is likely.[6][7]
2.2 Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Restrict Access : Cordon off the affected area to prevent entry by non-essential personnel.[1]
-
Don PPE : Ensure you are wearing the appropriate PPE as described in section 2.1.
-
Contain the Spill : For this solid compound, prevent the dispersion of dust.[1] Do not use compressed air to clean.
-
Collect Material : Carefully sweep the solid material and place it into a designated, sealable, and clearly labeled container for hazardous waste.[1][] An airtight container is preferred to prevent dust from escaping.[1]
-
Decontaminate : Clean the spill area with soap and water. Collect any cleaning materials (e.g., paper towels, wipes) and place them in the same hazardous waste container.
-
Prevent Drainage : Under no circumstances should the spilled product or cleaning rinsate be allowed to enter drains.[1]
Core Disposal Procedure: A Step-by-Step Guide
The disposal of this compound must be methodical. While it is not specifically listed as an acutely hazardous "P-listed" waste by the EPA, it must be managed as a regulated chemical waste due to its irritant properties.[1][8] The guiding principle is that chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with all regulations.[5][9]
3.1 Step 1: Waste Characterization
The first step is to characterize the waste. Is it unused, pure product? Is it grossly contaminated with other reagents? Is it debris from a spill cleanup? This information is crucial for the disposal vendor. This compound is not radioactive and does not typically require special handling related to radioactivity.[6][10]
3.2 Step 2: Containerization and Labeling
-
Select a Container : Use a chemically compatible, sealable container in good condition. A screw-on cap is required. Do not use containers that are cracked or cannot be sealed properly.
-
Collect Waste : Place the solid this compound and any contaminated debris (e.g., gloves, weigh boats, spill cleanup material) into the container.
-
Label Correctly : Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards: "Irritant," "Skin Irritant," "Eye Irritant"
-
The accumulation start date.
-
3.3 Step 3: Arranging for Disposal
Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[6] Provide them with the Safety Data Sheet (SDS) and an accurate description of the waste.
The most common and accepted disposal method is incineration at an approved facility.[3] This process uses high temperatures to destroy the compound and is equipped with afterburners and scrubbers to neutralize the hazardous decomposition products mentioned in section 1.2.[3]
The following diagram outlines the decision-making workflow for proper disposal.
Caption: Disposal decision workflow for this compound.
Regulatory Context
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] It is the generator's legal responsibility to determine if a waste is hazardous and to manage it accordingly until it is picked up by a licensed transporter. Always consult your local, state, and federal regulations to ensure complete compliance, as these can be more stringent than federal rules.[10][11]
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Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
SAFETY DATA SHEET - Tri-n-butyl methyl phosphonium iodide. Mitsubishi Chemical Corporation via regulations.gov. [Link]
-
CYPHOS® IL 169 PHOSPHONIUM SALT SAFETY DATA SHEET. Solvay via regulations.gov. [Link]
-
Hazardous Substance Fact Sheet - Iodine. New Jersey Department of Health. [Link]
-
Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. [Link]
-
Ecological Information and Disposal Considerations. Durham Technical Community College. [Link]
-
PAG Manual: Protective Action Guides and Planning Guidance for Radiological Incidents. (2016). U.S. Environmental Protection Agency (EPA). [Link]
-
CHEMICAL WASTE ACCUMULATION AND DISPOSAL AT NIST-GAITHERSBURG. (2021-01-12). National Institute of Standards and Technology (NIST). [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
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Navigating the Safe Handling of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous preparation and unwavering adherence to safety protocols are the cornerstones of groundbreaking research. This guide provides essential, immediate safety and logistical information for handling (N-Methyl-N-phenylamino)triphenylphosphonium Iodide. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound is an organic salt that requires careful handling due to its irritant properties. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust particles may cause irritation to the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical safety.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to a range of chemicals.[4] Always double-glove when handling the solid compound to provide an extra layer of protection against potential tears or punctures. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against dust particles and accidental splashes.[5] |
| Body Protection | Fully-buttoned Laboratory Coat | A lab coat made of a flame-resistant material should be worn to protect against skin contact from spills and dust. |
| Respiratory Protection | N95-rated Respirator or higher | An N95 respirator is recommended when handling the powder outside of a certified chemical fume hood to minimize the inhalation of irritating dust particles.[6] For larger quantities or situations with significant dust generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[7] |
It is imperative to inspect all PPE for integrity before each use.
Engineering Controls: Creating a Safe Workspace
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Chemical Fume Hood: All weighing and transfer operations involving the solid form of this compound should be conducted within a certified chemical fume hood.[8] This will contain any dust generated and prevent inhalation.
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.
Step-by-Step Handling Protocol
The following protocol outlines the safe handling of this compound from receipt to use.
Caption: A logical workflow for the safe handling of this compound.
-
Preparation:
-
Before handling the compound, don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary spatulas, weigh boats, and reaction vessels.
-
-
Handling:
-
Perform all manipulations of the solid compound within the fume hood.
-
Carefully weigh the desired amount of this compound. Avoid creating dust clouds.
-
Gently transfer the compound to the reaction vessel.
-
-
Cleanup:
-
Thoroughly decontaminate all glassware and surfaces that may have come into contact with the compound.
-
Dispose of all contaminated materials according to the disposal plan outlined below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Planning for the Unexpected
| Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Spill | For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For a large spill, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Stewardship
While most non-radioactive iodide compounds do not have specific disposal requirements, it is crucial to adhere to local, state, and national regulations.[9]
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed waste container.
-
Chemical Waste: Unused this compound and any reaction residues should be treated as chemical waste.
-
Consult Your EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal procedures for this chemical. They can provide information on the appropriate waste streams and any necessary documentation. Improper disposal can lead to environmental contamination and regulatory non-compliance.[10]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Remember that a culture of safety is a shared responsibility, and proactive measures are the best defense against laboratory incidents.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
